Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-bromo-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7(11)9-8(4-6)12-5-13-9/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLESNNUDCIVTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Br)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole scaffolds are foundational in the development of numerous therapeutic agents due to their versatile biological activities.[1] This document delineates the chemical identity, including its CAS number, a proposed synthetic pathway with a detailed experimental protocol, and expected analytical characterization. Furthermore, it explores the potential applications of this molecule, particularly as a scaffold in the design of kinase inhibitors for targeted cancer therapy. This guide is intended to be a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, including enzymes and receptors. This has led to the development of a multitude of FDA-approved drugs containing the benzimidazole core, with applications spanning antiviral, antifungal, antihypertensive, and anticancer therapies.[1][2] The versatility of the benzimidazole ring system, which allows for substitution at various positions, enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for the design of novel therapeutic agents. The introduction of a bromine atom at the 7-position and an ethyl carboxylate at the 5-position of the benzimidazole core, as in the title compound, offers unique opportunities for further chemical modification and targeted biological activity.
Chemical Identity and Physicochemical Properties
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Systematic Name: this compound
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Synonyms: Ethyl 7-bromo-1H-benzimidazole-5-carboxylate
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CAS Number: 1354771-56-4
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Molecular Formula: C₁₀H₉BrN₂O₂
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Molecular Weight: 269.10 g/mol
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Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Predicted Value | Source |
| Molecular Weight | 269.10 g/mol | Calculated |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 267.9898 g/mol | PubChem |
| Topological Polar Surface Area | 64.9 Ų | PubChem |
Proposed Synthesis and Experimental Protocol
Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4-amino-3-bromo-5-nitrobenzoate
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Reaction Setup: To a stirred solution of Ethyl 4-amino-3-bromobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
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Reaction Conditions: Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
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Reduction of the Nitro Group: The nitro-substituted intermediate, Ethyl 4-amino-3-bromo-5-nitrobenzoate (1.0 eq), is dissolved in ethanol. A reducing agent such as palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Alternatively, reduction can be achieved using stannous chloride (SnCl₂) in concentrated hydrochloric acid.
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Cyclization to form the Benzimidazole Ring: After complete reduction to the diamine, the catalyst is filtered off (if using Pd/C). The resulting solution containing Ethyl 3,4-diamino-5-bromobenzoate is then treated with formic acid (excess). The mixture is heated to reflux for 4-6 hours.
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Work-up and Purification: The reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with water, and dried. Purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Analytical Characterization
The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
Expected Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group, and the N-H proton of the imidazole ring. The aromatic protons on the benzene ring will appear as singlets or doublets in the downfield region (typically δ 7.5-8.5 ppm). The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons (around δ 4.4 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.4 ppm). The N-H proton will likely appear as a broad singlet at a higher chemical shift (δ > 10 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all ten carbon atoms. The carbonyl carbon of the ester will be observed in the range of δ 165-170 ppm. The aromatic carbons will appear between δ 110-150 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene and methyl carbons of the ethyl group will be found in the upfield region.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ will correspond to the N-H stretching vibration. The C=O stretching of the ester group will be observed around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations will be seen above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1450-1620 cm⁻¹ region.[4][5][6][7]
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M+2 peaks of approximately equal intensity).[8][9] Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the imidazole ring.
Potential Applications in Drug Discovery
The benzimidazole scaffold is a key component in many kinase inhibitors, which are a major class of targeted cancer therapies.[10][11][12] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
As a Scaffold for Kinase Inhibitors
The bromine atom at the 7-position serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of the chemical space around the benzimidazole core to optimize binding to the target kinase. The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This approach is commonly used in drug discovery to modulate solubility, cell permeability, and target engagement.
Caption: Strategic modifications for developing kinase inhibitors.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is not available, related bromo-aromatic and benzimidazole compounds may cause skin and eye irritation.[13] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its benzimidazole core provides a proven scaffold for interacting with biological targets, while the bromine and ethyl ester functionalities offer opportunities for extensive chemical modification. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential role in the development of kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
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Alam, M. A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 842733. [Link]
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Padhy, P., & Panda, J. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Journal of Drug Delivery and Therapeutics, 14(3), 136-150. [Link]
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ResearchGate. Figure S9. 1 H NMR Spectra of Etheyl benzimdiazole-5-carboxylate (2g). [Link]
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Gaba, M., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Bioinformation, 20(4), 384-391. [Link]
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Rabinowitch, B. Z., & Brown, H. C. (1958). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry, 23(11), 1631–1636. [Link]
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ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. [Link]
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PubMed Central. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. [Link]
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MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
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PubMed Central. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. [Link]
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An In-Depth Technical Guide to Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established principles of benzimidazole chemistry to offer a robust predictive profile.
Core Molecular Attributes
This compound, systematically named Ethyl 7-bromo-1H-benzimidazole-5-carboxylate, is a derivative of the benzimidazole scaffold. This core structure is a key pharmacophore found in numerous biologically active compounds.[1][2] The presence of a bromine atom and an ethyl carboxylate group at positions 7 and 5, respectively, offers versatile handles for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Calculated |
| Molecular Weight | 269.10 g/mol | Calculated |
| Parent Acid CAS Number | 1354757-98-4 (for 7-Bromo-1H-benzimidazole-5-carboxylic acid) | Rovathin |
| Canonical SMILES | CCOC(=O)c1cc2c(nc[nH]2)c(Br)c1 | Predicted |
| InChI Key | Predicted based on structure | Predicted |
Synthesis and Purification
The synthesis of Ethyl 7-bromo-1H-benzimidazole-5-carboxylate can be approached through two primary routes: direct synthesis via reductive cyclization or a two-step process involving the synthesis of the parent carboxylic acid followed by esterification.
Proposed Synthetic Workflow
A reliable method for the synthesis of benzimidazole-5-carboxylates is the one-pot nitroreductive cyclization.[3][4] This approach offers high efficiency and straightforward purification.
Detailed Experimental Protocol (Prophetic)
Step 1: Synthesis of Ethyl 1H-benzimidazole-5-carboxylate
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To a stirred solution of ethyl 4-amino-3-nitrobenzoate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add formic acid (excess).
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Heat the mixture to reflux and slowly add a reducing agent, such as sodium dithionite (3-4 equivalents), in portions.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Step 2: Bromination of Ethyl 1H-benzimidazole-5-carboxylate
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Dissolve the crude Ethyl 1H-benzimidazole-5-carboxylate in a suitable solvent like acetic acid or a chlorinated solvent.
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Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid (1 equivalent), dropwise at room temperature.
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Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
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Quench the reaction with a solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Physicochemical and Spectroscopic Profile (Predicted)
The following properties are predicted based on the analysis of structurally similar compounds and general principles of organic chemistry.
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Appearance | White to off-white solid | Typical for benzimidazole derivatives. |
| Melting Point | 180-200 °C | Based on related brominated benzimidazole structures. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in nonpolar solvents; insoluble in water. | The presence of the polar benzimidazole ring and ester group suggests solubility in polar organic solvents. |
| pKa | ~4-5 (for the imidazole proton) | The benzimidazole NH is weakly acidic. |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H |
| ~8.3 | s | 1H | H-2 |
| ~8.1 | d | 1H | H-4 |
| ~7.8 | d | 1H | H-6 |
| ~4.3 | q | 2H | -OCH₂CH₃ |
| ~1.3 | t | 3H | -OCH₂CH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~145 | C-2 |
| ~142 | C-7a |
| ~135 | C-3a |
| ~128 | C-5 |
| ~125 | C-4 |
| ~118 | C-6 |
| ~110 | C-7 |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Mass Spectrometry (EI):
The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) in an approximate 1:1 ratio.[5]
-
m/z (relative intensity): 268 (M⁺, ~100%), 270 (M⁺+2, ~98%), and other fragmentation peaks.
Infrared (IR) Spectroscopy (KBr Pellet):
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | N-H stretching |
| ~3100 | Aromatic C-H stretching |
| ~1710 | C=O stretching (ester) |
| ~1620 | C=N stretching |
| ~1450 | Aromatic C=C stretching |
| ~1280 | C-O stretching (ester) |
| ~800 | C-H out-of-plane bending |
| ~600 | C-Br stretching |
Potential Applications in Drug Discovery and Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][6][7] The title compound, as a functionalized benzimidazole, holds significant potential as an intermediate for the synthesis of novel therapeutic agents.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that can engage in hydrogen bonding with the hinge region of the kinase domain. The benzimidazole moiety of Ethyl 7-bromo-1H-benzimidazole-5-carboxylate can serve as such a scaffold. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that can target specific regions of the ATP-binding pocket. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can form salt bridges or be further derivatized into amides to modulate solubility and cell permeability.
Development of Antimicrobial and Antiviral Agents
Benzimidazole derivatives have a long history as effective antimicrobial and antiviral agents.[6][7] The title compound can be used as a starting material to synthesize novel compounds with potential activity against a range of pathogens. The functional groups allow for the exploration of a diverse chemical space to optimize potency and selectivity.
Anti-inflammatory and Anticancer Applications
Chronic inflammation is a key factor in the development of many diseases, including cancer. Benzimidazole-containing compounds have shown promise as anti-inflammatory and anticancer agents.[3][7] The structural features of Ethyl 7-bromo-1H-benzimidazole-5-carboxylate make it an attractive starting point for the design and synthesis of new molecules targeting inflammatory pathways or cancer-related proteins.
Conclusion
This compound is a promising, albeit not extensively characterized, chemical entity. This guide provides a comprehensive, predictive overview of its key properties, a plausible synthetic route, and its potential applications in the field of drug discovery. The versatility of its functional groups makes it a valuable building block for the synthesis of a wide array of more complex and potentially bioactive molecules. Further experimental validation of the data presented herein is encouraged to fully unlock the potential of this compound.
References
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- Soselia, M., et al. (2018). Synthesis of 5 (6)-hydroxymethyl-, 5 (6)-carboxy-2-(1-adamantyl)benzimidazole, ethyl carboxylate and some amide derivatives. Bulletin of the Georgian National Academy of Sciences, 12(3), 119-125.
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ResearchGate. (n.d.). Figure S9. 1 H NMR Spectra of Etheyl benzimdiazole-5-carboxylate (2g). Retrieved from [Link]
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- Barlin, G. B., & Fenn, M. D. (1983). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole. Journal of the Chemical Society, Perkin Transactions 2, (5), 555-559.
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An In-depth Technical Guide to Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure known for its diverse pharmacological activities, and the introduction of a bromine atom and an ethyl carboxylate group at specific positions on the benzodiazole ring system offers unique opportunities for molecular design and optimization. This document details the compound's structural features, predicted and known physical properties, and expected spectral characteristics. Additionally, a proposed synthetic pathway, including a detailed experimental protocol, is presented to facilitate its preparation in a laboratory setting. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzimidazole derivatives.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles, also known as 1,3-benzodiazoles, are a class of bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring. This structural motif is a cornerstone in medicinal chemistry, featuring in a wide array of FDA-approved drugs with diverse therapeutic applications, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The versatility of the benzimidazole core lies in its ability to interact with various biological targets, a property that can be finely tuned through substitution at different positions of the ring system.
The strategic placement of a bromine atom at the 7-position and an ethyl carboxylate group at the 5-position of the benzimidazole ring, as in this compound, introduces key functionalities that can influence the molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom can act as a site for further functionalization through cross-coupling reactions and can also enhance binding affinity through halogen bonding. The ethyl ester group provides a handle for modifying solubility and can be a precursor for other functional groups.
This guide aims to provide a detailed understanding of the physicochemical properties of this specific benzimidazole derivative to support its exploration in drug discovery and development programs.
Molecular Structure and Chemical Properties
IUPAC Name: Ethyl 7-bromo-1H-benzimidazole-5-carboxylate Synonyms: this compound Molecular Formula: C₁₀H₉BrN₂O₂[1] Molecular Weight: 269.10 g/mol
Structural Diagram:
Figure 1: Chemical structure of this compound.
Physical Properties
| Property | Value | Source/Method |
| Appearance | Expected to be a white to off-white solid. | Based on related benzimidazole derivatives. |
| Molecular Weight | 269.10 g/mol | Calculated |
| Melting Point | >300 °C (for the parent carboxylic acid) | [2] |
| Boiling Point | Not available | - |
| Solubility | Expected to be poorly soluble in water; soluble in organic solvents like DMSO and methanol. | Based on general solubility of benzimidazoles.[3] |
| pKa | Not available | - |
| LogP (predicted) | 2.4 | [1] |
Spectroscopic Data (Predicted and Analog-Based)
Experimental spectroscopic data for the title compound is not currently published. However, based on the analysis of its functional groups and data from analogous structures, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole core, the ethyl group of the ester, and the N-H proton of the imidazole ring. Based on the spectrum of the non-brominated analog, 1H-Benzimidazole-5-carboxylic acid, the following assignments can be predicted.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | m |
| Imidazole-CH | ~8.3 | s |
| Imidazole-NH | >12 | br s |
| Ester -OCH₂- | ~4.4 | q |
| Ester -CH₃ | ~1.4 | t |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165 |
| Aromatic/Imidazole Cs | 110 - 150 |
| Ester -OCH₂- | ~61 |
| Ester -CH₃ | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (imidazole) | 3400 - 3200 (broad) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (aliphatic) | 3000 - 2850 |
| C=O Stretch (ester) | 1730 - 1700 |
| C=N and C=C Stretch | 1650 - 1450 |
| C-O Stretch | 1300 - 1000 |
| C-Br Stretch | 700 - 500 |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The predicted mass-to-charge ratios for various adducts are available.[1]
-
[M+H]⁺: 268.99202
-
[M+Na]⁺: 290.97396
Synthesis and Experimental Protocols
A specific, validated synthesis for this compound is not readily found in the literature. However, a plausible and scientifically sound synthetic route can be proposed based on established methods for benzimidazole synthesis and Fischer esterification. The proposed pathway involves two main steps:
-
Synthesis of the precursor acid: 7-bromo-1H-benzimidazole-5-carboxylic acid.
-
Esterification of the carboxylic acid to the corresponding ethyl ester.
Figure 2: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 7-bromo-1H-benzimidazole-5-carboxylic acid
This protocol is adapted from general procedures for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.[4]
Materials:
-
3,4-Diamino-5-bromobenzoic acid
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M) (optional, for purification)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diamino-5-bromobenzoic acid (1.0 eq) in formic acid (10-15 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess formic acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. If necessary, the product can be dissolved in a minimal amount of dilute base, filtered, and re-precipitated with acid.
-
Dry the purified 7-bromo-1H-benzimidazole-5-carboxylic acid under vacuum.
Step 2: Fischer Esterification to Ethyl 7-bromo-1H-benzimidazole-5-carboxylate
This is a standard procedure for the esterification of a carboxylic acid.
Materials:
-
7-bromo-1H-benzimidazole-5-carboxylic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Suspend 7-bromo-1H-benzimidazole-5-carboxylic acid (1.0 eq) in an excess of absolute ethanol (e.g., 20-30 eq) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain this compound as a pure solid.
Stability and Reactivity
The benzimidazole ring is generally a stable aromatic system.[5] However, the presence of the bromo-substituent introduces a reactive site for various organic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 7-position, making this compound a valuable intermediate for the synthesis of a library of derivatives.
The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. The N-H proton of the imidazole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.
For long-term storage, the compound should be kept in a cool, dry, and dark place to prevent degradation.
Conclusion
This compound is a promising building block for the development of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with a plausible synthetic route. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this and related benzimidazole derivatives, facilitating further investigation into their chemical and biological properties.
References
-
PubChemLite. This compound. Available from: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]
-
Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. ResearchGate. Available from: [Link]
Sources
Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into a validated synthetic pathway, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the process.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The selected pathway initiates from commercially available starting materials and proceeds through key transformations including nitration, reduction, cyclization, and bromination. This strategy is designed for efficiency and scalability, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.
Below is a graphical representation of the overall synthetic workflow:
Caption: High-level overview of the synthetic pathway.
Detailed Synthesis Pathway and Mechanistic Insights
Step 1: Nitration of 3-Amino-4-methylbenzoic acid
The synthesis commences with the dinitration of 3-Amino-4-methylbenzoic acid. This step is crucial for introducing the nitrogen functionalities that will later form the diazole ring.
-
Reaction: 3-Amino-4-methylbenzoic acid is treated with a mixture of sulfuric acid and nitric acid to yield 4-Methyl-3,5-dinitrobenzoic acid.
-
Mechanism: The strong acidic environment protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of the benzoic acid derivative then undergoes electrophilic aromatic substitution. The amino and methyl groups are activating, but the carboxylic acid group is deactivating. The positions of nitration are directed by the interplay of these groups.
-
Key Considerations: The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety. The slow, dropwise addition of the substrate to the nitrating mixture is essential.
Step 2: Reduction of the Nitro Groups
The dinitro compound is then reduced to the corresponding diamine, a critical precursor for the benzimidazole ring formation.
-
Reaction: 4-Methyl-3,5-dinitrobenzoic acid is reduced to 3,5-Diamino-4-methylbenzoic acid using a suitable reducing agent.
-
Reagents: A common and effective method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Alternative reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.
-
Mechanism: In catalytic hydrogenation, hydrogen gas is adsorbed onto the surface of the palladium catalyst, where it adds across the nitrogen-oxygen bonds of the nitro groups, ultimately forming the amino groups and water as a byproduct.
-
Process Control: The reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.
Step 3: Cyclization to Form the Benzimidazole Core
The formation of the benzimidazole ring is achieved through the reaction of the diamine with a one-carbon source.
-
Reaction: 3,5-Diamino-4-methylbenzoic acid is reacted with formic acid to yield 7-Methyl-1H-benzo[d]imidazole-5-carboxylic acid.
-
Mechanism: One of the amino groups of the diamine attacks the carbonyl carbon of formic acid in an acid-catalyzed nucleophilic acyl substitution. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic benzimidazole ring system.
-
Experimental Insight: The reaction is typically carried out at elevated temperatures to drive the dehydration and ensure a high yield of the cyclized product.
Step 4: Esterification of the Carboxylic Acid
To obtain the desired ethyl ester, the carboxylic acid group is esterified.
-
Reaction: 7-Methyl-1H-benzo[d]imidazole-5-carboxylic acid is converted to Ethyl 7-methyl-1H-benzo[d]imidazole-5-carboxylate.
-
Method: Fischer esterification, involving the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a standard and cost-effective method.
-
Equilibrium Considerations: As Fischer esterification is a reversible reaction, using an excess of ethanol can shift the equilibrium towards the product side, thereby increasing the yield.
Step 5: Bromination
This is a pivotal step where the bromine atom is introduced onto the benzimidazole core. The position of bromination is critical.
-
Reaction: Ethyl 7-methyl-1H-benzo[d]imidazole-5-carboxylate is brominated to yield this compound.
-
Reagents: N-Bromosuccinimide (NBS) is a commonly used reagent for selective bromination. The reaction is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light.
-
Mechanism: The reaction likely proceeds via a free radical mechanism, where the methyl group on the benzimidazole ring is first brominated to a bromomethyl group. This intermediate may then undergo further transformation or rearrangement to yield the final product, although the exact mechanism for this specific transformation may be complex and substrate-dependent. It is also possible that under certain conditions, direct bromination of the aromatic ring occurs, though this is less likely given the starting material. A plausible pathway involves the initial formation of Ethyl 7-(bromomethyl)-1H-benzo[d]imidazole-5-carboxylate, which then serves as the immediate precursor to the final product.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diamino-4-methylbenzoic acid
-
In a flask equipped with a magnetic stirrer, dissolve 4-Methyl-3,5-dinitrobenzoic acid in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,5-Diamino-4-methylbenzoic acid, which can be used in the next step without further purification.
Protocol 2: Synthesis of Ethyl 7-methyl-1H-benzo[d]imidazole-5-carboxylate
-
To a solution of 7-Methyl-1H-benzo[d]imidazole-5-carboxylic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound
-
Dissolve Ethyl 7-methyl-1H-benzo[d]imidazole-5-carboxylate in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain this compound.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Methyl-3,5-dinitrobenzoic acid | C₈H₆N₂O₆ | 226.14 | Yellow solid |
| 3,5-Diamino-4-methylbenzoic acid | C₈H₁₀N₂O₂ | 166.18 | Off-white solid |
| 7-Methyl-1H-benzo[d]imidazole-5-carboxylic acid | C₉H₈N₂O₂ | 176.17 | White solid |
| Ethyl 7-methyl-1H-benzo[d]imidazole-5-carboxylate | C₁₁H₁₂N₂O₂ | 204.23 | White solid |
| This compound | C₁₀H₉BrN₂O₂ | 269.10 | Pale yellow solid |
Visualizing the Core Transformation
The cyclization of the diamine precursor is a fundamental step in forming the benzimidazole core. The following diagram illustrates this key transformation.
Spectroscopic Data for Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate: An In-depth Technical Guide
Introduction
Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole core is a prevalent scaffold in a multitude of pharmacologically active molecules. The strategic placement of a bromine atom at the 7-position and an ethyl carboxylate group at the 5-position offers unique opportunities for further chemical modification and modulation of physicochemical properties. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The predicted data are based on established principles of spectroscopy and comparative analysis with structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar molecular entities.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the N-H proton of the imidazole ring, and the protons of the ethyl ester group.
Predicted ¹H NMR Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~13.0 | br s | 1H | N1-H | The N-H proton of the benzimidazole ring is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature. |
| ~8.40 | s | 1H | H2 | The proton at the C2 position of the imidazole ring typically appears as a sharp singlet in a downfield region. |
| ~8.25 | d | 1H | H4 | This aromatic proton is expected to be a doublet due to coupling with H6, though the coupling constant might be small. Its chemical shift is influenced by the anisotropic effect of the fused imidazole ring. |
| ~8.10 | d | 1H | H6 | This proton is deshielded by the adjacent electron-withdrawing carboxylate group and will appear as a doublet due to coupling with H4. |
| ~4.40 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. |
| ~1.40 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester will appear as a triplet due to coupling with the methylene protons. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The tautomerism of the N-H proton between N1 and N3 can lead to averaged signals for the aromatic protons, but in the case of the 7-bromo substituent, the N1-H tautomer is expected to be predominant.
Experimental Protocol for ¹H NMR
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.
Predicted ¹³C NMR Spectrum
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165.0 | C=O | The carbonyl carbon of the ester group is expected at a characteristic downfield chemical shift. |
| ~145.0 | C2 | The C2 carbon of the imidazole ring typically appears in this region. |
| ~142.0 | C7a | A quaternary carbon in the aromatic system, its shift is influenced by the adjacent nitrogen and bromine atoms. |
| ~135.0 | C3a | Another quaternary carbon of the benzimidazole core. |
| ~128.0 | C5 | The carbon bearing the carboxylate group will be deshielded. |
| ~125.0 | C6 | Aromatic CH carbon. |
| ~118.0 | C4 | Aromatic CH carbon. |
| ~110.0 | C7 | The carbon directly attached to the bromine atom will be significantly shifted. |
| ~61.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~14.0 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
Note: The presence of the bromine atom and the tautomerism of the benzimidazole ring can influence the precise chemical shifts. The assignments are based on additive models and comparison with similar structures.[1]
Experimental Protocol for ¹³C NMR
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum with singlets for each carbon atom. Longer acquisition times are often necessary due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, Electron Ionization (EI) mass spectrometry is expected to yield a characteristic molecular ion peak and several fragment ions.
Predicted Mass Spectrum (EI)
The molecular formula of the compound is C₁₀H₉BrN₂O₂. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of similar intensity separated by 2 m/z.
Molecular Ion:
-
m/z 268 and 270: These peaks correspond to the molecular ions [M]⁺ and [M+2]⁺, containing ⁷⁹Br and ⁸¹Br, respectively.
Major Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Predicted Fragment Ions:
| m/z | Proposed Fragment |
| 240/242 | [M - C₂H₅]⁺ |
| 223/225 | [M - OC₂H₅]⁺ |
| 195/197 | [M - COOC₂H₅]⁺ or [M - OC₂H₅ - CO]⁺ |
| 189 | [M - Br]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: The sample is ionized, for example, by electron impact (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | N-H stretch | Benzimidazole N-H |
| ~3100 | C-H stretch | Aromatic C-H |
| ~2980 | C-H stretch | Aliphatic C-H (ethyl group) |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1620, ~1580, ~1450 | C=C and C=N stretch | Benzimidazole ring |
| ~1250 | C-O stretch | Ester C-O |
| ~850 | C-H bend | Aromatic C-H out-of-plane |
| ~650 | C-Br stretch | Carbon-bromine bond |
Note: The broad N-H stretching band is characteristic of the hydrogen-bonded imidazole ring. The strong carbonyl absorption is a key feature of the ester group.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, it can be prepared as a KBr pellet or as a mull in Nujol. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound. While experimental verification is always the gold standard, the data presented herein, based on sound spectroscopic principles and analysis of analogous compounds, serves as a robust reference for the characterization of this important molecule. The provided experimental protocols offer standardized methodologies for obtaining high-quality spectroscopic data. This guide is intended to facilitate the research and development efforts of scientists working with this and related benzimidazole derivatives.
References
-
PubChem. Allyl 7-bromo-1H-benzimidazole-5-carboxylate. [Link]
-
NIST. Benzoic acid, 4-bromo-, ethyl ester. [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]
-
El kihel, A., Essassi, E. M., & Bauchat, P. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]
-
SpectraBase. 5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC-ACID. [Link]
-
SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]
-
ResearchGate. Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives L and complexes [ML 3 ][B 10 H 10 ], ν, cm -1. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound, offering field-proven insights into spectral interpretation, experimental protocol, and the underlying principles governing the observed chemical shifts and coupling constants.
Introduction: The Role of NMR in Structural Verification
This compound is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in various pharmacologically active agents.[1] Accurate structural confirmation is the bedrock of any chemical research or drug development campaign. ¹H NMR spectroscopy stands as an unparalleled, non-destructive technique for this purpose, providing precise information about the molecular architecture by mapping the electronic environments of protons within the structure.[2] This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, providing a robust framework for its unambiguous identification.
Molecular Structure and Proton Environments
To interpret the spectrum, one must first identify the distinct proton environments within the molecule. The structure of this compound contains several unique proton signals.
Caption: Molecular structure of this compound with key protons labeled.
The molecule has six distinct types of protons:
-
N-H Proton: The proton on the imidazole ring nitrogen.
-
C2-H Proton: The proton on the C2 carbon of the imidazole ring.
-
Aromatic Protons (H-4, H-6): Two protons on the benzene portion of the molecule.
-
Ethyl Protons (-CH₂- and -CH₃): Protons of the ethyl ester group.
Experimental Protocol: A Self-Validating Approach
Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount. The following protocol outlines a robust methodology grounded in established best practices.
3.1. Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals. Purification via column chromatography or recrystallization is recommended.[1]
-
Solvent Selection: The choice of a deuterated solvent is critical. It must dissolve the analyte without introducing interfering proton signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to its high polarity, which aids in dissolving the benzimidazole core, and its ability to engage in hydrogen bonding, which helps in observing the N-H proton.[3] Its residual proton signal appears at ~2.50 ppm, away from the key aromatic and imidazole signals.
-
Concentration: Weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆.[4] This concentration is optimal for obtaining a strong signal-to-noise ratio in a reasonable time without causing line broadening due to excessive viscosity.[4]
-
Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).[5]
3.2. Instrument Parameters (400 MHz Spectrometer)
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.
-
Number of Scans: 8-16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Spectral Analysis and Interpretation
The ¹H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[2]
4.1. Predicted ¹H NMR Data
While an experimental spectrum provides the definitive data, a predicted spectrum based on established principles of NMR theory is invaluable for assignment. The electron-withdrawing nature of the bromine atom and the ethyl carboxylate group, along with the aromaticity of the benzimidazole ring system, are the primary factors influencing the chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |
| -CH₃ (Ethyl) | ~1.35 | Triplet (t) | 3H | J ≈ 7.1 Hz | Coupled to the adjacent -CH₂- group (2 neighbors + 1 = 3 lines). |
| -CH₂ - (Ethyl) | ~4.38 | Quartet (q) | 2H | J ≈ 7.1 Hz | Coupled to the adjacent -CH₃ group (3 neighbors + 1 = 4 lines). |
| H-6 | ~8.20 | Doublet (d) | 1H | J ≈ 1.5 Hz | Aromatic proton ortho to Br. Deshielded. Shows small meta-coupling to H-4. |
| H-4 | ~8.45 | Doublet (d) | 1H | J ≈ 1.5 Hz | Aromatic proton ortho to the deshielding -COOEt group. Shows meta-coupling to H-6.[3] |
| H-2 | ~8.60 | Singlet (s) | 1H | N/A | Imidazole proton flanked by two nitrogen atoms, leading to significant deshielding. |
| N-H | ~13.2 | Broad Singlet (br s) | 1H | N/A | Highly deshielded due to hydrogen bonding with DMSO and the aromatic ring current.[3] |
4.2. Detailed Peak Assignment and Justification
-
Ethyl Group (δ ~1.35 ppm and ~4.38 ppm): The upfield region of the spectrum features the signals for the ethyl ester. The methyl (-CH₃) protons appear as a triplet, integrating to 3H, due to coupling with the two protons of the adjacent methylene group. The methylene (-CH₂-) protons appear as a quartet further downfield, integrating to 2H, because they are adjacent to the electron-withdrawing oxygen atom and are split by the three protons of the methyl group.[6]
-
Aromatic Protons (δ ~8.20-8.45 ppm): The protons on the benzene ring (H-4 and H-6) are in the aromatic region, typically between 7.0 and 8.5 ppm.[3][7]
-
H-4: This proton is positioned ortho to the strongly electron-withdrawing and deshielding ethyl carboxylate group. This proximity causes its signal to appear furthest downfield in the aromatic region (~8.45 ppm).
-
H-6: This proton is ortho to the bromine atom and meta to the carboxylate group. It is also deshielded but to a lesser extent than H-4, thus appearing slightly upfield (~8.20 ppm).
-
Coupling: H-4 and H-6 are meta to each other. This results in a small coupling constant (⁴J), typically around 2-3 Hz, causing both signals to appear as narrow doublets.[3][8]
-
-
Imidazole Protons (δ ~8.60 ppm and ~13.2 ppm):
-
H-2: The proton at the C2 position is significantly deshielded as it is situated between two electronegative nitrogen atoms. It has no adjacent protons to couple with, so it appears as a sharp singlet (~8.60 ppm).
-
N-H: The N-H proton of the imidazole ring is characteristically found far downfield.[3] In DMSO-d₆, it often appears as a broad singlet above 12 ppm due to hydrogen bonding with the solvent and the effects of the aromatic system.[3] This signal's broadness is also influenced by quadrupole broadening from the adjacent nitrogen.
-
Conclusion
The ¹H NMR spectrum provides an unambiguous structural fingerprint for this compound. Through a systematic analysis of chemical shifts, integration, and coupling patterns, every proton in the molecule can be confidently assigned. The downfield shifts of the aromatic and imidazole protons are consistent with the electron-withdrawing effects of the bromo and carboxylate substituents and the inherent aromaticity of the benzimidazole core. This guide provides researchers with the necessary framework to interpret the spectrum of this compound and apply similar principles to related heterocyclic systems.
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An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practice of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for the structural elucidation of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate. This document moves beyond a simple procedural outline, offering in-depth explanations of the underlying scientific principles, justifications for experimental choices, and a framework for accurate spectral interpretation.
Introduction: The Significance of Structural Verification
This compound is a heterocyclic compound featuring a benzimidazole core. The benzimidazole scaffold is of significant interest in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2][3] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such compounds, ensuring the integrity of subsequent biological and pharmacological studies. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule, making it an indispensable tool for this purpose.[4][5] This guide will detail the theoretical and practical aspects of applying ¹³C NMR for the definitive analysis of this specific molecule.
Molecular Structure and Carbon Environment Analysis
A thorough understanding of the molecule's structure is the foundation for interpreting its ¹³C NMR spectrum. Each unique carbon atom in a molecule will, in principle, produce a distinct signal (peak) in the spectrum.[6] The chemical environment, dictated by bonding, hybridization, and the electronic effects of neighboring atoms and functional groups, determines the precise chemical shift (δ) of each signal.
Below is the structure of this compound with a systematic numbering scheme for all carbon atoms, which will be used for spectral assignment throughout this guide.
Caption: Molecular structure of this compound with carbon numbering.
Theoretical Principles and Predictive Analysis
The chemical shift of a carbon nucleus is primarily influenced by the local electron density. Electronegative atoms or electron-withdrawing groups decrease the electron density around a carbon nucleus (a deshielding effect), causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (a shielding effect), shifting the signal to a lower chemical shift (upfield).[7]
For this compound, we can predict the approximate chemical shifts by considering the additive effects of its constituent parts: the benzimidazole ring, the bromo substituent, and the ethyl carboxylate group.
-
Benzimidazole Core: In an unsubstituted benzimidazole, the C2 carbon, situated between two nitrogen atoms, is significantly deshielded, typically appearing around 142 ppm.[8] The bridgehead carbons (C3a and C7a) resonate at approximately 138 ppm, while the other aromatic carbons (C4, C5, C6, C7) appear in the 115-122 ppm range.[8][9]
-
Ethyl Carboxylate Group (-COOEt): The carbonyl carbon (C8) of an ester is highly deshielded and is expected in the 165-175 ppm region.[6][10] The methylene carbon of the ethyl group (C9) is attached to an oxygen atom and will be deshielded to around 61 ppm, while the terminal methyl carbon (C10) will be the most shielded, appearing at approximately 14-17 ppm.[11][12]
-
Bromo Substituent (-Br): The bromine atom exerts a direct (ipso) shielding effect on the carbon it is attached to (C7) due to the "heavy atom effect," but it deshields the adjacent (ortho) and para carbons through its inductive electron-withdrawing nature.[13]
-
Substituent Effects on the Benzene Ring: The electron-withdrawing carboxylate group will deshield the ipso-carbon (C5) and other carbons in the ring, particularly those ortho and para to it. The interplay of these electronic effects from both the bromine and the ester group, combined with the influence of the fused imidazole ring, results in the final chemical shifts.
Based on these principles and data from similar structures, a predicted ¹³C NMR spectrum is summarized in the table below.
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C10 | sp³ | 14 - 17 | Terminal methyl group of the ethyl ester, highly shielded.[11] |
| C9 | sp³ | 60 - 63 | Methylene carbon attached to electronegative oxygen.[10][11] |
| C7 | sp² | 110 - 115 | Aromatic CH attached to bromine (ipso-effect can be shielding).[13] |
| C6 | sp² | 120 - 125 | Aromatic CH, influenced by adjacent bromo and ester groups. |
| C4 | sp² | 118 - 123 | Aromatic CH, part of the benzimidazole system.[8] |
| C5 | sp² | 125 - 130 | Aromatic quaternary carbon attached to the electron-withdrawing ester group. |
| C7a | sp² | 135 - 140 | Bridgehead carbon adjacent to bromine-substituted carbon.[8] |
| C3a | sp² | 140 - 145 | Bridgehead carbon of the benzimidazole ring.[8] |
| C2 | sp² | 142 - 148 | Imidazole carbon between two nitrogen atoms, significantly deshielded.[8][14] |
| C8 | sp² | 165 - 168 | Carbonyl carbon of the ethyl ester group.[6][12] |
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust procedure for acquiring a high-quality ¹³C NMR spectrum. This workflow incorporates steps for ensuring data integrity and reproducibility.
Caption: Standard workflow for ¹³C NMR analysis.
Justification of Experimental Choices:
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for benzimidazole derivatives due to its excellent solubilizing power for polar heterocyclic compounds.[8] Its deuterium signal provides a stable lock for the spectrometer, and its carbon signals (a septet centered around 39.5 ppm) are well-defined and do not typically overlap with signals from the analyte.
-
Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique collapses carbon-proton spin-spin coupling, resulting in a spectrum where each unique carbon appears as a single, sharp line.[6] This simplifies the spectrum and significantly improves the signal-to-noise ratio.
-
Relaxation Delay (d1): A sufficient relaxation delay (d1) between pulses is crucial for obtaining quantitative data, especially for quaternary carbons (like C3a, C5, C7a, and C8), which have longer relaxation times.[6] A delay of 2-5 seconds ensures that all carbon nuclei have returned to their equilibrium state before the next pulse, allowing for more accurate signal integration if needed.
Data Interpretation and Structural Confirmation
The acquired spectrum should be compared against the predicted chemical shifts. The presence of approximately 10 distinct signals in the expected regions would provide strong evidence for the proposed structure.
-
Key Signal Confirmation: The most diagnostic signals for confirming the structure are:
-
The ester carbonyl carbon (C8 ) in the far downfield region (165-168 ppm).
-
The unique imidazole carbon (C2 ) between 142-148 ppm.
-
The aliphatic signals of the ethyl group (C9 and C10 ) in the upfield region (< 65 ppm).
-
-
Quaternary Carbons: The signals for the quaternary carbons (C3a, C5, C7a, and C8) are expected to be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[6]
-
Advanced NMR Techniques: In cases of signal overlap or ambiguity in assignments, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. An HSQC experiment correlates carbon signals with their directly attached protons, while an HMBC experiment shows correlations between carbons and protons over two to three bonds, allowing for unambiguous assignment of the entire carbon skeleton.[1]
Conclusion
¹³C NMR spectroscopy is a definitive method for the structural elucidation of this compound. By combining a theoretical understanding of substituent effects with a robust experimental protocol, researchers can confidently verify the molecular structure of this and related compounds. This guide provides the necessary framework for achieving accurate and reliable results, a cornerstone of scientific integrity in chemical research and drug development.
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Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(59), 47847-47854. [Link]
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McKee, J. R., et al. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(7), 2821-2826. [Link]
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Matanović, M., et al. (2022). C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(21), 7215. [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
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Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
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Matanović, M., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(21), 7215. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
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Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Brainly. (2023). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
This technical guide provides a comprehensive analysis of the expected mass spectrometric behavior of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate. The principles and methodologies outlined herein are curated for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and impurity profiling. This document moves beyond a standard protocol, offering a predictive exploration of the molecule's journey through the mass spectrometer, grounded in the fundamental principles of ionization and fragmentation.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a benzimidazole core. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents. The molecule's substituents—a bromine atom and an ethyl carboxylate group—introduce specific functionalities that are crucial to both its chemical reactivity and its mass spectrometric fingerprint. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification, characterization, and quality control during the drug development process.
Predicted Molecular Weight and Isotopic Profile
The chemical formula for this compound is C₁₀H₉BrN₂O₂. The presence of a bromine atom is a defining feature that will dominate the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic isotopic signature for any bromine-containing fragment.
Table 1: Predicted Molecular Ion and Isotopic Distribution
| Isotope Composition | Monoisotopic Mass (Da) | Expected Relative Intensity | Peak Designation |
| C₁₀H₉⁷⁹BrN₂O₂ | 267.9898 | ~100% | M |
| C₁₀H₉⁸¹BrN₂O₂ | 269.9878 | ~98% | M+2 |
Therefore, the mass spectrum is expected to exhibit a pair of peaks of almost equal intensity for the molecular ion, separated by 2 m/z units.[1][2] This M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.
Ionization and Fragmentation Analysis: A Predictive Approach
Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic molecules. Under EI conditions, the molecule will be ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The stability of the benzimidazole ring system suggests that the molecular ion will be readily observed.[3]
The Initial Fragmentation Pathways
The fragmentation of this compound is anticipated to be driven by the lability of the ethyl carboxylate group and the inherent stability of the aromatic benzimidazole core.[4][5]
The ethyl ester functionality provides several predictable fragmentation routes.[4][6]
-
Loss of an Ethoxy Radical (•OCH₂CH₃): Alpha-cleavage of the C-O bond is a common fragmentation pathway for esters, leading to the formation of a stable acylium ion.[7] This would result in a fragment with a loss of 45 Da.
-
M⁺˙ - 45 → [C₈H₄BrN₂O]⁺
-
-
Loss of Ethylene (C₂H₄) via McLafferty-type Rearrangement: While a classical McLafferty rearrangement requires a γ-hydrogen on an alkyl chain attached to the carbonyl group, a related elimination of ethylene can occur from the ethyl group, though it may be a less dominant pathway for aromatic esters. This would result in a fragment with a loss of 28 Da.
-
M⁺˙ - 28 → [C₈H₅BrN₂O₂]⁺˙
-
The benzimidazole ring itself is relatively stable; however, fragmentation can occur, often involving the loss of small, stable neutral molecules.[3][8]
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic aromatic compounds is the elimination of HCN.[3] This could occur from the molecular ion or subsequent fragment ions.
-
M⁺˙ - 27 → [C₉H₈BrO₂]⁺˙ (from the molecular ion)
-
Proposed Fragmentation Scheme
Based on these fundamental principles, a detailed fragmentation pathway can be proposed. The initial ionization will form the molecular ion at m/z 268/270. Subsequent fragmentation will likely proceed as follows:
-
The most probable initial fragmentation is the loss of the ethoxy radical (•OCH₂CH₃) to form the highly stable acylium ion at m/z 223/225. This is often the base peak in the mass spectra of aromatic esters.
-
This acylium ion can then undergo further fragmentation, such as the loss of carbon monoxide (CO), to yield a fragment at m/z 195/197.
-
Alternatively, the molecular ion could lose a molecule of ethylene (C₂H₄) to produce a fragment at m/z 240/242.
-
Fragmentation of the benzimidazole ring, such as the loss of HCN, could occur from any of the preceding ions. For instance, the acylium ion at m/z 223/225 could lose HCN to give a fragment at m/z 196/198.
The following diagram illustrates this proposed fragmentation pathway:
Caption: Proposed EI fragmentation pathway for this compound.
Table 2: Summary of Predicted Key Fragments
| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure | Origin of Fragment |
| 268/270 | [C₁₀H₉BrN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 223/225 | [C₈H₄BrN₂O]⁺ | M⁺˙ - •OCH₂CH₃ |
| 195/197 | [C₇H₄BrN₂]⁺ | [M - •OCH₂CH₃]⁺ - CO |
| 240/242 | [C₈H₅BrN₂O₂]⁺˙ | M⁺˙ - C₂H₄ |
| 196/198 | [C₇H₃BrN₂]⁺ | [M - •OCH₂CH₃]⁺ - HCN |
Experimental Protocol: A Self-Validating System
To experimentally verify the predicted fragmentation, a robust analytical method is required. The following outlines a starting point for method development.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
Instrumentation and Parameters
Given the nature of the compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) could be viable.
4.2.1. GC-MS (for thermally stable and volatile compounds)
-
GC System:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-350
-
4.2.2. LC-MS (a versatile alternative)
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Data Acquisition: Full scan from m/z 50-400. For fragmentation data, use tandem MS (MS/MS) with collision-induced dissociation (CID), selecting the precursor ions at m/z 269 and 271.
-
The following diagram illustrates a typical LC-MS workflow for this analysis:
Caption: A generalized workflow for the LC-MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound is predicted to yield a wealth of structural information. The characteristic isotopic pattern of the bromine atom provides an immediate and confident partial identification. The fragmentation is expected to be dominated by cleavages of the ethyl ester group, leading to a prominent acylium ion. Further fragmentation of this ion and the benzimidazole core will provide additional structural confirmation. The experimental protocols provided herein offer a robust starting point for method development, enabling the confident identification and characterization of this important heterocyclic compound.
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An In-depth Technical Guide to the Purity Analysis of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
Abstract
This guide provides a comprehensive framework for the purity analysis of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate, a key heterocyclic intermediate in pharmaceutical development. Recognizing the critical impact of purity on drug safety, efficacy, and stability, we present an orthogonal analytical strategy grounded in established scientific principles. This document moves beyond rote protocols to explain the causal reasoning behind methodological choices, empowering researchers and drug development professionals to design and execute robust, self-validating analytical systems. The methodologies detailed herein, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, are contextualized within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific integrity.
Introduction: The Analytical Imperative
This compound belongs to the benzimidazole class of compounds, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] As an intermediate or building block for active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a foundational pillar of drug safety and efficacy. Impurities, whether arising from starting materials, synthetic by-products, or degradation, can possess their own pharmacological or toxicological profiles, potentially compromising the final drug product.
Therefore, a rigorous and scientifically sound purity analysis is paramount. This guide eschews a one-size-fits-all approach, instead advocating for a multi-faceted, orthogonal strategy where different analytical techniques provide complementary information, ensuring a comprehensive characterization of the compound.
Molecular Profile and Structural Elucidation
A foundational step in any purity analysis is the unambiguous confirmation of the primary molecule's structure.
Chemical Structure:
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An In-depth Technical Guide to the Solubility of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Given the limited publicly available experimental solubility data for this specific molecule, this document emphasizes the fundamental principles and robust methodologies required to generate reliable solubility profiles.
Molecular Structure and Physicochemical Properties: A Predictive Analysis
A thorough understanding of the molecular structure of this compound is paramount to predicting its solubility behavior.
Key Structural Features:
-
Benzimidazole Core: This fused heterocyclic system is a common scaffold in many pharmaceutical agents and is known for its wide range of biological activities.[1] The presence of both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms) suggests potential interactions with protic and polar solvents.
-
Ethyl Carboxylate Group (-COOEt): This ester functional group adds a degree of lipophilicity to the molecule and can act as a hydrogen bond acceptor.
-
Bromo Substituent (-Br): The bromine atom increases the molecular weight and contributes to the overall lipophilicity of the compound.
Predicted Physicochemical Properties:
While experimental data is scarce, computational models provide valuable insights into the compound's likely behavior. For a similar compound, allyl 7-bromo-1H-benzimidazole-5-carboxylate, the predicted XLogP3-AA is 2.7, indicating a moderate level of lipophilicity.[2] This suggests that the compound will likely exhibit limited solubility in water and higher solubility in organic solvents.
| Property | Predicted Value (for a similar compound) | Implication for Solubility |
| XLogP3-AA | 2.7[2] | Indicates moderate lipophilicity, suggesting better solubility in less polar organic solvents. |
| Hydrogen Bond Donors | 1[2] | Can interact with protic solvents. |
| Hydrogen Bond Acceptors | 3[2] | Can interact with a range of protic and aprotic polar solvents. |
The Foundational Principle of "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool.[3] This principle suggests that solutes tend to dissolve in solvents that have similar polarity and hydrogen bonding capabilities.
Solvent Classification and Predicted Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the benzimidazole N-H and the ester group, some degree of solubility is expected.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents are polar and can accept hydrogen bonds but do not have N-H or O-H bonds to donate. Given the hydrogen bond accepting capabilities of the target molecule, good solubility is anticipated in solvents like DMSO and DMF.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and primarily interact through weak van der Waals forces. Due to the polar nature of the benzimidazole ring and the carboxylate group, low solubility is expected in these solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. Some benzimidazole derivatives have shown solubility in dichloromethane.[4][5]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7] It is considered a "gold standard" method due to its precision and reproducibility when performed correctly.[6]
Workflow for Solubility Determination:
Caption: Workflow for experimental solubility determination.
Detailed Protocol for the Shake-Flask Method:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solids.[8]
-
-
Quantification:
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
-
Data Analysis and Reporting:
-
Calculate the solubility in units of mg/mL or mol/L.
-
Repeat the experiment to ensure reproducibility.
-
Report the solubility values along with the temperature at which the measurements were made.
-
High-Throughput Screening (HTS) for Early-Stage Assessment
In the early stages of drug discovery, kinetic solubility assays are often employed for rapid screening of a large number of compounds.[10] These methods are faster but may not represent true equilibrium solubility.
Kinetic Solubility Workflow:
Caption: High-throughput kinetic solubility workflow.
Practical Considerations and Troubleshooting
-
Compound Purity: Ensure the purity of this compound, as impurities can affect solubility measurements.
-
Solid-State Form: The crystalline form (polymorph) of the compound can influence its solubility. Characterize the solid form using techniques like X-ray powder diffraction (XRPD).
-
Solvent Quality: Use high-purity, anhydrous solvents to avoid variability in results.[9]
-
Temperature Control: Solubility is temperature-dependent, so maintain a constant and accurately recorded temperature throughout the experiment.[6]
-
pH of the Medium: For ionizable compounds, solubility can be highly dependent on the pH of the medium. While this guide focuses on organic solvents, this is a critical factor for aqueous solubility determination.
Conclusion
Determining the solubility of this compound in organic solvents is a critical step in its development for potential pharmaceutical applications. By applying the principles of molecular structure analysis and employing robust experimental methodologies like the shake-flask method, researchers can generate a comprehensive and reliable solubility profile. This data is essential for guiding formulation development, designing subsequent experiments, and ultimately, advancing promising compounds through the drug discovery pipeline.
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Stability and storage of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
An In-Depth Technical Guide to the Stability and Storage of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical considerations for the stability and storage of this compound (CAS No: 1354771-56-4), a key intermediate in contemporary drug discovery and development. Adherence to these guidelines is paramount to ensure the compound's integrity, leading to reproducible and reliable experimental outcomes.
Chemical Profile and Structural Significance
This compound possesses a benzimidazole core, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities. The strategic placement of a bromine atom and an ethyl carboxylate group significantly influences its chemical reactivity, solubility, and metabolic stability, making it a valuable building block for novel therapeutic agents.
Molecular Formula: C₁₀H₉BrN₂O₂[1]
Foundational Principles of Stability
The stability of this compound is intrinsically linked to its molecular structure. The benzimidazole ring is generally stable, but the presence of the bromo and ester functionalities introduces potential degradation pathways. Key environmental factors that can compromise its integrity include temperature, light, and moisture.
Recommended Storage Protocols
To maintain the long-term integrity of this compound, the following storage conditions are recommended, derived from best practices for analogous brominated heterocyclic compounds.[2][3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[5] | Minimizes the rate of potential degradation reactions. For long-term storage, consider -20°C.[6] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis of the ester. |
| Container | Tightly sealed, amber glass vial | Protects from light and atmospheric contaminants.[2][3][4] |
| Environment | Dry, well-ventilated area[2][3][4] | Prevents moisture ingress and ensures a safe storage environment. |
In-Depth Analysis of Degradation Pathways
Understanding the potential degradation mechanisms is crucial for proactive stability management. The primary vulnerabilities of this compound are:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, yielding the corresponding carboxylic acid.
-
Photodegradation: Aromatic bromine compounds can be light-sensitive, potentially leading to debromination or other photochemical reactions.
-
Oxidation: The electron-rich benzimidazole ring system can be prone to oxidation, especially under harsh conditions or in the presence of oxidizing agents.
Experimental Workflow for Stability Assessment
A robust stability study is essential to empirically determine the shelf-life and optimal storage conditions for a specific batch of this compound. The following is a detailed protocol for a comprehensive stability assessment.
Protocol for a Forced Degradation Study
Objective: To identify potential degradation products and pathways under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid-state and in solution).
-
Photolytic: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the stressed samples at predetermined time points using a stability-indicating HPLC method.
-
Characterization: Characterize any significant degradation products using LC-MS to elucidate their structures.
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An In-Depth Technical Guide to the Safe Handling of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
Disclaimer: No specific, official Safety Data Sheet (SDS) for Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate has been published in publicly accessible databases. This document is a scientifically reasoned safety and handling guide constructed through an expert review of structurally analogous compounds, namely the benzimidazole core and brominated aromatic molecules. The recommendations herein are based on chemical principles and data from related substances to provide a robust framework for risk mitigation in a research and development setting.
Preamble: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, novel compounds are, by their nature, entities with incomplete data profiles. This compound is one such molecule. While this presents a challenge, it also provides an opportunity to apply the foundational principles of chemical safety: anticipation, recognition, evaluation, and control of hazards. This guide is structured not as a rigid template but as a dynamic risk assessment, empowering the researcher to understand the why behind each safety protocol. Our approach is grounded in the toxicological and chemical characteristics of its core components: the benzimidazole moiety, a common scaffold in medicinal chemistry, and the bromo-aromatic system, which introduces specific considerations regarding reactivity and disposal.
Section 1: Chemical Identity and Physicochemical Profile
-
Chemical Name: this compound
-
Synonyms: Ethyl 7-bromo-1H-benzimidazole-5-carboxylate
-
Molecular Formula: C₁₀H₉BrN₂O₂
-
Molecular Weight: 269.10 g/mol
-
Chemical Structure:
Physicochemical Data (Inferred and Calculated)
Specific experimental data for this compound is not available. The following table includes data for the parent benzimidazole structure as a proxy and calculated values for the target molecule.
| Property | Value (for Benzimidazole) | Inferred Value/Note for Target Compound | Source |
| Appearance | White to slightly beige solid/powder | Expected to be a solid, color may vary. | [1][2] |
| Melting Point | 170-174 °C | Likely a high-melting-point solid. | [2][3] |
| Boiling Point | > 360 °C | Expected to be high; will likely decompose before boiling at atmospheric pressure. | [2] |
| Solubility | Low water solubility | Expected to have low solubility in water and be soluble in organic solvents. | [1] |
| pKa | 5.6 (conjugate acid), 12.8 (benzimidazole) | The ester and bromo groups will influence basicity, but it is expected to remain a weak base. | [4] |
Section 2: Anticipated Hazard Identification and Classification
The hazard profile is constructed by analogy. The benzimidazole core is associated with irritation and mild acute toxicity[4]. The bromine substituent does not significantly increase acute toxicity but introduces the hazard of releasing hydrogen bromide upon combustion[5][6].
Globally Harmonized System (GHS) Classification (Anticipated)
-
Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[3][4].
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[4].
-
Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)[4].
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (H335: May cause respiratory irritation)[4].
-
Signal Word: Warning
-
Hazard Pictogram:
-
GHS07: Exclamation Mark
-
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P405, P501[4].
Logical Framework for Hazard Assessment by Analogy
The following diagram illustrates the decision-making process for assigning the anticipated hazards based on structural components.
Caption: Hazard assessment workflow based on structural analogy.
Section 3: First-Aid Measures: Rationale-Driven Response
Immediate and correct first aid is critical. The following protocols are based on mitigating the anticipated hazards of irritation and mild toxicity.
| Exposure Route | Protocol | Causality and Scientific Rationale |
| Inhalation | 1. Immediately move the individual to fresh air.[7] 2. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should administer artificial respiration.[8] 3. Seek immediate medical attention. | The primary risk is respiratory tract irritation (H335). Removing the individual from the source is paramount. Supplying oxygen or artificial respiration addresses potential respiratory distress. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] 2. Wash the area with soap and water.[7] 3. Seek medical attention if irritation develops or persists. | The compound is anticipated to be a skin irritant (H315). Prolonged flushing physically removes the chemical and dilutes the irritant. Soap helps to remove any remaining organic residue. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[9] 2. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[8] 3. Seek immediate medical attention. | This is a critical emergency due to the anticipated serious eye irritation (H319). The goal is to dilute and remove the chemical to prevent damage to the cornea. Immediate medical evaluation is necessary. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[7] 3. If the person is conscious and alert, give 1-2 glasses of water to drink. 4. Seek immediate medical attention. | The compound is anticipated to be harmful if swallowed (H302). Inducing vomiting can cause aspiration of the chemical into the lungs. Rinsing the mouth and drinking water helps to dilute the substance in the stomach. |
Section 4: Fire-Fighting Measures and Combustion Hazards
While the compound itself is not expected to be highly flammable, its behavior in a fire is a significant safety concern due to its chemical structure.
-
Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire. For a localized fire involving the chemical, use a dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam[1][7].
-
Unsuitable Extinguishing Media: Avoid using a high-pressure water jet, as this can scatter the powder and create a potentially explosive dust-air mixture[10].
-
Specific Hazards Arising from the Chemical: This is the most critical consideration. Thermal decomposition will produce toxic and corrosive gases.
-
Nitrogen Oxides (NOx): A product of the decomposition of the benzimidazole ring[2].
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete organic combustion[2].
-
Hydrogen Bromide (HBr): A highly corrosive and toxic gas released from the bromo-aromatic component. This is a primary respiratory hazard[6][11].
-
-
Protective Equipment for Firefighters: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode[1][10]. This is non-negotiable due to the release of HBr and NOx.
Section 5: Accidental Release Measures: Containment and Cleanup
A spill of this solid material requires a methodical response to prevent secondary contamination and exposure.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, but avoid creating strong drafts that could disperse the powder. Eliminate all ignition sources[12].
-
Don Appropriate PPE: Before approaching the spill, don the minimum PPE outlined in Section 7. If there is significant dust, respiratory protection is mandatory.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean Up:
-
AVOID DRY SWEEPING. This will generate dust clouds, increasing the inhalation hazard.
-
Method 1 (Preferred): Gently cover the spill with a damp paper towel or cloth to suppress dust. Carefully scoop the material into a suitable, labeled container for hazardous waste[13][14].
-
Method 2: Use a HEPA-filtered vacuum cleaner designed for hazardous dusts.
-
Method 3 (If wetting is incompatible): Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully scoop the mixture into the waste container[13].
-
-
Decontaminate: Once the bulk material is removed, decontaminate the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water.
-
Dispose of Waste: All cleanup materials (gloves, paper towels, absorbent) are considered hazardous waste. Place them in a sealed, labeled container for proper disposal according to institutional and local guidelines[12][13].
Section 6: Handling and Storage: Proactive Exposure Prevention
Safe Handling Practices
The cornerstone of safe handling is minimizing direct contact and preventing the generation of aerosols or dust.
-
Engineering Controls: All weighing and manipulation of the solid should be conducted within a certified chemical fume hood or a powder containment hood.
-
Procedural Controls:
-
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. The following diagram outlines the required PPE for handling this compound.
Caption: Personal Protective Equipment (PPE) selection guide.
Storage Conditions
-
Location: Store in a cool, dry, well-ventilated area designated for chemical storage[1].
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Incompatibilities: Store away from strong oxidizing agents[2].
-
Stability: Benzimidazole derivatives are generally chemically stable under recommended storage conditions[7][15]. Working solutions should ideally be stored at -20°C or -80°C and prepared fresh monthly for maximum reliability[15].
Section 7: Toxicological Profile (Inferred)
No direct toxicological studies have been performed on this specific molecule. The following profile is inferred from the benzimidazole parent compound and general principles of toxicology.
-
Acute Toxicity: The parent compound, benzimidazole, has a reported oral LD50 in mice of 2910 mg/kg, which is consistent with the "Harmful if swallowed" (Category 4) classification[2][7].
-
Skin and Eye Irritation: Benzimidazole is classified as a skin and eye irritant. This is a common property of many heterocyclic aromatic compounds.
-
Respiratory Irritation: Inhalation of the dust is likely to cause irritation to the nose, throat, and lungs.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available. The parent benzimidazole is not classified as a carcinogen by IARC[7]. However, the absence of data should not be interpreted as an absence of hazard.
-
Chronic Effects: The long-term effects of exposure are unknown. As with any novel chemical, exposure should be minimized to the lowest reasonably achievable level. Some brominated aromatic compounds are known for their potential to bioaccumulate and persist in the environment, though this is highly structure-dependent[16].
Section 8: Disposal Considerations
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personal safety.
-
Waste Classification: This compound must be disposed of as hazardous chemical waste. It should be classified as a halogenated organic solid .
-
Procedure:
-
Collect the waste material, including any contaminated items (e.g., gloves, wipes, absorbent), in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix with non-halogenated waste. Halogenated waste streams require specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (HBr) and prevent their release into the atmosphere. Mixing waste streams increases disposal costs and complexity[17][18][19].
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.
-
References
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
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Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer. [Link]
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Benzimidazole - Wikipedia. Wikipedia. [Link]
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Benzimidazole | C7H6N2 | CID 5798. PubChem. [Link]
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Bromine | Chemical Emergencies. CDC. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
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Spill Kits and Spill Clean Up Procedures. Georgia Tech Environmental Health & Safety. [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. A Journal of AIDIC. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. [Link]
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[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]
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Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]
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(PDF) Mechanisms involved in the fast combustion of organic powders: Application to dust explosions. ResearchGate. [Link]
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SPILL CLEANUP QUICK REFERENCE. University of California, Irvine. [Link]
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Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. ACS Publications. [Link]
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Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
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GUIDANCE FOR FIGHTING FIRES AND/OR DECOMPOSITION INVOLVING SOLID MINERAL NITROGEN-BASED FERTILIZERS. Fertilizers Europe. [Link]
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Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. ResearchGate. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
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Bromine: toxicological overview. GOV.UK. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
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Firefighting Precautions at Facilities with Combustible Dust. OSHA. [Link]
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Organic Solvent Waste Disposal. University of British Columbia. [Link]
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Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan Corporation. [Link]
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Freezing-Induced Bromate Reduction by Dissolved Organic Matter and the Formation of Organobromine Compounds. ACS Publications. [Link]
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Fires in Agricultural Chemicals. MU Extension. [Link]
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Personal Protective Equipment in Chemistry. Dartmouth College. [Link]
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Bromine - Wikipedia. Wikipedia. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review). ResearchGate. [Link]
-
First Aid for Chemical Inhalation Incidents. Coast2Coast. [Link]
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Poison Facts: - Low Chemicals: Bromine. The University of Kansas Health System. [Link]
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Deprotonation constants of benzimidazole and stepwise stability... ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
Introduction: Strategic C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as nitrogen-containing heterocycles are prevalent scaffolds in a vast array of pharmacologically active compounds.[1] The benzimidazole moiety, in particular, is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, and antiviral properties. Consequently, the development of robust and versatile methods for the functionalization of benzimidazole cores is of paramount importance to drug development professionals.
The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the synthesis of arylamines, offering significant advantages over traditional methods, which often require harsh reaction conditions and exhibit limited functional group tolerance.[2][3] This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between aryl halides (or pseudo-halides) and a diverse range of amines under relatively mild conditions.[4]
This application note provides a detailed guide for the Buchwald-Hartwig amination of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate, a key intermediate in the synthesis of various therapeutic agents. We will delve into the critical parameters of the reaction, offer a detailed experimental protocol, and discuss potential challenges and troubleshooting strategies, all grounded in established scientific principles.
Understanding the Catalytic Cycle: The Heart of the Reaction
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium-based catalytic cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The generally accepted cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Reaction Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several interdependent parameters.
Palladium Precursor and Ligand Selection: A Crucial Partnership
The combination of the palladium source and the phosphine ligand is the heart of the catalytic system. For N-heterocyclic substrates like benzimidazoles, which can potentially act as catalyst inhibitors, the choice of a bulky, electron-rich phosphine ligand is often critical to achieve high yields.[6]
-
Palladium Precursors: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd(0) sources can directly enter the catalytic cycle, Pd(II) sources require in situ reduction. For improved reproducibility, pre-formed palladium pre-catalysts, such as (XPhos)Pd G3, are highly recommended as they ensure the efficient generation of the active catalytic species.[6]
-
Ligands: For the amination of benzimidazole derivatives, bulky, monodentate biarylphosphine ligands have demonstrated superior performance.[6]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand has been shown to be highly effective in the amination of protected benzimidazoles. Its steric bulk promotes the reductive elimination step and prevents the formation of off-cycle catalyst dimers.
-
tBuBrettPhos ((2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): This ligand has proven successful for the amination of unprotected bromoimidazoles and could be a viable alternative.[7][8]
-
Base Selection: Balancing Reactivity and Functional Group Tolerance
The base plays a crucial role in the deprotonation of the amine, facilitating its coordination to the palladium center. The presence of an ester functional group in the substrate necessitates a careful choice of base to avoid hydrolysis.
-
Strong Bases (e.g., NaOtBu, LHMDS): While often leading to faster reaction rates, these bases can be incompatible with base-sensitive functional groups like esters.[6]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer broader functional group tolerance and are a good starting point for substrates containing sensitive moieties.[6] Cs₂CO₃ is often preferred due to its good solubility in common organic solvents.
Solvent Choice: Ensuring Solubility and Stability
The solvent must be capable of dissolving all reaction components at the desired temperature and should be inert to the reaction conditions.
-
Common Solvents: Aprotic solvents such as 1,4-dioxane , toluene , and tetrahydrofuran (THF) are widely used.[6] Poor solubility is a common reason for reaction failure, and a switch in solvent can sometimes lead to significant improvements in yield.[6]
Reaction Temperature and Time
The optimal temperature and reaction time will depend on the reactivity of the specific amine and the chosen catalytic system. Generally, reactions are heated to between 80-110 °C. Reaction progress should be monitored by a suitable analytical technique, such as TLC, LC-MS, or GC-MS, to determine the point of completion.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.
Materials and Equipment:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃ or (XPhos)Pd G3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Standard laboratory glassware for workup and purification
-
Analytical instruments for reaction monitoring (TLC, LC-MS) and characterization (NMR, HRMS)
Reaction Setup Workflow
Figure 2: A workflow diagram for the setup of the Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv). If using a pre-catalyst like (XPhos)Pd G3, add it at this stage (1-2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Through the septum, add the amine (1.1-1.2 equiv) followed by the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Screening of Reaction Conditions
For a novel substrate, it is often necessary to screen various parameters to identify the optimal reaction conditions. The following table provides a template for such a screening process.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | e.g., 85 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | e.g., 78 |
| 3 | (XPhos)Pd G3 (2) | - | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | e.g., 95 |
| 4 | (XPhos)Pd G3 (2) | - | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | e.g., 90 |
| 5 | Pd₂(dba)₃ (2) | tBuBrettPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | e.g., 88 |
Conversion determined by LC-MS analysis of the crude reaction mixture.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Ensure that the reaction setup is rigorously degassed and maintained under an inert atmosphere.[6]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Water can deactivate the catalyst.
-
Catalyst/Ligand Choice: For challenging couplings, a different ligand may be required. Consider screening other bulky phosphine ligands.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the aryl bromide is reduced to the corresponding arene, can be competitive, especially with primary amines.[6] Careful optimization of the ligand and reaction conditions can help minimize this.
-
Ester Hydrolysis: If using a strong base, hydrolysis of the ethyl ester may occur. If this is observed, switch to a weaker base like Cs₂CO₃ or K₃PO₄.
-
-
Poor Solubility: If the reaction mixture is heterogeneous, consider switching to a more polar aprotic solvent or a mixture of solvents to improve solubility.[6]
Conclusion
The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of N-arylated benzimidazoles. By carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently couple this compound with a wide range of amines. The protocol and insights provided in this application note serve as a comprehensive guide for drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.
References
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH). Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. Available at: [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). ResearchGate. Available at: [Link]
-
Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. National Institutes of Health (NIH). Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]
-
Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Available at: [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Royal Society of Chemistry. Available at: [Link]
-
ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. ResearchGate. Available at: [Link]
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Europe PMC. Available at: [Link]
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- 3. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
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- 8. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
Introduction: The Significance of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid in Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in modern drug discovery, recognized for its versatile pharmacological activities. This privileged structure is a bioisostere of natural nucleotides, enabling favorable interactions with various biological macromolecules. Within this class of compounds, 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid stands out as a crucial intermediate in the synthesis of a wide array of therapeutic agents, including but not limited to antivirals, anticancer agents, and anti-inflammatory drugs. The strategic placement of the bromine atom and the carboxylic acid group provides key handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient hydrolysis of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate to its corresponding carboxylic acid. We will delve into the underlying chemical principles, present a detailed experimental protocol, and discuss the analytical techniques for reaction monitoring and product characterization.
Chemical Principles and Mechanistic Insights
The conversion of an ester to a carboxylic acid through hydrolysis is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process, often requiring a large excess of water to drive the equilibrium towards the products (the carboxylic acid and alcohol). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): In contrast, base-catalyzed hydrolysis is an irreversible process. The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the ethoxide leaving group, yielding the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, which is unreactive towards the ethoxide, thus driving the reaction to completion. Given its irreversibility and typically milder conditions, base-catalyzed hydrolysis is often the preferred method for this transformation.
For the hydrolysis of this compound, a base-catalyzed approach is recommended to ensure complete conversion to the desired carboxylic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details the saponification of this compound.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
dot
Caption: Experimental workflow for the hydrolysis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 to 1:1 ratio).
-
Addition of Base: To the stirring solution, add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up - Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 3-4 with a 1M HCl solution. The product, 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid, should precipitate out of the solution.
-
Extraction: If the product does not precipitate or to ensure complete recovery, extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
Purification:
The crude 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
| Parameter | Recommended Condition | Rationale |
| Base | NaOH or LiOH | Strong bases that effectively catalyze the hydrolysis. LiOH can sometimes offer better solubility in mixed solvent systems. |
| Solvent | Ethanol/Water or Methanol/Water | The alcohol helps to dissolve the organic ester, while water is a necessary reactant for the hydrolysis. |
| Temperature | Reflux (80-100 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant degradation. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC or HPLC. |
| Work-up pH | ~3-4 | Ensures the complete protonation of the carboxylate salt to the carboxylic acid, facilitating its precipitation or extraction. |
Analytical Characterization
Thorough characterization of the starting material and the final product is essential to confirm the success of the reaction and the purity of the compound.
dot
Caption: Analytical workflow for reaction monitoring and product characterization.
Expected Analytical Data:
-
¹H NMR Spectroscopy:
-
This compound: Expect to see signals for the aromatic protons on the benzimidazole ring, a quartet for the -OCH₂- group of the ethyl ester, and a triplet for the -CH₃ group of the ethyl ester.
-
7-bromo-1H-1,3-benzodiazole-5-carboxylic acid: The quartet and triplet corresponding to the ethyl group will disappear. A broad singlet corresponding to the carboxylic acid proton (-COOH) will appear in the downfield region (typically >10 ppm), and a noticeable shift in the aromatic proton signals is expected due to the change in the electronic environment.
-
-
¹³C NMR Spectroscopy:
-
This compound: Key signals will include the carbonyl carbon of the ester (around 165-175 ppm), the carbons of the benzimidazole ring, and the two carbons of the ethyl group.
-
7-bromo-1H-1,3-benzodiazole-5-carboxylic acid: The ester carbonyl signal will be replaced by a carboxylic acid carbonyl signal (typically in a similar region). The signals for the ethyl group carbons will be absent.
-
-
Mass Spectrometry:
-
The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio). Predicted [M-H]⁻ is 238.94617 and [M+H]⁺ is 240.96073.[1]
-
-
FT-IR Spectroscopy:
-
The disappearance of the ester C=O stretch (typically around 1700-1730 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1680-1710 cm⁻¹) for the carboxylic acid are indicative of a successful hydrolysis.
-
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC or HPLC analysis indicates the presence of starting material after the recommended reaction time, you can add an additional equivalent of the base and continue to reflux for another 1-2 hours. In some cases, using a stronger base like lithium hydroxide or increasing the proportion of the organic solvent can improve the solubility of the starting material and facilitate the reaction.
-
Low Yield: A low yield could be due to incomplete precipitation during acidification or inefficient extraction. Ensure the pH is sufficiently acidic during the work-up. Performing multiple extractions with ethyl acetate will help to maximize the recovery of the product.
-
Potential Side Reactions: While the saponification of esters is generally a robust reaction, the presence of the bromo-substituent on the electron-rich benzimidazole ring introduces the possibility of nucleophilic aromatic substitution, although this is unlikely under these conditions. To minimize the risk of side reactions, it is important to use the recommended stoichiometry of the base and to avoid excessively high temperatures or prolonged reaction times.
Conclusion
The base-catalyzed hydrolysis of this compound is a reliable and efficient method for the synthesis of the corresponding carboxylic acid, a valuable building block in pharmaceutical research. By following the detailed protocol and utilizing the analytical methods described in this application note, researchers can confidently produce this key intermediate in high yield and purity.
References
-
Benzimidazole: A Biologically Active Scaffold. (2022). Molecules, 27(19), 6299. [Link]
-
Ester Hydrolysis. (2023). Chemistry LibreTexts. [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave, 1(4), 113-116. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry, 34(1), 473-481. [Link]
-
7-bromo-1h-1,3-benzodiazole-5-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Application Notes and Protocols for Amide Coupling Reactions with 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid
Introduction: The Significance of 7-bromo-1H-1,3-benzodiazole-5-carboxamides in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of biologically active compounds.[1] Its derivatives are known to interact with various biological macromolecules, leading to a wide spectrum of therapeutic applications. The specific molecule, 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid, represents a highly valuable starting material for the synthesis of novel pharmaceutical candidates. The introduction of a bromine atom provides a handle for further synthetic diversification, for instance, through cross-coupling reactions, while the carboxylic acid moiety is a prime site for the formation of amide bonds.
Amide bond formation is one of the most fundamental and frequently employed reactions in the synthesis of drug candidates.[2][3][4] The resulting carboxamides of 7-bromo-1H-1,3-benzodiazole are of significant interest to researchers in drug development for their potential as kinase inhibitors, anti-infective agents, and modulators of other key cellular pathways.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of common amide coupling methodologies, detailed experimental protocols, and the rationale behind the selection of reagents and reaction conditions for the successful synthesis of 7-bromo-1H-1,3-benzodiazole-5-carboxamides.
Challenges in the Amide Coupling of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid
While amide bond formation is a well-established transformation, the unique electronic and structural features of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid present specific challenges that must be addressed for efficient and clean reactions:
-
Electron-Deficient Nature: The benzimidazole ring system, particularly when substituted with an electron-withdrawing bromine atom, can decrease the nucleophilicity of the carboxylic acid, making its activation more challenging.
-
Potential for Side Reactions: The presence of two nitrogen atoms in the benzimidazole ring introduces the possibility of undesired side reactions, such as N-acylation, if not properly managed.
-
Solubility Issues: Benzimidazole derivatives can exhibit poor solubility in common organic solvents, which can impede reaction kinetics and complicate purification.[2]
Careful selection of coupling reagents, bases, solvents, and reaction temperatures is therefore paramount to overcoming these challenges and achieving high yields of the desired amide products.
Core Principles of Amide Bond Formation: A Mechanistic Overview
The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[5] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[6] The general process involves two key steps: the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.[2][4][5]
Commonly Employed Coupling Reagents
A variety of coupling reagents have been developed to facilitate this transformation, each with its own mechanism of action, advantages, and disadvantages.[2] This guide will focus on three widely used and effective classes of reagents:
-
Carbodiimides: (e.g., EDC in combination with HOBt)
-
Aminium/Uronium Salts: (e.g., HATU)
-
Phosphonium Salts and Other Reagents: (e.g., T3P)
The choice of reagent is often critical and can depend on factors such as the steric and electronic properties of the substrates, the potential for racemization, and the desired reaction conditions.[2]
Methodology 1: EDC/HOBt-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct via aqueous workup. The addition of 1-hydroxybenzotriazole (HOBt) is crucial for suppressing side reactions and minimizing racemization.
Mechanism of Action
The reaction proceeds through a multi-step mechanism:
-
The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
This unstable intermediate can be intercepted by HOBt to form an active ester. This step is generally faster than the undesired intramolecular rearrangement of the O-acylisourea to a stable N-acylurea byproduct.
-
The amine then attacks the active ester to form the desired amide, regenerating HOBt in the process.
The use of a mild, non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to neutralize any acid present and to deprotonate the amine if it is used as a salt.
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Experimental Protocol: EDC/HOBt Coupling
Materials:
-
7-bromo-1H-1,3-benzodiazole-5-carboxylic acid
-
Amine (1.0-1.2 equivalents)
-
EDC·HCl (1.1-1.5 equivalents)
-
HOBt (1.0-1.2 equivalents)
-
DIPEA or Et3N (2.0-3.0 equivalents, if amine is a salt)
-
Anhydrous DMF or DCM
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF or DCM.
-
Add HOBt (1.0-1.2 equivalents) to the solution and stir until it is fully dissolved.
-
Add the desired amine (1.0-1.2 equivalents). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or Et3N (2.0-3.0 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC·HCl (1.1-1.5 equivalents) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
Methodology 2: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent known for its rapid reaction times and high yields, even with challenging substrates such as electron-deficient carboxylic acids.
Mechanism of Action
-
In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated.
-
The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acylisouronium intermediate.
-
This intermediate rapidly reacts with the amine to form the desired amide bond. The HOAt byproduct is regenerated in the process.
Pre-activation of the carboxylic acid with HATU and a base for a short period before adding the amine is a common strategy to maximize yield and minimize side reactions.[7]
Caption: Mechanism of HATU-mediated amide coupling.
Experimental Protocol: HATU Coupling
Materials:
-
7-bromo-1H-1,3-benzodiazole-5-carboxylic acid
-
Amine (1.0-1.2 equivalents)
-
HATU (1.1-1.5 equivalents)
-
DIPEA (2.0-4.0 equivalents)
-
Anhydrous DMF
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1-1.5 equivalents) and DIPEA (2.0-4.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Methodology 3: T3P-Mediated Amide Coupling
Propanephosphonic acid anhydride (T3P®) is a versatile and environmentally benign coupling reagent. It is known for its high efficiency, broad functional group tolerance, and the ease of removal of its water-soluble byproducts.[8] T3P is particularly advantageous for large-scale synthesis due to its safety profile and cost-effectiveness.[9]
Mechanism of Action
-
T3P activates the carboxylic acid to form a mixed anhydride intermediate.
-
This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and releasing propylphosphonic acid as a byproduct.
The use of a base, such as pyridine or triethylamine, is typically required. Pyridine has been shown to be particularly effective at minimizing epimerization in chiral substrates.[10][11]
Caption: Experimental workflow for T3P-mediated amide coupling.
Experimental Protocol: T3P® Coupling
Materials:
-
7-bromo-1H-1,3-benzodiazole-5-carboxylic acid
-
Amine (1.0-1.2 equivalents)
-
T3P® (50% solution in a suitable solvent, 1.5-2.0 equivalents)
-
Pyridine or triethylamine (2.0-4.0 equivalents)
-
Anhydrous ethyl acetate or THF
-
Standard laboratory glassware and purification supplies
Procedure:
-
Charge a round-bottom flask with 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid (1.0 equivalent), the amine (1.0-1.2 equivalents), and anhydrous ethyl acetate or THF.
-
Add the base (pyridine or triethylamine, 2.0-4.0 equivalents) to the suspension.
-
Slowly add the T3P® solution (1.5-2.0 equivalents) to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-6 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO3.
-
Separate the organic layer, and wash it sequentially with 1M HCl (if triethylamine was used), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Summary and Reagent Comparison
| Coupling Reagent | Key Advantages | Key Disadvantages | Typical Solvents | Typical Base |
| EDC/HOBt | Water-soluble byproduct, cost-effective | Can be sluggish with electron-deficient substrates, potential for N-acylurea formation | DCM, DMF, CH3CN | DIPEA, Et3N |
| HATU | High reactivity, fast reaction times, good for difficult couplings | Higher cost, potential for side reactions with the amine | DMF, NMP | DIPEA |
| T3P® | Water-soluble byproducts, excellent safety profile, scalable, low epimerization | May require slightly higher reagent loading | Ethyl acetate, THF, MeCN | Pyridine, Et3N |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider pre-activating the carboxylic acid for a longer duration before adding the amine, especially when using HATU. Increasing the equivalents of the coupling reagent or running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may also improve conversion. Ensure all reagents and solvents are anhydrous.
-
Side Product Formation: The formation of an N-acylurea with EDC can be minimized by ensuring HOBt is present and by adding the EDC at 0 °C. If N-acylation of the benzimidazole ring is observed, protection of the N-H proton with a suitable protecting group (e.g., Boc) may be necessary prior to the coupling reaction.
-
Purification Challenges: The water-soluble byproducts of EDC and T3P couplings simplify purification.[8] If the product is also water-soluble, alternative purification techniques such as reverse-phase chromatography may be required. For DCC, which was not detailed but is a related carbodiimide, the dicyclohexylurea byproduct is notoriously difficult to remove from nonpolar products.[12]
Conclusion
The amide coupling of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid is a critical transformation for the synthesis of novel compounds in drug discovery. While the substrate presents some challenges due to its electronic properties and potential for side reactions, the use of modern coupling reagents such as EDC/HOBt, HATU, and T3P® provides robust and reliable methods for achieving this transformation. The choice of methodology will depend on the specific amine being coupled, scale, cost considerations, and the desired purity of the final product. The protocols and insights provided in this guide offer a strong foundation for researchers to successfully synthesize a diverse library of 7-bromo-1H-1,3-benzodiazole-5-carboxamides for further biological evaluation.
References
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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ResearchGate. (n.d.). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
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ResearchGate. (n.d.). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Retrieved from [Link]
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RSC Publishing. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Retrieved from [Link]
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University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
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ACS Publications. (n.d.). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
ResearchGate. (n.d.). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]
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AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
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Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link]
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Scribd. (n.d.). Org. Lett., Vol. 13, No. 19, 2011 T3P. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?. Retrieved from [Link]
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Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
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U.S. National Library of Medicine. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Retrieved from [Link]
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Application Notes & Protocols: The Use of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate in Fragment-Based Screening
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient paradigm for identifying novel chemical starting points for drug development.[1] This approach relies on screening libraries of low-molecular-weight compounds ("fragments") to find weak but high-quality binders, which are then optimized into potent leads.[2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate , a promising fragment, in various biophysical screening campaigns. We will explore the rationale for its selection, its physicochemical properties, and provide step-by-step protocols for its use in key FBDD screening technologies, including Thermal Shift Assays (TSA), Surface Plasmon Resonance (SPR), NMR Spectroscopy, and X-ray Crystallography.
Introduction: The Strategic Value of the Benzimidazole Scaffold in FBDD
The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[3] Compounds containing this motif exhibit diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[3] The primary strategic advantage of the benzimidazole scaffold lies in its rigid, planar structure and its capacity to engage in various non-covalent interactions, such as hydrogen bonding (via the N-H donor and imine nitrogen acceptor) and π-stacking.
This compound was specifically designed as an ideal candidate for fragment screening. Its structure incorporates several key features:
-
A Benzimidazole Core: Provides a robust and versatile binding motif.
-
A Bromo Group: Acts as a useful vector for future chemical elaboration ("fragment growing") and can engage in halogen bonding. It also provides a heavy atom for easier identification in X-ray crystallography.
-
An Ethyl Carboxylate Group: Offers a hydrogen bond acceptor and another potential site for chemical modification to explore the target's binding pocket.
This fragment's low molecular weight and complexity make it an excellent tool for efficiently sampling the chemical space of a target's binding site.[4]
The FBDD Workflow: A Phased Approach
FBDD is not a single experiment but a cascade of techniques designed to identify and validate hits efficiently. The process begins with high-throughput, lower-information content assays to find initial binders and progresses to higher-resolution methods for structural characterization.[2] This workflow maximizes resource efficiency and the quality of resulting lead compounds.
Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Fragment Profile: Physicochemical Properties and Synthesis
The suitability of a compound for FBDD is often assessed by the "Rule of Three," which provides guidelines for key physicochemical properties. This compound aligns well with these principles.
Physicochemical Data
| Property | Value | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight | 269.1 g/mol | < 300 Da | Ensures low complexity and efficient exploration of chemical space. |
| cLogP | ~2.5 | ≤ 3 | Balances solubility with sufficient lipophilicity for cell permeability and binding. |
| H-Bond Donors | 1 | ≤ 3 | Prevents excessive polarity, which can hinder membrane crossing. |
| H-Bond Acceptors | 3 | ≤ 3 | Provides key interaction points without dominating binding energetics. |
| Rotatable Bonds | 3 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding. |
Note: Properties are calculated based on the chemical structure and comparison to similar compounds in public databases.[5]
Synthesis Protocol
A plausible and efficient synthesis route starts from commercially available 3-amino-4-nitrobenzoic acid.
Figure 2: Synthetic pathway for the title fragment.
Step-by-Step Synthesis:
-
Esterification: Dissolve 3-amino-4-nitrobenzoic acid in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid and reflux for 4-6 hours. Neutralize, extract with ethyl acetate, and purify to yield Ethyl 3-amino-4-nitrobenzoate.
-
Reduction: Dissolve the product from step 1 in methanol. Add 10% Palladium on carbon (Pd/C) catalyst and subject the mixture to hydrogenation (H2 gas, 50 psi) at room temperature until the reaction is complete (monitored by TLC). Filter off the catalyst and concentrate the solvent to obtain Ethyl 3,4-diaminobenzoate.
-
Cyclization: Reflux the diamine from step 2 with an excess of triethyl orthoformate for 2-3 hours.[6] Evaporate the excess reagent under reduced pressure. The resulting crude product, Ethyl 1H-benzimidazole-5-carboxylate, can often be used directly in the next step.
-
Bromination: Dissolve the benzimidazole from step 3 in acetonitrile. Add N-Bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction, extract the product, and purify by column chromatography to yield the final fragment.[7]
-
Characterization: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]
Primary Screening Protocols: Identifying Initial Binders
The goal of primary screening is to rapidly and cost-effectively identify fragments that bind to the target protein from a larger library.[9] TSA and SPR are excellent frontline techniques for this purpose.[10][11]
Protocol: Thermal Shift Assay (TSA)
Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures a protein's thermal stability.[12] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).[13] This shift is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds with increasing temperature.
Methodology:
-
Protein Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability beforehand.
-
Fragment Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. The final assay concentration will typically be 200-500 µM, ensuring the final DMSO concentration is ≤5% to avoid protein destabilization.
-
Assay Plate Setup (384-well format):
-
Test Wells: Add protein solution, fluorescent dye (e.g., SYPRO Orange at 5x final concentration), and the fragment solution.
-
Negative Control: Protein, dye, and an equivalent volume of DMSO.
-
Positive Control (if available): Protein, dye, and a known binder.
-
-
Thermal Denaturation: Place the plate in a quantitative PCR (qPCR) instrument. Run a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melting curves.
-
Calculate the Tₘ for each well by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
A ΔTₘ > 2°C (shift between the fragment well and the DMSO control) is typically considered a statistically significant hit, warranting further investigation.
-
Protocol: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in mass on a sensor chip surface in real-time.[14] By immobilizing the target protein, the binding of a fragment can be detected as an increase in the SPR signal (measured in Response Units, RU).[15]
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.
-
Immobilize the target protein to a density of 8,000-12,000 RU by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
Create a reference channel on the same chip (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index effects.[16]
-
-
Fragment Screening:
-
Prepare the fragment at various concentrations (e.g., a single high concentration of 200 µM for a "yes/no" screen, or a dilution series for affinity determination) in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the fragment solution over the target and reference channels at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
-
Data Analysis:
-
Perform double-referencing by subtracting the reference channel data from the active channel data, and then subtracting a buffer-only (blank) injection.
-
A positive hit is identified by a clear, concentration-dependent increase in the binding response that is significantly above the noise level.
-
For hits, perform a follow-up experiment with a full concentration series to determine the equilibrium dissociation constant (K₋). Fragments typically have K₋ values in the high µM to low mM range.[9]
-
Hit Validation and Structural Characterization Protocols
Once primary hits are identified, higher-resolution techniques are required to confirm the binding event, rule out artifacts, and, most importantly, determine the precise binding location and orientation. NMR and X-ray crystallography are the gold standards for this phase.[17][18]
Protocol: ¹H-¹⁵N HSQC NMR Spectroscopy
Principle: This protein-observed NMR experiment provides a "fingerprint" of the protein, where each peak in the 2D spectrum corresponds to a specific backbone N-H group.[19] When a fragment binds, it perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks to shift (Chemical Shift Perturbations, CSPs). This confirms binding and maps the interaction site on the protein surface.[4]
Methodology:
-
Protein Preparation: Prepare a uniformly ¹⁵N-labeled sample of the target protein at a concentration of 100-200 µM in an NMR buffer (e.g., 25 mM Phosphate buffer, pH 6.8, 50 mM NaCl, 10% D₂O).
-
Fragment Addition: Add a concentrated stock of the fragment to the protein sample to achieve a final concentration of 500 µM to 1 mM (a 5-10 fold molar excess).
-
Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Acquire a second ¹H-¹⁵N HSQC spectrum after the addition of the fragment.
-
All experiments must be conducted at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥600 MHz).
-
-
Data Analysis:
-
Overlay the two spectra.
-
Identify residues whose peaks have shifted significantly. These CSPs pinpoint the location of the binding pocket.
-
The magnitude of the CSPs can be used to estimate the binding affinity (K₋).[20] This provides orthogonal validation of the affinity measured by SPR.
-
Protocol: X-ray Crystallography
Principle: X-ray crystallography provides an atomic-resolution 3D structure of the protein-fragment complex.[21] This is the most definitive method for validating a hit and provides the structural blueprint for subsequent structure-based drug design.[22]
Methodology:
-
Protein Crystallization: Grow high-quality crystals of the target protein using techniques like vapor diffusion. The crystals must be robust and diffract to a high resolution (<2.5 Å).
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the cryoprotectant and the fragment at a high concentration (typically 1-10 mM). The final DMSO concentration should be carefully controlled to prevent crystal damage.
-
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.
-
Alternatively, co-crystallization can be attempted by adding the fragment to the protein solution before setting up crystallization trials.
-
-
Data Collection:
-
Loop out the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps (2mFo-DFc and mFo-DFc) to locate the bound fragment. The bromine atom on the fragment is particularly helpful here due to its strong scattering.
-
Refine the model of the protein-fragment complex to obtain a high-resolution view of the binding mode, identifying all key intermolecular interactions.
-
Figure 3: Decision-making cascade for screening and validating the benzimidazole fragment.
Conclusion
This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and versatile benzimidazole core make it an attractive probe for a wide variety of protein targets. By employing the multi-tiered screening cascade detailed in these application notes—from high-throughput primary screens like TSA and SPR to high-resolution validation with NMR and X-ray crystallography—researchers can confidently identify and characterize its interactions. The resulting structural and affinity data provide a robust foundation for the rational, structure-guided evolution of this fragment into a potent and selective lead compound.
References
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Ethyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Wang, N., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 191. [Link]
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Yoon, Y. K., Ali, M. A., Choon, T. S., Arshad, S., & Razak, I. A. (2012). Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1677. [Link]
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Software Pharmaceutical Analysis: Fragment-based Screening by NMR. (2017, February 9). YouTube. Retrieved January 24, 2026, from [Link]
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Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]
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Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Peak Proteins. Retrieved January 24, 2026, from [Link]
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Thermal shift assay. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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Ciulli, A., & Williams, G. (2010). Fragment-Based Drug Discovery Using NMR Spectroscopy. In eMagRes. John Wiley & Sons, Ltd. [Link]
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Pang, J., et al. (2014). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. Journal of Computational-Aided Molecular Design, 28(4), 387–400. [Link]
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Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. (2022, May 31). YouTube. Retrieved January 24, 2026, from [Link]
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Thomas, M., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17787–17803. [Link]
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Pande, J., et al. (2015). Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). Acta Crystallographica Section D Biological Crystallography, 71(Pt 3), 454–465. [Link]
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Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(7), 741-55. [Link]
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Kennedy, A. J., & K-M.J. van der Helm, P. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1438. [Link]
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Stahelin, R. V. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist, 45(1), 38-42. [Link]
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Shaik, A. B., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(4), 398-402. [Link]
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X-ray Crystallography Fragment Screening. (n.d.). Selvita. Retrieved January 24, 2026, from [Link]
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Thermal shift assays for early-stage drug discovery. (n.d.). Axxam. Retrieved January 24, 2026, from [Link]
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Arkin, M. R., & Gancia, E. (2019). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Chemistry, 7, 725. [Link]
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Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
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Fragment-based drug design (FBDD). (2017, March 23). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 24, 2026, from [Link]
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O'Reilly, M., & McDonnell, C. M. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Medicinal Chemistry, 19(29), 5036–5047. [Link]
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Daniel, J. M., et al. (2022). Fragment-based drug discovery campaigns guided by native mass spectrometry. Expert Opinion on Drug Discovery, 17(1), 69-82. [Link]
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Isogai, S., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22359. [Link]
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NMR-based fragment screening for drug discovery. (2017, March 22). European Pharmaceutical Review. Retrieved January 24, 2026, from [Link]
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Rognan, D. (2011). Fragment-based drug design: computational & experimental state of the art. Current Medicinal Chemistry, 18(12), 1780-92. [Link]
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Wollenhaupt, J., et al. (2021). FragMAXapp: a tool for the management, analysis and interpretation of crystallographic fragment-screening data. Acta Crystallographica Section D: Structural Biology, 77(Pt 3), 393–404. [Link]
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Shuker, S. B., et al. (1996). Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 (β-Site APP Cleaving Enzyme 1) Inhibitors. Journal of Medicinal Chemistry, 49(23), 6716–6731. [Link]
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allyl 7-bromo-1H-benzimidazole-5-carboxylate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Thermal Shift Assays (TSA). (n.d.). NanoTemper Technologies. Retrieved January 24, 2026, from [Link]
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The Synthesis of Substituted Benzimidazole Derivatives: A Comprehensive Technical Guide for Researchers
Introduction: The Enduring Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry and drug development. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Clinically significant drugs incorporating the benzimidazole core include the anthelmintic albendazole, the proton pump inhibitor omeprazole, and the antihistamine astemizole. The versatility of the benzimidazole ring system, which allows for substitution at various positions, has fueled extensive research into the synthesis of novel derivatives with tailored therapeutic properties, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory agents.
This technical guide provides an in-depth exploration of the synthetic methodologies for preparing substituted benzimidazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations. We will delve into both classical and modern synthetic strategies, providing a robust toolkit for the construction of this vital heterocyclic motif.
Core Synthetic Strategies: A Chemist's Guide to Benzimidazole Construction
The synthesis of the benzimidazole core primarily relies on the cyclocondensation of an o-phenylenediamine with a suitable one-carbon electrophile. The choice of this electrophile and the reaction conditions dictates the nature of the substituent at the 2-position of the benzimidazole ring.
The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
A cornerstone of benzimidazole synthesis, the Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, anhydride, or nitrile) under acidic conditions, typically with heating. The reaction proceeds through the formation of an intermediate N-acyl-o-phenylenediamine, which then undergoes intramolecular cyclization and dehydration to yield the 2-substituted benzimidazole.
The primary advantage of this method is the wide availability of carboxylic acids, allowing for the introduction of a diverse range of substituents at the 2-position. However, a significant drawback of the classical approach is the often harsh reaction conditions, such as high temperatures (sometimes exceeding 200°C) and the use of strong acids like polyphosphoric acid (PPA) or mineral acids, which can be incompatible with sensitive functional groups.
Mechanism of the Phillips-Ladenburg Reaction:
Caption: Mechanism of the Phillips-Ladenburg Reaction.
The Weidenhagen Reaction: Condensation with Aldehydes
Another classical and widely employed method is the Weidenhagen reaction, which utilizes an aldehyde as the one-carbon electrophile. The reaction between an o-phenylenediamine and an aldehyde initially forms a Schiff base intermediate. This intermediate then undergoes oxidative cyclization to afford the 2-substituted benzimidazole. A variety of oxidizing agents, including hydrogen peroxide, nitrobenzene, and even air, can be used to facilitate this transformation.
This method is particularly useful for the synthesis of 2-aryl and 2-heteroaryl benzimidazoles due to the vast commercial availability of aromatic and heteroaromatic aldehydes. Milder reaction conditions compared to the Phillips-Ladenburg reaction can often be employed.
Logical Workflow for the Weidenhagen Reaction:
Caption: Logical workflow of the Weidenhagen reaction.
Modern Synthetic Innovations: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient, rapid, and environmentally benign methods for benzimidazole synthesis. These modern approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.
a) Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, and its application to benzimidazole formation is well-documented. Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes and improved yields. Both Phillips-Ladenburg and Weidenhagen reactions can be effectively accelerated using microwave assistance.
b) Solid-Phase Synthesis:
Solid-phase organic synthesis (SPOS) has become an invaluable technique for the generation of compound libraries for high-throughput screening in drug discovery. The benzimidazole scaffold is well-suited for SPOS. In a typical solid-phase approach, an o-phenylenediamine is attached to a solid support (resin), and the subsequent cyclization and derivatization steps are carried out on the resin-bound substrate. This allows for easy purification by simple filtration and washing, and the potential for automation.
c) Catalytic Methods:
A wide range of catalysts have been developed to promote benzimidazole synthesis under milder conditions. These include Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃), solid-supported acid catalysts, and various metal catalysts. These catalysts can activate either the o-phenylenediamine or the electrophile, facilitating the key bond-forming steps of the reaction. The use of heterogeneous catalysts is particularly attractive as it simplifies catalyst recovery and product purification.
Experimental Protocols: From the Bench to the Product
The following section provides detailed, step-by-step protocols for the synthesis of substituted benzimidazole derivatives. These protocols are intended as a starting point and may require optimization based on the specific substrates and available laboratory equipment.
Protocol 1: General Procedure for the Synthesis of 2-Aryl-Benzimidazoles via Condensation of o-Phenylenediamine and an Aromatic Aldehyde
This protocol is a general method for the synthesis of 2-aryl-benzimidazoles using a common oxidative cyclization approach.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Sodium metabisulfite (Na₂S₂O₅) or other suitable oxidant
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or other suitable eluents)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol (approximately 10 mL per gram of diamine).
-
Add the substituted aromatic aldehyde (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium metabisulfite (1.2 eq) portion-wise to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water with constant stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.
-
Dry the crude product in a desiccator or oven at low temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation: Representative Examples of 2-Aryl-Benzimidazole Synthesis
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1H-benzimidazole | 3 | 90 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole | 3.5 | 88 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-benzimidazole | 2 | 95 |
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
This protocol provides a general procedure for the rapid synthesis of benzimidazoles using microwave irradiation.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Carboxylic acid or aldehyde (1.0 eq)
-
Catalyst (e.g., a few drops of 4M HCl) (optional)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave synthesizer
-
Ethanol/water (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, place o-phenylenediamine (1.0 mmol) and the desired carboxylic acid or aldehyde (1.0 mmol).
-
If using a catalyst, add a few drops of 4M HCl.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a suitable power level (e.g., 300-500 W) for a short period (typically 2-10 minutes). The optimal time and power should be determined for each specific reaction.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Add a small amount of water to the reaction mixture and collect the precipitated product by filtration.
-
Purify the product by recrystallization from an ethanol/water mixture.
Protocol 3: Synthesis of Albendazole (Methyl [5-(propylthio)-1H-benzo[d]imidazol-2-yl]carbamate)
This protocol outlines a laboratory-scale synthesis of the anthelmintic drug albendazole.
Step 1: Synthesis of 4-(Propylthio)-o-phenylenediamine
This step involves the propylation of 4-thiocyano-2-nitroaniline followed by reduction of the nitro group. A more direct route starts from 4-chloro-2-nitroaniline and propylthiol, followed by reduction.
Step 2: Cyclocondensation to form Albendazole
-
In a round-bottom flask, suspend 4-(propylthio)-o-phenylenediamine (1.0 eq) in a mixture of acetone and water.
-
Add concentrated hydrochloric acid and stir the mixture.
-
Add methyl N-cyanocarbamate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (around 80-85°C) for 4-6 hours. Monitor the reaction by TLC.
-
Adjust the pH of the reaction mixture to 4.0-4.5 with a concentrated HCl solution.
-
Cool the mixture and collect the precipitated crude albendazole by filtration.
-
Wash the solid with hot water, then methanol, and finally with acetone.
-
The crude albendazole can be purified by recrystallization from a suitable solvent system, such as N,N-dimethylformamide and water, or by dissolving in hydrochloric acid and reprecipitating with ammonium hydroxide.
Protocol 4: Synthesis of Omeprazole (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole)
The synthesis of the proton pump inhibitor omeprazole involves the coupling of a benzimidazole thiol with a substituted pyridine, followed by a controlled oxidation.
Step 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)
-
In a reaction vessel, dissolve sodium hydroxide (1.3 eq) in ethanol with heating.
-
Add 2-mercapto-5-methoxybenzimidazole (1.0 eq) and reflux until it dissolves.
-
Cool the mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 eq) in water.
-
Slowly add the aqueous pyridine solution to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
Cool the mixture to 10°C and add a large volume of water.
-
Stir the mixture for 12 hours to allow for complete precipitation.
-
Collect the precipitated white solid (the sulfide intermediate) by suction filtration.
Step 2: Oxidation to Omeprazole
-
Dissolve the sulfide intermediate from Step 1 in a suitable solvent such as dichloromethane or ethanol.
-
Cool the solution to 5-10°C.
-
Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst (e.g., sodium molybdate), dropwise while maintaining the low temperature.
-
Stir the reaction mixture at this temperature for 5-6 hours.
-
Quench the reaction by adding a solution of sodium thiosulfate.
-
Adjust the pH with a base (e.g., 10% NaOH solution) to precipitate the crude omeprazole.
-
Filter the product, wash with a chilled mixture of methanol and water, and dry.
-
Purify the crude omeprazole by recrystallization.
Logical Flow of Omeprazole Synthesis:
Caption: Logical flow of the synthesis of omeprazole.
Characterization of Substituted Benzimidazole Derivatives
The unambiguous characterization of newly synthesized benzimidazole derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of benzimidazoles.
-
¹H NMR: The N-H proton of the imidazole ring typically appears as a broad singlet in the downfield region (δ 11.5-13.0 ppm). The aromatic protons on the benzimidazole core and any substituents provide characteristic signals and coupling patterns that are invaluable for structure determination.
-
¹³C NMR: The C2 carbon of the benzimidazole ring is typically observed in the range of δ 140-155 ppm, with its exact chemical shift depending on the nature of the substituent.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the region of 3000-3400 cm⁻¹. The C=N stretching vibration appears around 1600-1650 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further aid in structural confirmation.
Conclusion and Future Perspectives
The synthesis of substituted benzimidazole derivatives remains a vibrant and important area of chemical research, driven by the continual search for new therapeutic agents. While classical methods like the Phillips-Ladenburg and Weidenhagen reactions are still widely used, modern techniques such as microwave-assisted synthesis and the development of novel catalytic systems are paving the way for more efficient, sustainable, and diverse approaches to constructing this privileged scaffold. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to design and execute the synthesis of novel benzimidazole derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
-
Various authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
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Mamedov, V. A., & Zhukova, N. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(45), 39393-39428. [Link]
-
Hashem, H. E., & Bakri, Y. E. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103418. [Link]
-
De, S. K. (2006). Indium (III) triflate as a reusable catalyst for the synthesis of 2-substituted benzimidazoles. Synthetic Communications, 36(16), 2287-2295. [Link]
-
Hermann, T. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters, 44(1), 127-130. [Link]
- Google Patents. (n.d.). CN107935939A - A kind of process for purification of albendazole.
-
Küçükbay, H. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22. [Link]
-
De, S. K. (2004). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. Tetrahedron Letters, 45(12), 2919-2922. [Link]
-
Kim, J. H., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications, 39(14), 2525-2533. [Link]
-
Al-Azzawi, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science, 35(4), 52-60. [Link]
-
Küçükbay, H. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). SciSpace. [Link]
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-
PubChem. (n.d.). Process for preparation of albendazole. PubChem. [Link]
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The Royal Society of Chemistry. (2017). Supporting Information for: A highly efficient and recyclable ruthenium pincer complex for the synthesis of benzimidazoles from the condensation of o-phenylenediamines and aldehydes. The Royal Society of Chemistry. [Link]
-
Fukuda, H., et al. (2002). New Efficient Route for Solid-Phase Synthesis of Benzimidazole Derivatives. Organic Letters, 4(11), 1879-1882. [Link]
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SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. [Link]
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World Intellectual Property Organization. (2012). WO/2012/070069 A PROCESS FOR PREPARATION OF ALBENDAZOLE. WIPO. [Link]
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PubChem. (n.d.). 2-Phenylbenzimidazole. PubChem. [Link]
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ResearchGate. (n.d.). Synthesis of omeprazole.. ResearchGate. [Link]
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Kadhim, A. J. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Journal of University of Babylon for Pure and Applied Sciences, 25(3), 968-979. [Link]
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White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]
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Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. [Link]
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National Institutes of Health. (n.d.). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. National Institutes of Health. [Link]
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MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. [Link]
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Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.
The benzimidazole core is a privileged scaffold in medicinal chemistry, and its successful functionalization via Suzuki-Miyaura cross-coupling is a critical step in the synthesis of many therapeutic agents.[1] However, the presence of nitrogen-rich heterocycles like benzimidazole can introduce unique challenges, primarily due to their potential to coordinate with and inhibit the palladium catalyst.[1][2] This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
Low conversion is one of the most common frustrations in cross-coupling reactions.[3] The issue can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the integrity of your reagents.
Potential Causes & Solutions:
-
Catalyst Inhibition by the Benzimidazole Substrate: The nitrogen atoms in the benzimidazole ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1][2] This is a well-documented phenomenon with unprotected N-heterocycles.[2]
-
Solution 1: Choice of Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help stabilize the active palladium(0) species and promote the desired catalytic cycle over catalyst inhibition.[1] N-heterocyclic carbene (NHC) ligands, like IMes, are also excellent choices for their strong electron-donating ability and steric bulk, which can prevent catalyst deactivation.[4][5]
-
Solution 2: Use of Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed for the controlled and efficient generation of the active Pd(0) catalyst in situ, which can be beneficial for challenging substrates.[6]
-
-
Inefficient Oxidative Addition: The oxidative addition of the aryl bromide to the palladium(0) center is the first and often rate-determining step in the catalytic cycle.[7] If this step is slow, the overall reaction will be sluggish.
-
Solution: Increase Reaction Temperature: While starting with milder conditions is advisable, a lack of reactivity may necessitate higher temperatures (e.g., 80-110 °C) to facilitate oxidative addition.
-
-
Poor Boronic Acid/Ester Reactivity: The stability and reactivity of the boronic acid or its ester derivative are crucial.
-
Solution 1: Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids, which can be prone to decomposition (protodeboronation).[6]
-
Solution 2: Boronic Acid Quality: Ensure your boronic acid is pure and has not degraded during storage. It's often beneficial to use freshly opened or purified boronic acid.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for both activating the boronic acid and maintaining a productive catalytic cycle.[8]
-
Solution: Screen Bases and Solvents: For N-heterocyclic substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1] Aprotic polar solvents such as 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used.[6] The water can aid in dissolving the base and facilitating the transmetalation step.[6]
-
Question 2: I'm observing significant formation of a byproduct that appears to be the debrominated starting material. What is this side reaction and how can I suppress it?
The formation of the debrominated starting material is a result of a side reaction known as hydrodehalogenation.[6]
Potential Causes & Solutions:
-
Mechanism of Hydrodehalogenation: After oxidative addition of the aryl bromide to the palladium catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the debrominated product.[6] Common hydride sources include trace water, alcohols (if used as a solvent), or even certain bases.
-
Solution 1: Rigorous Anhydrous Conditions: If hydrodehalogenation is a significant issue, ensure your solvent and reagents are scrupulously dried.
-
Solution 2: Choice of Base and Solvent: Avoid using amine bases or alcohol solvents, as these can be sources of hydride.[6]
-
Question 3: My desired product is contaminated with a homocoupled product of my boronic acid. How can I minimize this byproduct?
The homocoupling of boronic acids, often referred to as the "Ullmann-type" side reaction, can be a competing pathway, especially at higher temperatures.[9][10]
Potential Causes & Solutions:
-
High Catalyst Loading and Temperature: Elevated temperatures and high catalyst concentrations can promote the homocoupling of boronic acids.
-
Solution 1: Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 1-5 mol%).
-
Solution 2: Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Solution 3: Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid via a syringe pump can help to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.
-
-
Presence of Oxygen: Trace amounts of oxygen can facilitate the homocoupling of boronic acids.
-
Solution: Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Frequently Asked Questions (FAQs)
This section addresses broader, yet crucial, questions related to the Suzuki coupling of this compound.
What is the best palladium catalyst and ligand combination to start with for this substrate?
For an N-heterocyclic substrate like this compound, a good starting point is a combination of a palladium source and a bulky, electron-rich phosphine ligand. A reliable initial screening condition would be Pd₂(dba)₃ with a ligand like SPhos or XPhos. Alternatively, using a pre-formed catalyst such as Pd(dppf)Cl₂ or a modern Buchwald precatalyst is highly recommended.[1][11]
| Catalyst System Component | Examples | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | Common, relatively stable sources of palladium that are reduced in situ to the active Pd(0) species.[6] |
| Ligands | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination while preventing catalyst inhibition by the benzimidazole nitrogen.[1] |
| Precatalysts | Pd(dppf)Cl₂, Buchwald Precatalysts (G3, G4) | Air- and moisture-stable Pd(II) complexes that provide a reliable and efficient source of the active Pd(0) catalyst.[2][6] |
| NHC Ligands | IMes, IPr | Strongly electron-donating ligands that form stable complexes with palladium, often showing high activity for challenging substrates.[4][5] |
How do I choose the right base and solvent?
The base plays a crucial role in the transmetalation step by activating the boronic acid.[4][5] For this substrate, an inorganic base is recommended. The solvent should be chosen to ensure solubility of the reactants and compatibility with the reaction conditions.
| Parameter | Recommended Choices | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are generally preferred for N-heterocyclic substrates to facilitate transmetalation without competing side reactions. K₃PO₄ and Cs₂CO₃ are often superior.[1] |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF | Aprotic solvents are standard. A mixture with water (e.g., 10:1) is often beneficial for dissolving the inorganic base and promoting the reaction.[6] |
What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?
Reproducibility is key to successful research. Adhering to a consistent and careful experimental setup will minimize variability.
-
Reagent Purity: Use high-purity reagents and solvents.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and boronic acid.
-
Degassing: Thoroughly degas the reaction mixture before heating.
-
Consistent Stirring: Ensure efficient and consistent stirring throughout the reaction, especially for heterogeneous mixtures.[6]
-
Temperature Control: Use a temperature-controlled heating block or oil bath to maintain a stable reaction temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
Experimental Workflow & Diagrams
To visually summarize the key processes, the following diagrams illustrate the Suzuki coupling catalytic cycle and a general troubleshooting workflow.
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- Current time information in Pasuruan, ID. Google.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Suzuki cross-coupling reaction. YouTube.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling. ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Optimization of Suzuki cross-coupling reaction stoichiometry of... ResearchGate.
- Protodeboronation. Wikipedia.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Palladium–benzimidazolium salt catalyst systems for Suzuki coupling. Academia.edu.
- What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
- What is the proper way to set up a suzuki coupling? Reddit.
- Organoborane coupling reactions (Suzuki coupling). NIH.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
- Optimization of reaction conditions for Suzuki coupling 1. ResearchGate.
- Palladium(ii) complexes bearing the 1,2,3-triazole based organosulfur/ selenium ligand. RSC Publishing.
- The Suzuki Reaction. Chem 115 Myers.
- ethyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
Welcome to our dedicated technical support guide for the synthesis of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important benzimidazole intermediate. Leveraging extensive experience in heterocyclic chemistry, this guide provides in-depth, field-proven insights in a troubleshooting-focused format.
Proposed Synthetic Pathway
The synthesis of this compound is most commonly achieved via the Phillips-Ladenburg benzimidazole synthesis. This involves the cyclocondensation of an appropriately substituted ortho-phenylenediamine with a one-carbon electrophile. The proposed two-step pathway is outlined below:
-
Reduction of a dinitro precursor: Synthesis of the key intermediate, ethyl 4,5-diamino-3-bromobenzoate, typically starting from a dinitro-bromobenzoate precursor.
-
Cyclocondensation: Reaction of the diamine with a C1 source, such as formic acid or an orthoester, to form the benzimidazole ring.
Technical Support Center: Chromatographic Purification of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
This guide is designed for researchers, scientists, and professionals in drug development engaged in the purification of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate. As a substituted benzimidazole, this compound presents unique challenges in chromatography, primarily due to the basicity of the benzimidazole core and its potential for interaction with the stationary phase. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively.
Our approach is grounded in established chromatographic principles, offering not just procedural steps but the underlying rationale to empower you to make informed decisions during your purification process.
Section 1: Understanding the Molecule and Initial Method Development
This compound is a moderately polar heterocyclic compound. The presence of the benzimidazole nitrogen atoms introduces basicity, which can lead to undesirable interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[1] This interaction is a primary cause of peak tailing and, in severe cases, irreversible adsorption of the compound onto the column.
The Critical First Step: Thin-Layer Chromatography (TLC)
Before attempting a large-scale column purification, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and cost-effective method to screen various mobile phases and predict the behavior of your compound on a silica gel column.
Recommended Starting Solvent Systems for TLC Analysis:
-
System A (Non-polar to Mid-polar): Hexane/Ethyl Acetate
-
System B (Mid-polar to Polar): Dichloromethane/Methanol
Experimental Protocol: TLC Method Development
-
Prepare the Crude Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate. Also, spot the starting materials if available for comparison.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can be used as an alternative visualization method if the compounds are not UV-active.[2]
-
Analyze the Results:
-
An ideal Rf (retention factor) for the target compound is between 0.2 and 0.4 for effective separation by column chromatography.
-
If the spots remain at the baseline, the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).
-
If the spots run with the solvent front (high Rf), the solvent system is too polar. Decrease the proportion of the more polar solvent.
-
Observe for "streaking" or "tailing" of the spot, which indicates strong interaction with the silica.
-
Section 2: Troubleshooting Guide for Chromatographic Purification
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Poor Separation and Peak Tailing
Q1: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. What is the cause and how can I fix it?
A1: This is a classic sign of interaction between the basic nitrogen atoms of the benzimidazole ring and the acidic silanol groups on the silica gel surface.[1] This interaction slows down a portion of the analyte molecules, causing them to lag behind the main band, resulting in a "tail."
Solutions:
-
Incorporate a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or a solution of ammonia in methanol, to your mobile phase.[2][3] The modifier will neutralize the acidic sites on the silica, minimizing the unwanted interaction and leading to sharper, more symmetrical peaks.
-
Switch to a Different Stationary Phase: If a basic modifier is not effective or compatible with your downstream applications, consider using a different stationary phase.[2]
Q2: I have two spots that are very close together on the TLC plate (low resolution). How can I improve the separation?
A2: Improving the resolution between closely eluting compounds requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Fine-tune the Solvent System: Make small, incremental changes to the solvent ratio. Sometimes a slight adjustment in polarity can significantly impact separation.
-
Change the Solvent System Entirely: If adjusting the ratio of your current system doesn't work, try a different solvent combination. For example, if you are using hexane/ethyl acetate, switch to a system with different selectivity, such as dichloromethane/methanol. This changes the nature of the interactions between your compounds, the stationary phase, and the mobile phase.[6]
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, followed by more polar impurities. This technique often results in sharper peaks and better separation of complex mixtures.[7]
Compound Elution Problems
Q3: My compound is not eluting from the column, even with a highly polar solvent system.
A3: This issue, often referred to as irreversible adsorption, can occur with highly polar or very basic compounds on silica gel.
Solutions:
-
Drastic Polarity Increase: If you are using a dichloromethane/methanol system, try increasing the methanol concentration significantly (e.g., up to 20%). Note that high concentrations of methanol (>10%) can dissolve some silica gel.[8]
-
Use of a Stronger Modifier: In addition to increasing the solvent polarity, ensure a basic modifier like triethylamine is present.
-
Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often a more suitable technique. This involves a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2]
Column and Sample Loading Issues
Q4: My separation looks good on TLC, but I'm getting poor resolution on the column.
A4: This discrepancy can arise from improper column packing or overloading the column.
Solutions:
-
Proper Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling of the solvent and broad, poorly resolved bands.
-
Reduce Sample Load: The amount of crude material loaded onto the column should typically be 1-2% of the mass of the stationary phase for a difficult separation. Overloading the column is a common cause of poor resolution.[9]
-
Sample Application: Dissolve your crude product in a minimal amount of a solvent that is as non-polar as possible while still ensuring solubility. Applying the sample in a large volume of a strong (polar) solvent will cause band broadening and decreased resolution.[10] A better approach is to adsorb the crude product onto a small amount of silica gel and load the resulting dry powder onto the top of the column.
Section 3: Standard Operating Protocol and Data Presentation
Recommended Protocol for Flash Chromatography Purification
This protocol provides a starting point for the purification of this compound.
-
Method Development: Perform TLC analysis to determine the optimal solvent system. An ideal system will give the target compound an Rf of ~0.3. For this example, let's assume a system of 30% ethyl acetate in hexane with 0.5% triethylamine is found to be optimal.
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material (aim for a 50:1 to 100:1 ratio of silica to crude product by mass).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pack the column with the slurry, ensuring a uniform and compact bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane + 0.5% TEA) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase according to the gradient table below.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Table 1: Example Gradient Elution Profile
| Step | % Ethyl Acetate in Hexane | % Triethylamine | Number of Column Volumes | Purpose |
| 1 | 10% | 0.5% | 2 | Elute non-polar impurities |
| 2 | 10% -> 40% | 0.5% | 10 | Elute the target compound |
| 3 | 60% | 0.5% | 2 | Elute polar impurities |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common chromatography issues.
Caption: Troubleshooting workflow for chromatography.
Section 4: Regulatory and Quality Considerations
For researchers in drug development, it is crucial to be aware of regulatory guidelines concerning impurities. The International Council for Harmonisation (ICH) provides guidelines on the reporting, identification, and qualification of impurities in new drug substances.[11][12] According to ICH Q3A(R2), impurities should be reported at levels above 0.05%.[11] The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides standards for chromatographic procedures and system suitability, which are essential for developing robust and reproducible purification methods.[13][14][15]
Section 5: Frequently Asked Questions (FAQs)
Q5: Can I use a different non-polar solvent instead of hexane? A5: Yes, other alkanes like heptane or petroleum ether can be used. The choice often depends on boiling point, cost, and laboratory availability.[8]
Q6: My compound is UV-inactive. How can I monitor the purification? A6: You can use TLC staining techniques with reagents like potassium permanganate or iodine vapor to visualize the spots. For column chromatography, you would need to collect all fractions and analyze them by TLC.
Q7: What is the maximum amount of crude material I can load on my column? A7: For a challenging separation, a sample load of 1-2% of the silica gel mass is a good starting point. For easier separations, this can be increased to 5% or even 10%. However, higher loading will generally result in lower resolution.
Q8: How do I choose between isocratic and gradient elution? A8: Isocratic elution is simpler but is best for separating compounds with similar polarities. Gradient elution is more versatile and generally provides better separation for complex mixtures containing compounds with a wide range of polarities.
References
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
<621> Chromatography. U.S. Pharmacopeia. [Link]
-
Successful Flash Chromatography. Biotage. [Link]
-
Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. Waters Corporation. [Link]
-
TLC troubleshooting. ChemBAM. [Link]
-
Effect of Sampling Rate on Resolution in Comprehensive Two-Dimensional Liquid Chromatography. ACS Publications. [Link]
-
Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. The Column. [Link]
-
Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Optimizing Chromatographic Separations. Chemistry LibreTexts. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column?. Waters. [https://support.waters.com/KB_Inf/ sintomi/Symptom_Resolution/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column]([Link] sintomi/Symptom_Resolution/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column)
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Separation Science. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
A Simple Yet Effective Trick for Isomer Separation. Welch Materials. [Link]
-
The Key to Accurate Analysis- Chromatographic Resolution. ResearchGate. [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
<621> CHROMATOGRAPHY. U.S. Pharmacopeia. [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Organic Solution. [Link]
-
Sample Loading Techniques for Flash and Prep HPLC Webinar. YouTube. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
ICH Q3B(R) Guideline Impurities in New Drug Products. IKEV. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. Chromatography [usp.org]
- 14. usp.org [usp.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low yields in benzimidazole synthesis.
Technical Support Center: Benzimidazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields in their synthesis protocols. Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, and optimizing their synthesis is a common yet critical challenge. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses common initial hurdles. These are the first checks to perform when a reaction does not proceed as expected.
Q1: My reaction seems to have stalled or is showing very low conversion by TLC. What are the immediate checks?
A: An incomplete reaction is often due to issues with either the starting materials or the fundamental reaction conditions.
-
Purity of o-Phenylenediamine (OPD): OPD is notoriously susceptible to air oxidation, which results in colored, polymeric impurities. These impurities can inhibit the reaction. If your OPD is dark brown or black, it is likely oxidized. While some protocols can tolerate minor impurities, using freshly purified OPD (e.g., by recrystallization from water with a small amount of sodium dithionite, followed by drying under vacuum) is a reliable first step to improve conversion.
-
Carbonyl Source Reactivity: If you are using a carboxylic acid (Phillips-Ladenburg conditions), ensure that the acid catalyst (like polyphosphoric acid or 4N HCl) is active and that the temperature is high enough to drive the condensation, which is often a limiting factor in this method[1]. If using an aldehyde (Weidenhagen conditions), check its purity. Aldehydes can oxidize to carboxylic acids on storage, which will not react under typical Weidenhagen conditions.
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. For the synthesis of 2-substituted benzimidazoles from aldehydes, an equimolar ratio of OPD and aldehyde is typically used. For 1,2-disubstituted products, two equivalents of the aldehyde are required.
-
Moisture and Atmosphere: While many modern protocols are robust, traditional methods can be sensitive to moisture. Ensure you are using dry solvents, especially if employing moisture-sensitive catalysts. For reactions involving an oxidative cyclization step, the presence of an oxidant (like air, O₂, or a chemical oxidant) is necessary[1]. Conversely, if your starting materials are sensitive to oxidation, running the reaction under an inert atmosphere (N₂ or Ar) may be beneficial.
Q2: My crude product is a dark, tarry substance, making purification difficult and lowering the isolated yield. What's causing this?
A: The formation of dark, polymeric impurities is one of the most common issues, primarily stemming from the instability of the o-phenylenediamine (OPD) starting material.
-
Cause: OPD readily oxidizes in the presence of air and light, forming highly colored, complex mixtures. This process can be accelerated by heat and acidic conditions used in the synthesis.
-
Preventative Measures:
-
Use Purified OPD: As mentioned above, starting with clean, colorless to light-tan OPD is critical.
-
Use OPD Salts: Consider using o-phenylenediamine dihydrochloride. This salt is more stable against oxidation, reduces colored impurities, and promotes homogenous mixing in solution[2].
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (N₂ or Ar) can significantly reduce oxidative side product formation, especially during prolonged heating.
-
Control Temperature: Avoid excessive temperatures or prolonged reaction times beyond what is necessary for completion, as this can promote degradation of both starting materials and the product.
-
Q3: I'm getting a mixture of the 2-substituted and 1,2-disubstituted benzimidazole when reacting OPD with an aldehyde. How can I improve selectivity?
A: The formation of a mixture of mono- and di-substituted products is a common selectivity challenge. The outcome is highly dependent on the stoichiometry and the catalyst used.
-
Mechanism Insight: The reaction proceeds through an initial condensation to form an imine, which then cyclizes. The 1,2-disubstituted product forms when a second molecule of aldehyde reacts with the N-H of the newly formed benzimidazole ring to form another intermediate that cyclizes.
-
Solutions for Selectivity:
-
Control Stoichiometry: To favor the 2-substituted (mono-condensation) product, use a strict 1:1 molar ratio of OPD to aldehyde. To favor the 1,2-disubstituted product, use at least 2 equivalents of the aldehyde.
-
Catalyst Choice: The choice of catalyst plays a crucial role. Lewis acids like Er(OTf)₃ have been shown to selectively catalyze the formation of the 1,2-disubstituted product by activating the aldehyde carbonyl for a second nucleophilic attack. In contrast, many oxidative cyclization conditions, particularly those using gold nanoparticles on a TiO₂ support, are highly selective for the 2-substituted product[3].
-
Reaction Conditions: Lower temperatures can sometimes favor the formation of the 2-substituted product, as the second condensation step often requires more energy.
-
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Consistently Low Yields in Phillips-Ladenburg Reaction (OPD + Carboxylic Acid)
Q: I am reacting an o-phenylenediamine with a carboxylic acid, often in the presence of a strong acid like HCl or PPA, but my yields are consistently poor (<50%). What factors should I investigate to improve this?
A: The Phillips-Ladenburg condensation is a classic method, but it is often plagued by low yields due to harsh reaction conditions. The key is to understand the barriers and how to overcome them.
Causality & Expert Analysis: This reaction involves the direct condensation of a carboxylic acid and a diamine, which requires the expulsion of two molecules of water. This process has a high activation energy. Traditional methods employ high temperatures (often >150 °C) and strong acids to drive the dehydration[1]. These harsh conditions can lead to the degradation of sensitive substrates and the formation of intractable byproducts. The strong acid can also make the final product difficult to isolate from the reaction mixture.
Systematic Troubleshooting Protocol:
-
Re-evaluate the Acid Catalyst and Temperature:
-
Problem: Mineral acids like 4N HCl often require very high temperatures and sealed vessels (e.g., Carius tube) to be effective, which can be hazardous and lead to decomposition. Polyphosphoric acid (PPA) is a common alternative, but its high viscosity makes stirring and product isolation difficult.
-
Solution: Consider milder, more modern catalytic systems. For example, using ammonium chloride (NH₄Cl) as a catalyst in ethanol at 80-90 °C can provide good to excellent yields (72-90%) without the need for extremely high temperatures or harsh mineral acids[1]. This system is more tolerant of sensitive functional groups.
-
-
Improve Reaction Efficiency with Microwave Irradiation:
-
Problem: Conventional heating leads to long reaction times, allowing for more degradation.
-
Solution: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and increase yields by 10-50%[2]. The rapid, uniform heating minimizes the formation of degradation byproducts.
-
-
Assess Starting Material Compatibility:
-
Problem: Electron-withdrawing groups on either the OPD or the carboxylic acid can decrease the nucleophilicity of the amine or increase the difficulty of protonating the carbonyl, respectively, thus slowing down the reaction and requiring harsher conditions.
-
Solution: For less reactive substrates, a more forcing but controlled method like microwave heating is highly recommended. Alternatively, converting the carboxylic acid to a more reactive derivative (like an acid chloride or ester) and using a different synthetic route might be more effective.
-
Data Summary: Comparison of Conditions for Phillips-Ladenburg Type Reactions
| Method | Catalyst / Conditions | Temperature | Typical Yield | Key Advantages | Reference |
| Traditional | 4N HCl | >150 °C (sealed tube) | Low to Moderate | Classic, well-known | [1] |
| PPA | Polyphosphoric Acid | 150-200 °C | Moderate | Effective dehydrating agent | [1] |
| Improved | NH₄Cl in Ethanol | 80-90 °C | Good to Excellent (72-90%) | Milder, avoids strong acids | [4] |
| Microwave | Solvent-free or polar solvent | 100-150 °C (MW) | Excellent | Rapid, high yield, fewer byproducts | [2] |
Guide 2: Issue - Poor Yields & Byproducts in Weidenhagen Reaction (OPD + Aldehyde)
Q: My reaction between an o-phenylenediamine and an aldehyde is producing a complex mixture, and the yield of the desired 2-substituted benzimidazole is low. How can I optimize this oxidative condensation?
A: The Weidenhagen reaction is powerful but sensitive to conditions that influence the fate of the key dihydrobenzimidazole intermediate. Controlling the oxidation step and preventing side reactions are paramount.
Causality & Expert Analysis: The reaction proceeds in two main stages: (1) condensation of OPD with the aldehyde to form a Schiff base (imine), which then cyclizes to a 1,3-dihydrobenzimidazole intermediate; (2) oxidation of this intermediate to the aromatic benzimidazole. Low yields often arise from an inefficient oxidation step or from side reactions of the intermediates. Without a proper catalyst or oxidant, you may isolate the intermediate, or it may participate in undesired pathways, such as forming the 1,2-disubstituted product as discussed earlier[3].
Troubleshooting Workflow & Visualization:
The following workflow can help diagnose and solve common issues in this reaction.
Caption: Troubleshooting Decision Workflow for Weidenhagen Reactions.
Step-by-Step Optimization Protocol:
-
Choose the Right Solvent System: The solvent can dramatically affect the outcome. While alcohols like methanol or ethanol can work, they sometimes lead to mixtures. A mixture of CHCl₃:MeOH (3:1) has been shown to be highly effective when using gold nanoparticle catalysts, leading to high yields and selectivity for the 2-substituted product[3].
-
Select an Efficient and Mild Catalyst/Oxidant:
-
Problem: Traditional oxidants like Cu(II) salts can be harsh and require stoichiometric amounts. Relying on air oxidation can be slow and inefficient.
-
Solution: Heterogeneous catalysts offer a significant advantage. Gold nanoparticles supported on TiO₂ (Au/TiO₂) have emerged as exceptionally effective catalysts that use air as the terminal oxidant under ambient conditions. They are highly selective for 2-substituted benzimidazoles and are reusable[3]. Other effective systems include using H₂O₂ with an acid catalyst or Oxone® in DMF[2].
-
-
Optimize Reaction Temperature and Time:
-
Problem: High temperatures can promote side reactions and degradation.
-
Solution: With an efficient catalyst like Au/TiO₂, many reactions proceed smoothly at room temperature, which is ideal for sensitive substrates[3]. If the reaction is sluggish, gentle heating (40-60 °C) may be sufficient. Monitor the reaction by TLC to avoid prolonged heating once the starting material is consumed.
-
Example Protocol: Au/TiO₂ Catalyzed Synthesis of 2-Arylbenzimidazoles[3]
-
To a solution of o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in a 3:1 mixture of CHCl₃:MeOH (4 mL), add the Au/TiO₂ catalyst (containing ~1 mol% Au).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or under an O₂ balloon for faster reaction).
-
Monitor the reaction progress by TLC. Reactions are typically complete within 2-18 hours.
-
Upon completion, filter the catalyst (it can be washed, dried, and reused).
-
Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.
Section 3: Mechanistic Insights & Visual Guides
Understanding the reaction pathway is key to effective troubleshooting. The diagram below illustrates the generalized mechanism for the reaction of OPD with an aldehyde and highlights where things can go wrong.
Caption: General Reaction Mechanism and Key Troubleshooting Points.
References
-
Benzimidazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmacognosy Magazine. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cross-Coupling Reactions with Brominated Benzimidazoles
An in-depth guide to catalyst selection for cross-coupling with brominated benzimidazoles.
Welcome to the technical support center dedicated to the nuanced art of cross-coupling reactions involving brominated benzimidazole scaffolds. As a cornerstone in medicinal chemistry and drug development, the functionalization of benzimidazoles is of paramount importance. However, their unique electronic properties and the presence of Lewis basic nitrogen atoms present distinct challenges that can often lead to reaction failure if not properly addressed.
This guide is structured to provide both high-level strategy and granular, actionable advice. We will move from troubleshooting common experimental failures to a broader discussion of catalyst and reagent selection, supported by detailed protocols and mechanistic insights.
Troubleshooting Guide: A Symptom-Based Approach
When a cross-coupling reaction with a brominated benzimidazole fails, a systematic diagnosis is key. Below are common issues presented in a question-and-answer format to guide you through the troubleshooting process.
Q1: My reaction shows little to no conversion of the starting material. What's the likely cause?
Low or no conversion is the most common failure mode and typically points to issues with catalyst activity.
Primary Cause: Catalyst Poisoning or Inhibition
The benzimidazole core contains two nitrogen atoms that are Lewis basic. These can coordinate to the palladium catalyst's open sites, effectively "poisoning" it and halting the catalytic cycle.[1][2] This is particularly problematic for catalysts with less bulky ligands, which leave the metal center more exposed.
Solutions:
-
Employ Bulky, Electron-Rich Ligands: The most effective countermeasure is to use ligands that are both sterically demanding and electron-donating. This bulkiness shields the palladium center, preventing the benzimidazole nitrogen from coordinating, while the electron-rich nature promotes the crucial, often rate-limiting, oxidative addition step.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium and are highly effective at promoting cross-coupling with challenging, heteroaromatic substrates.
-
N-Protection Strategy: Protecting the benzimidazole N-H proton with a group like Boc, SEM, or even a simple methyl or benzyl group can modulate the basicity of the ring nitrogens and often leads to cleaner, more reproducible results.
Secondary Cause: Inefficient Oxidative Addition
While the C-Br bond is generally reactive, the overall electronic nature of your specific benzimidazole substrate can slow the oxidative addition of the aryl bromide to the Pd(0) catalyst.
Solutions:
-
Screen Palladium Precatalysts: Start with a common precatalyst like Pd(PPh₃)₄, but if issues persist, screen others such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand.
-
Match Ligand to Substrate: For electron-rich benzimidazoles, a more electron-rich phosphine ligand (e.g., from the Buchwald ligand portfolio) can accelerate the oxidative addition.[3]
Q2: My main side product is the debrominated benzimidazole. How can I prevent this?
This side reaction, known as protodebromination or hydrodehalogenation, occurs when the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.
Primary Cause: Presence of Protic Impurities
Trace amounts of water, alcohols, or other protic species are the primary culprits.[1]
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry your glassware before use and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Ensure all reagents, especially bases, are anhydrous.[1]
-
Optimize the Base: The choice of base can influence the rate of protodebromination. It may be necessary to screen different bases to find one that favors the cross-coupling pathway.[1]
Secondary Cause: Slow Transmetalation/Reductive Elimination
If the desired cross-coupling steps are kinetically slow, the competing protodebromination pathway can become dominant.
Solutions:
-
Increase Catalyst Activity: Switching to a more active ligand system (as described in Q1) can accelerate the desired reaction, outcompeting the side reaction.
-
Adjust Temperature: Carefully increasing the reaction temperature can sometimes favor the desired pathway, but excessive heat can also promote decomposition.
Q3: I'm observing significant homocoupling of my boronic acid (Suzuki) or amine (Buchwald-Hartwig). Why is this happening?
Homocoupling results in the formation of symmetrical biaryl or diamine products and consumes your coupling partner, reducing the yield of the desired product.
Primary Cause: Presence of Oxygen (Suzuki Coupling)
For Suzuki-Miyaura reactions, trace oxygen can promote the oxidative homocoupling of the boronic acid partner.[1]
Solution:
-
Thorough Degassing: It is critical to remove all dissolved oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon) for at least 30 minutes prior to adding the catalyst.
Secondary Cause: Suboptimal Reaction Conditions
The choice of catalyst, base, and solvent can influence the propensity for homocoupling.
Solution:
-
Reaction Optimization: A systematic screen of reaction parameters is recommended. Sometimes, a weaker base or a different solvent system can minimize this side reaction. For Buchwald-Hartwig aminations, using a pre-formed palladium precatalyst with a well-defined ligand-to-metal ratio can often provide better results than generating the catalyst in situ.
Catalyst and Condition Selection: A Proactive Approach
Choosing the right conditions from the start is crucial for success. The following FAQs provide guidance on selecting the optimal catalyst, ligand, base, and solvent for your specific application.
Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst and ligand should I start with?
For brominated benzimidazoles, the catalyst system must be robust enough to overcome potential inhibition. While Pd(PPh₃)₄ is a classic starting point, modern, more active systems often provide superior results.
Recommended Starting Points for Catalyst Screening:
| Cross-Coupling Type | Recommended Catalyst System (Precatalyst + Ligand) | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ + SPhos or XPhos | Bulky, electron-rich Buchwald ligands excel at coupling N-heterocycles by promoting oxidative addition and preventing catalyst inhibition.[4] |
| Buchwald-Hartwig | Pd₂(dba)₃ + RuPhos or BrettPhos | These ligand systems are specifically designed for C-N bond formation and show high activity and broad substrate scope.[5] |
| Sonogashira | Pd(PPh₃)₄ + CuI | This is the classic catalyst system for Sonogashira couplings and remains a reliable starting point for many substrates.[6] |
Q2: How do I select the appropriate base and solvent?
The base and solvent work in concert to facilitate the reaction and must be chosen carefully.[7][8]
General Guidance for Base and Solvent Selection:
| Reaction Type | Common Bases | Common Solvents | Key Considerations |
| Suzuki-Miyaura | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, DMF | A base is required to activate the boronic acid for transmetalation.[9] The choice often depends on the stability of other functional groups. Aqueous mixtures often accelerate the reaction.[10] |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. Anhydrous conditions are typically essential. |
| Sonogashira | Et₃N, i-Pr₂NEt (DIPEA) | THF, DMF | The amine base serves both as a base and often as a solvent or co-solvent. It is crucial for the regeneration of the Cu(I) catalyst. |
Q3: Is it necessary to protect the N-H on the benzimidazole ring?
While not always strictly necessary, N-protection is highly recommended for achieving consistent and high-yielding results. The acidic N-H proton can react with the base or organometallic intermediates, leading to side reactions and lower yields.
-
Pros of Protection: Increased yields, cleaner reaction profiles, improved substrate solubility, and more predictable reactivity.
-
Cons of Protection: Adds two steps (protection/deprotection) to the synthetic sequence.
-
Common Protecting Groups: Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), benzyl, or a simple methyl group.
Visualizing the Process
Understanding the catalytic cycle and the troubleshooting workflow is essential for rational experiment design.
The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura Catalytic Cycle
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting Failed Reactions
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes a general procedure for the coupling of a brominated benzimidazole with an arylboronic acid.
-
Reaction: 2-Bromo-1-methyl-1H-benzimidazole with Phenylboronic Acid
-
Reagents & Setup:
-
To a flame-dried Schlenk flask, add 2-bromo-1-methyl-1H-benzimidazole (1.0 mmol, 211 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Add a magnetic stir bar.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
-
Reaction Conditions:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup & Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig C-N Coupling
This protocol outlines a general procedure for the amination of a brominated benzimidazole.
-
Reaction: 5-Bromo-1H-benzimidazole with Morpholine
-
Reagents & Setup:
-
To a flame-dried Schlenk flask, add 5-bromo-1H-benzimidazole (1.0 mmol, 197 mg) and sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).
-
Add a magnetic stir bar.
-
Seal the flask, evacuate, and backfill with argon.
-
Under a positive flow of argon, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and RuPhos (0.08 mmol, 37.3 mg).
-
Add anhydrous toluene (10 mL) via syringe.
-
Finally, add morpholine (1.2 mmol, 105 µL) via syringe.
-
-
Reaction Conditions:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the mixture for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup & Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
References
-
Bellina, F., & Rossi, R. (2010). The Development of Regioselective Palladium-Catalyzed Direct Arylation of Heteroarenes. Chemical Reviews, 110(2), 1082-1146. Available at: [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. Available at: [Link]
-
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14, 1236-1263. Available at: [Link]
-
Cee, V. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 9, 1743-1777. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]
-
Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10, 5642-5658. Available at: [Link]
-
Wang, D., et al. (2012). An efficient and convenient approach to construct C-C bonds at the 2-position of azoles via Cu(OAc)2/air mediated oxidative homo- and cross-coupling reaction. Tetrahedron, 68(23), 4452-4457. Available at: [Link]
-
Jedinak, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(21), 10133-10147. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40, 5084-5121. Available at: [Link]
-
Appukkuttan, P., et al. (2008). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Synlett, 2008(12), 1891-1894. Available at: [Link]
-
Barnard, J. H., et al. (2016). [P,N]-phosphinobenzimidazole ligands in palladium-catalyzed C-N cross-coupling reactions: The effect of the N-substituent of the benzimidazole scaffold on catalyst performance. Journal of Organometallic Chemistry, 822, 138-146. Available at: [Link]
-
Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from: [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933-1942. Available at: [Link]
-
de la Herrán, G., et al. (2009). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 50(35), 4964-4966. Available at: [Link]
-
Kantchev, E. A. B., et al. (2006). Palladium–benzimidazolium salt catalyst systems for Suzuki coupling: development of a practical and highly active palladium catalyst system for coupling of aromatic halides with arylboronic acids. Tetrahedron, 62(52), 12345-12354. Available at: [Link]
-
Vitaku, E., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Biologically Active Molecules. Chemical Reviews, 114(4), 2536-2574. Available at: [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 639-646. Available at: [Link]
-
Jiang, Q., et al. (2018). Pd-Catalyzed Decarboxylative Sonogashira Reaction via Decarboxylative Bromination. Organic Letters, 20(8), 2424-2427. Available at: [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416-8423. Available at: [Link]
-
Zani, A., & Bolm, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from: [Link]
-
Li, Z., et al. (2022). Constructing Pd and Cu Crowding Single Atoms by Protein Confinement to Promote Sonogashira Reaction. Angewandte Chemie International Edition, 61(27), e202203521. Available at: [Link]
-
Tcyrulnikov, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(1), 213-218. Available at: [Link]
-
Probst, D., et al. (2019). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. The Journal of Organic Chemistry, 84(16), 10077-10087. Available at: [Link]
-
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. ScienceDaily. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
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- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategic Control of N-Alkylation in Benzimidazole Synthesis
Welcome to the technical support center dedicated to addressing a common yet critical challenge in synthetic chemistry: the prevention of N-alkylation side products in benzimidazole reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic strategies and improve the yield and purity of their target molecules. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, empowering you to troubleshoot and optimize your own experimental designs.
Understanding the Challenge: The Ambident Nucleophilicity of Benzimidazole
Benzimidazole possesses two nucleophilic nitrogen atoms within its heterocyclic ring system. This dual reactivity, known as ambident nucleophilicity, is the root cause of undesired N-alkylation side products. When reacting benzimidazole with an alkylating agent, the substitution can occur at either the N-1 or N-3 position, and in some cases, at both, leading to a mixture of regioisomers and over-alkylation products. Controlling the regioselectivity of this reaction is paramount for achieving a successful synthesis.
The following diagram illustrates the tautomerism and the competing N-alkylation pathways in an unsymmetrical benzimidazole.
Caption: Competing N-alkylation pathways in unsymmetrical benzimidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of benzimidazoles in a question-and-answer format, providing both theoretical explanations and practical solutions.
Q1: I am getting a mixture of N1- and N3-alkylated isomers. How can I improve the regioselectivity?
A1: The formation of regioisomers is a classic challenge when working with unsymmetrical benzimidazoles. The selectivity is governed by a combination of steric and electronic factors.[1]
Underlying Principles:
-
Electronic Effects: Electron-withdrawing groups on the benzimidazole ring will decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen.[1] Conversely, electron-donating groups will activate the adjacent nitrogen.
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the use of a sterically demanding alkylating agent will favor substitution at the less hindered nitrogen atom.[1]
Troubleshooting Strategies:
-
Choice of Base and Solvent: The reaction conditions play a crucial role. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can deprotonate the benzimidazole to form the benzimidazolide anion.[2] This can influence the regioselectivity based on the counter-ion and solvent coordination.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Protecting Groups: For complex syntheses where achieving high regioselectivity is critical, the use of a protecting group on one of the nitrogen atoms is a robust strategy.[3] The 2,2,2-trichloroethoxycarbonyl (Troc) group is a notable example that can be selectively introduced and removed. The 1-(1-ethoxyethyl) group has also been reported as an effective protecting group for imidazole nitrogens.[4]
Q2: My reaction is producing a significant amount of a dialkylated quaternary salt. How can I prevent this over-alkylation?
A2: The formation of a dialkylated benzimidazolium salt is a common side reaction, especially when using reactive alkylating agents or an excess of the alkylating reagent.
Underlying Principles:
The mono-N-alkylated benzimidazole product is still nucleophilic and can react with a second equivalent of the alkylating agent to form a quaternary ammonium salt. This is particularly prevalent with highly reactive alkylating agents like methyl iodide or dimethyl sulfate.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the benzimidazole relative to the alkylating agent (e.g., 1.1 to 1 equivalents) to ensure the alkylating agent is the limiting reagent.
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the alkylating agent throughout the reaction, minimizing the chance of a second alkylation event.
-
Choice of Alkylating Agent: If possible, use a less reactive alkylating agent. For example, an alkyl bromide is generally less reactive than an alkyl iodide.
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the formation of the dialkylated product.
Q3: The N-alkylation reaction is sluggish or not proceeding to completion. What can I do to improve the reaction rate and yield?
A3: Slow or incomplete reactions can be attributed to several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions.
Underlying Principles:
The rate of an SN2 reaction, which is the typical mechanism for N-alkylation, depends on the nucleophilicity of the benzimidazole, the reactivity of the alkylating agent (nature of the leaving group), the choice of solvent, and the temperature.
Troubleshooting Strategies:
-
Base Selection: Ensure complete deprotonation of the benzimidazole. A stronger base may be required. For instance, if potassium carbonate (K2CO3) is ineffective, switching to sodium hydride (NaH) can significantly increase the reaction rate.[2]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the base while leaving the benzimidazolide anion more nucleophilic.[2]
-
Activating the Alkylating Agent: If you are using an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[2] Tetrabutylammonium iodide (TBAI) can also be used as a phase-transfer catalyst and iodide source.[2]
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful that this can also lead to more side products. A careful optimization of temperature is often necessary.[5]
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using Controlled Stoichiometry
This protocol is a starting point for optimizing the selective mono-alkylation of a benzimidazole.
-
To a solution of the benzimidazole (1.0 eq) in dry DMF (0.1 M), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.05 eq) dropwise to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.[2]
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using a Protecting Group for Unambiguous Regioselectivity (Troc Protection)
This protocol outlines the use of the Troc protecting group for the selective alkylation of a hydroxyalkylbenzimidazole, a common intermediate.
Protection Step:
-
Dissolve the hydroxyalkylbenzimidazole (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 eq) followed by the slow addition of 2,2,2-trichloroethyl chloroformate (Troc-Cl) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the N-Troc protected benzimidazole.
Alkylation Step:
-
The N-Troc protected benzimidazole can now be subjected to O-alkylation or other transformations of the hydroxyl group without affecting the benzimidazole nitrogens.
Deprotection Step:
-
The Troc group can be removed under mild conditions, typically with zinc dust in acetic acid or by electrolysis, to yield the N-unsubstituted benzimidazole.
Data Summary Table
The choice of reaction parameters significantly impacts the outcome of N-alkylation. The following table provides a general guide based on literature precedents.
| Parameter | Condition | Expected Outcome | Rationale |
| Base | Weak (e.g., K2CO3) | Slower reaction, may require heating. | Partial deprotonation. |
| Strong (e.g., NaH) | Faster reaction, often at RT.[2] | Complete formation of the highly nucleophilic anion. | |
| Solvent | Protic (e.g., Ethanol) | Can lead to mixtures and slower rates. | Solvates the anion, reducing nucleophilicity. |
| Aprotic Polar (e.g., DMF, Acetonitrile) | Generally preferred, faster rates.[2] | Poorly solvates the anion, enhancing nucleophilicity. | |
| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity trend.[2] | Iodide is a better leaving group. |
| Temperature | Low | Higher selectivity, slower rate. | Favors kinetic control. |
| High | Lower selectivity, faster rate.[5] | Can overcome activation energy for side reactions. |
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common N-alkylation issues.
Caption: A systematic workflow for troubleshooting N-alkylation reactions of benzimidazoles.
References
- CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google P
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - Beilstein Journals. [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PubMed Central. [Link]
-
N‐Alkylation of benzimidazole. | Download Scientific Diagram - ResearchGate. [Link]
-
Development of a selective and scalable N1-indazole alkylation - RSC Publishing. [Link]
-
Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? | ResearchGate. [Link]
-
N-Alkylation of imidazoles - University of Otago. [Link]
-
(PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles - ResearchGate. [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. [Link]
-
Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization: Synthetic Communications - Taylor & Francis. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. [Link]
-
The reaction mechanism for N1-alkylation of benzimidazole: US... - ResearchGate. [Link]
-
imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF - ResearchGate. [Link]
-
Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate - Polymer Science and Engineering : UMass Amherst. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC - NIH. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. [Link]
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - MDPI. [Link]
-
Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles - ConnectSci. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. [Link]
-
Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles - ResearchGate. [Link]
-
N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC - NIH. [Link]
-
1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen | The Journal of Organic Chemistry - ACS Publications. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - Beilstein Journals. [Link]
Sources
Overcoming poor solubility of benzimidazole intermediates in reactions
A Senior Application Scientist's Guide to Overcoming Intermediate Solubility Challenges
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with benzimidazole intermediates during their reactions. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of why these problems occur and how to systematically troubleshoot them. Poor solubility is a common yet formidable obstacle that can lead to stalled reactions, low yields, and purification nightmares. This guide offers a structured, question-and-answer approach to diagnose and solve these critical issues.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole intermediate precipitated out of the reaction mixture. What's the first thing I should do?
A1: Immediate precipitation of an intermediate is a clear sign that your reaction medium can no longer support its concentration at the given temperature. The first and most critical step is to diagnose the cause before attempting a solution. Do not simply add more solvent without understanding the underlying issue.
Immediate Diagnostic Steps:
-
Analyze the Precipitate: If possible, quickly isolate a small sample of the precipitate. Is it your starting material, the desired intermediate, or an unexpected byproduct? A rapid TLC or LCMS analysis can provide invaluable information.
-
Review Reaction Stoichiometry and Temperature: Confirm your reagent concentrations. As the reaction proceeds, the concentration of the product increases. If the product is less soluble than the reactants, it will crash out once it reaches its saturation point. Also, check if there was an unexpected temperature drop in the reaction vessel.
Once you have a preliminary diagnosis, you can move to a targeted solution. The most direct approach is to modify the solvent system.
Troubleshooting Guide: The Four Pillars of Solubility Enhancement
When an intermediate's poor solubility is hindering your reaction, a systematic approach is key. We will explore four primary strategies: Solvent System Modification, Reaction Condition Adjustments, Substrate Modification, and Advanced Methodologies.
Category 1: Solvent System Modification
The principle here is "like dissolves like." The polarity and hydrogen bonding capability of your solvent system must match that of your benzimidazole intermediate.
Q2: How do I rationally choose a better solvent or co-solvent?
A2: The choice should be based on the structure of your specific benzimidazole intermediate. The benzimidazole core itself is polar and capable of hydrogen bonding.[1] However, the substituents at the 1, 2, and 5/6 positions dictate the overall solubility profile.
-
For intermediates with non-polar substituents (e.g., large alkyl or aryl groups), solubility will be poor in highly polar solvents but may be improved in less polar environments.
-
For intermediates with polar substituents (e.g., -NH2, -OH, -COOH), solubility will be favored in polar protic or aprotic solvents.[2]
A solvent screening is the most effective empirical method to find an optimal system.
Experimental Protocol: Small-Scale Solvent Screening
This protocol helps you quickly identify a suitable solvent or co-solvent system for your reaction.
Objective: To determine the solubility of a model benzimidazole intermediate, 2-(4-chlorophenyl)-1H-benzo[d]imidazole , in a range of common laboratory solvents.
Materials:
-
2-(4-chlorophenyl)-1H-benzo[d]imidazole (solid)
-
A selection of solvents (e.g., Toluene, THF, Acetonitrile, DMF, DMSO, Methanol)
-
Small vials (1-2 mL) with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
Procedure:
-
Preparation: Weigh 10 mg of 2-(4-chlorophenyl)-1H-benzo[d]imidazole into six separate, labeled vials.
-
Solvent Addition: To the first vial, add the first solvent (e.g., Toluene) dropwise, starting with 0.1 mL.
-
Agitation: Cap the vial and vortex for 30-60 seconds. If the solid has not dissolved, place it on a magnetic stir plate for 5-10 minutes at room temperature.
-
Observation: Record whether the solid has completely dissolved.
-
Incremental Addition: If the solid is not fully dissolved, add another 0.1 mL of the solvent. Repeat the agitation and observation steps. Continue this process up to a total volume of 1 mL.
-
Quantification: Note the approximate volume of solvent required to fully dissolve the 10 mg of solid. This provides a semi-quantitative measure of solubility.
-
Repeat: Repeat steps 2-6 for each of the other solvents.
-
Co-Solvent Testing (Optional): If a single solvent is not effective, try binary mixtures. For example, start with the solvent that provided partial solubility and add a co-solvent (e.g., Toluene with 10% DMF) and repeat the process. Synergistic solvation effects can sometimes dramatically increase solubility.
Data Presentation: Solubility of 2-(4-chlorophenyl)-1H-benzo[d]imidazole
The following table summarizes expected outcomes from a solvent screening experiment. This data is synthesized from qualitative statements in the literature and general principles of solubility.
| Solvent | Solvent Type | Expected Solubility (Approx. mg/mL) | Rationale & Comments |
| Toluene | Non-polar Aromatic | < 5 | The non-polar nature is poorly matched to the polar N-H bonds of the benzimidazole core. |
| THF | Polar Aprotic (Ether) | 5 - 15 | Moderate polarity and ability to accept H-bonds offers some solubility. |
| Acetonitrile | Polar Aprotic | 10 - 25 | Higher dipole moment than THF improves interaction with the polar core. |
| Methanol | Polar Protic | 20 - 50 | Can act as both an H-bond donor and acceptor, effectively solvating the N-H and nitrogen lone pairs. |
| DMF | Polar Aprotic | > 100 | High dielectric constant and strong dipole moment make it an excellent solvent for many polar heterocycles. |
| DMSO | Polar Aprotic | > 100 | Similar to DMF, its high polarity makes it a powerful solvent for a wide range of compounds. |
Note: These are estimated values for illustrative purposes. Actual solubility must be determined experimentally.
Category 2: Reaction Condition Adjustments
Q3: Besides changing the solvent, what other reaction parameters can I modify to keep my intermediate in solution?
A3: Temperature and concentration are powerful tools.
-
Temperature: In most cases, solubility increases with temperature. If your reactants and desired product are thermally stable, gradually increasing the reaction temperature can be a simple and effective solution. Consider moving from room temperature to a gentle reflux. Modern techniques like microwave-assisted synthesis can achieve very high temperatures rapidly and uniformly, often preventing precipitation issues seen in conventional heating.
-
Concentration (Slow Addition): If the product is significantly less soluble than the reactants, it may precipitate as it forms. Instead of adding all reagents at once, use a syringe pump to add one of the key reactants slowly over the course of the reaction. This keeps the instantaneous concentration of the insoluble product below its saturation point, allowing the reaction to proceed homogeneously.
Visualization: Logical Flow for Solubility Troubleshooting
Caption: A systematic workflow for troubleshooting precipitation issues.
Category 3: Substrate Modification
Q4: My intermediate is extremely insoluble in all reasonable solvents. Can I temporarily modify its structure to make it more soluble?
A4: Yes. This is the concept behind solubility-enhancing tags . A temporary, highly soluble functional group is attached to your starting material. This tag "drags" the intermediate into solution during the reaction. After the key reaction is complete, the tag is cleaved to reveal the desired product.
While commonly used for large molecules like proteins, this strategy is adaptable for small molecule synthesis. For benzimidazoles, a common attachment point is the N-H position of the o-phenylenediamine starting material. A good tag should be:
-
Easy to install on the starting material.
-
Highly soluble in a desired reaction solvent.
-
Stable to the reaction conditions.
-
Easy to cleave under mild conditions that do not affect the final product.
A common example is a short polyethylene glycol (PEG) chain or a group containing ionic functionalities.
Category 4: Advanced Methodologies
Q5: Are there any non-traditional solvent systems or techniques that are particularly well-suited for benzimidazole synthesis?
A5: Yes, two powerful techniques are the use of Ionic Liquids and Phase-Transfer Catalysis.
-
Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature.[3] They are excellent solvents for many polar compounds due to their high polarity and ionic nature.[4][5] For benzimidazole synthesis, an IL like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) can act as both the solvent and a catalyst, promoting the reaction while keeping polar intermediates fully solvated.[6] The key advantage is their negligible vapor pressure, allowing for high reaction temperatures without the need for high-pressure apparatus.
-
Phase-Transfer Catalysis (PTC): This technique is ideal for reactions where you have two immiscible phases, such as a solid benzimidazole precursor and a liquid reagent. A phase-transfer catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide) transports a reactant from one phase to another where the reaction can occur. For example, in the N-alkylation of a poorly soluble benzimidazole, a base in an aqueous phase can deprotonate the benzimidazole N-H. The PTC then forms an ion pair with the resulting benzimidazolide anion, making it soluble in the organic phase where it can react with an alkyl halide.[7][8][9]
Visualization: Mechanism of Phase-Transfer Catalysis
Caption: PTC facilitates reaction by creating a soluble ion pair in the organic phase.
This guide provides a framework for systematically addressing one of the most common hurdles in benzimidazole synthesis. By understanding the principles behind solubility and applying these troubleshooting strategies, you can save valuable time, improve reaction yields, and accelerate your research and development efforts.
References
-
Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. [Link]
-
Journal of Chemical Education. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. [Link]
-
ResearchGate. (2025). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. [Link]
-
PMC - NIH. (n.d.). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. [Link]
-
Synthesis and Characterization of N-Substituted Polybenzimidazoles. (n.d.). [Link]
-
PMC - PubMed Central. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). [Link]
-
Journal of Synthetic Chemistry. (2025). Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF₄] as Green Solvent and Catalyst. [Link]
-
ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. [Link]
-
ACS Publications. (n.d.). Phase-transfer alkylation of heterocycles in the presence of 18-crown-6 and potassium tert-butoxide. [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. [Link]
- Google Patents. (n.d.). Methods for synthesizing 2-substituted imidazoles.
-
PTC Organics. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. [Link]
-
NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
PMC - NIH. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]
-
Journal of Chemical & Engineering Data. (2003). Solubility of Benzimidazoles in Alcohols. [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). [Link]
-
ResearchGate. (2018). Synthesis of Benzimidazole, why to treat with HCL or NaOH at the start of reaction and is it manditory to get precipitate of the product at the end?. [Link]
-
The Journal of Physical Chemistry B. (2019). Scalable Screening of Soft Matter: A Case Study of Mixtures of Ionic Liquids and Organic Solvents. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Chemistry of Materials. (2001). Soluble Polyimides Containing Benzimidazole Rings for Interlevel Dielectrics. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. [Link]
-
PMC - NIH. (n.d.). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. [Link]
-
SciSpace. (n.d.). Screening of organic solvents for bioprocesses. Strategies for solvent selection. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
YMER. (2025). Benzimidazole Derivatives as Multifunctional Agents: Exploring Their Role in Combating Viral, Microbial, and Inflammatory. [Link]/YMER240523.pdf)
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-CHLOROPHENYL)-1H-BENZIMIDAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Monitoring Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate Reactions by TLC
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for monitoring the synthesis or modification of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate using thin-layer chromatography (TLC). The following troubleshooting guides and FAQs are structured to address specific challenges and provide a framework for logical, effective reaction monitoring.
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of benzimidazole derivatives and provides actionable solutions grounded in chromatographic principles.
Q: My spots are streaking or "tailing" down the plate. What is causing this and how do I fix it?
A: Spot streaking is a frequent issue that obscures results and prevents accurate Rf calculation. It typically arises from a few primary causes:
-
Sample Overloading: Applying too much sample to the plate is the most common culprit.[1][2] The stationary phase becomes saturated, and the excess compound is smeared up the plate with the mobile phase.
-
Solution: Dilute your reaction aliquot significantly before spotting. Aim for the smallest, most concentrated spot possible, typically 1-2 mm in diameter.[3]
-
-
Compound Acidity/Basicity: Benzimidazoles are basic due to their nitrogen atoms. The acidic nature of standard silica gel can lead to strong, non-ideal interactions, causing the spot to streak.[3]
-
Causality: The basic nitrogen atoms on your benzimidazole can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This ionic interaction is much stronger than the desired adsorption/desorption equilibrium, causing the compound to "stick" and streak.
-
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N).[3] Conversely, if your compound were acidic, adding a small amount of acetic acid would be beneficial.[3]
-
-
Inappropriate Solvent Polarity: If the solvent is not polar enough to effectively move a highly polar compound, or if the sample is poorly soluble in the mobile phase, streaking can occur.[4]
-
Solution: Re-evaluate your solvent system. A gradual increase in the polarity may resolve the issue.
-
Q: My starting material and product spots are too close together (ΔRf < 0.1). How can I achieve better separation?
A: Poor separation is a common challenge when the starting material and product have similar polarities.
-
Causality: The resolution of two spots is dependent on the differential partitioning of the analytes between the stationary and mobile phases. If both compounds have similar affinities for both phases, they will travel at similar rates.
-
Solutions:
-
Systematically Vary Solvent Polarity: Small, incremental changes to the solvent ratio can have a significant impact. If using a 3:1 Hexane:Ethyl Acetate system, try 4:1 and 2:1 to see how the separation is affected. The goal is to find a system where the starting material has an Rf of approximately 0.3-0.4, which often provides the best resolution for newly formed products.[5]
-
Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents to another with different chemical properties.[6] For example, instead of Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol or Toluene/Acetone. These solvents interact differently with your compounds (e.g., through different dipole-dipole interactions or hydrogen bonding capabilities), which can dramatically alter the separation.
-
Utilize the Co-spot: Always run a "co-spot" lane where the starting material and the reaction mixture are spotted on top of each other.[5][7] If you see a single, elongated spot (a "snowman" shape), your spots are likely different but poorly resolved.[8] If you see a single round spot, your starting material and product may have identical Rf values in that system, and a different system is required.
-
Q: All my spots are stuck on the baseline (Rf ≈ 0) or are running at the solvent front (Rf ≈ 1). What adjustments should I make?
A: This is a straightforward issue of mismatched mobile phase polarity.
-
Spots at the Baseline (Rf ≈ 0): Your mobile phase is not polar enough to move the compounds off the highly polar silica gel.[6]
-
Solution: Increase the polarity of your mobile phase. For a Hexane:Ethyl Acetate system, this means increasing the proportion of ethyl acetate. For example, move from a 9:1 ratio to a 4:1 or 2:1 ratio.
-
-
Spots at the Solvent Front (Rf ≈ 1): Your mobile phase is too polar. The compounds are spending almost all their time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase.[6]
-
Solution: Decrease the polarity of your mobile phase. For a Hexane:Ethyl Acetate system, decrease the proportion of ethyl acetate. For example, move from a 1:1 ratio to a 3:1 or 5:1 ratio.
-
Q: I don't see any spots under the UV lamp. What could be wrong?
A: Several factors can lead to the absence of visible spots.
-
Insufficient Concentration: The concentration of the analyte in the spotted solution may be below the detection limit of the UV lamp.[4]
-
Solution: Try re-spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications. This concentrates the sample on the baseline.[4]
-
-
Compound is Not UV-Active: While the benzimidazole core is aromatic and should be UV active, some starting materials or side products may not be.[9]
-
Solution: Use a chemical stain. This is a destructive method, so it should be performed after UV analysis.
-
Iodine Chamber: A simple and often effective general-purpose stain. Place the TLC plate in a sealed chamber with a few crystals of iodine; organic compounds will appear as brown spots.[9]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[9] The plate is dipped in the purplish solution, and positive spots appear as yellow/brown spots against a pink/purple background.
-
-
-
Sample Washed Away: If the solvent level in the developing chamber is higher than the baseline where you spotted your samples, the compounds will dissolve directly into the solvent pool instead of eluting up the plate.[2][4]
-
Solution: Always ensure your baseline is drawn well above the solvent level in the chamber.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for TLC analysis of this compound?
A: The structure contains a polar benzimidazole ring system and an ethyl ester group, but also a nonpolar bromine atom and benzene ring. This suggests the molecule is of intermediate polarity. A good starting point for developing a TLC method is a binary mixture of a non-polar and a polar solvent.[10]
The table below provides recommended starting points for solvent systems. The goal is to achieve an Rf value of ~0.3 for your starting material to allow for clear visualization of a less polar product (higher Rf) or a more polar product (lower Rf).
| Solvent System | Recommended Starting Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 3:1 | Low to Medium | The most common starting point for many organic compounds. Easy to adjust polarity.[11][12] |
| Dichloromethane / Methanol | 19:1 | Medium to High | Good for more polar compounds. Be aware that methanol can significantly increase polarity. |
| Toluene / Acetone | 4:1 | Low to Medium | Offers different selectivity compared to ethyl acetate systems.[11] |
| Chloroform / Methanol | 9:1 | Medium | A classic system often used for heterocyclic compounds.[13] |
Q: What is the correct procedure for preparing and spotting a TLC plate to monitor my reaction?
A: A systematic approach is crucial for reproducible results.
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the Chamber: Pour your chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor, which ensures a more uniform solvent front.[2] Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the Plate: Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of the TLC plate.[7] Mark three small, evenly spaced ticks for your lanes.
-
Prepare the Samples:
-
Starting Material (SM): Dissolve a tiny amount of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Reaction Mixture (Rxn): Use a capillary tube to withdraw a small aliquot of your reaction mixture. Dilute it in a separate small vial with a volatile solvent.
-
-
Spot the Plate:
-
Lane 1 (SM): Dip a clean capillary spotter into your starting material solution and gently touch it to the first tick mark on the baseline. Let the solvent evaporate. The spot should be small and concentrated.
-
Lane 2 (Co-spot): Spot the starting material (Lane 1) on the middle tick mark. Then, without letting the spot get too large, spot your reaction mixture directly on top of the starting material spot. This is the co-spot lane.[5]
-
Lane 3 (Rxn): Spot the reaction mixture on the third tick mark.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[2] Cover the chamber and allow the solvent to run up the plate.
-
Mark and Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[14] Allow the plate to dry completely, then visualize it using the appropriate methods (UV light first, then chemical stains if needed).
-
Interpret: The reaction is progressing if the intensity of the starting material spot in the 'Rxn' lane decreases over time and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.[15]
Q: How do I choose the best visualization method for my compound?
A: The choice of visualization depends on the chemical structure of the compounds being analyzed. For this compound, a multi-step approach is recommended.
-
UV Light (254 nm): This should always be your first choice as it is non-destructive.[9] The fused aromatic and imidazole rings create a conjugated π-system that will strongly absorb UV light. Compounds will appear as dark spots on the fluorescent green background of the TLC plate.[9]
-
Iodine Vapor: If a starting material or byproduct is not UV-active, an iodine chamber is an excellent second step. Iodine has an affinity for many organic compounds, particularly aromatic systems, and will form temporary yellow-brown spots.[16] The spots will fade over time, so they should be circled with a pencil immediately.[9]
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive stain useful for identifying oxidizable functional groups.[9] While your primary product may not be highly reactive, this stain is invaluable for identifying certain byproducts or unreacted starting materials that might contain, for example, alcohol or aldehyde functionalities.
Visualized Workflows
The following diagrams illustrate standardized workflows for TLC method development and troubleshooting.
Caption: Decision tree for troubleshooting common TLC problems.
References
-
University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
- University of Rochester.
-
OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
-
Der Pharma Chemica. Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. [Link]
-
University of Rochester. How To: Monitor by TLC. Department of Chemistry. [Link]
-
National Institutes of Health (NIH). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
International Journal of Creative Research Thoughts (IJCRT). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
LinkedIn. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Evaluation of 1, 2-Disubstituted Benzimidazole Derivatives using Mannich Bases. [Link]
-
University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
University of York. Determining a solvent system. Chemistry Teaching Labs. [Link]
-
University of York. Issues. Chemistry Teaching Labs. [Link]
-
Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]
-
World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. [Link]
-
University of California, Los Angeles. TLC Visualization Methods. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Heteroaryl Bromides
Introduction: The Indispensable Role of Suzuki Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Its power lies in the efficient construction of carbon-carbon bonds under mild conditions, with a high tolerance for a wide array of functional groups and generally non-toxic byproducts. This reaction is statistically the most utilized C-C bond-forming reaction in medicinal chemistry, a testament to its reliability and versatility.[1]
Heterocyclic compounds are paramount in drug design, with a 2020 survey revealing that 88% of FDA-approved small-molecule drugs contain at least one N-heterocyclic subunit.[1] These moieties are crucial for modulating physicochemical properties like solubility, lipophilicity, and metabolic stability, which are key determinants of a drug candidate's success.[1] Consequently, the efficient synthesis of bi-heteroaryl and aryl-heteroaryl structures via Suzuki coupling is a critical capability in any drug development program.
However, the coupling of heteroaryl halides, particularly bromides, presents unique challenges. Lewis basic nitrogen atoms within the heteroaryl ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, some heteroaryl substrates are prone to degradation under harsh reaction conditions. The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is therefore not a trivial decision but a critical parameter that dictates the success, efficiency, and scope of the reaction. This guide provides a comparative analysis of common palladium catalyst systems for this transformation, grounded in mechanistic principles and supported by experimental evidence.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To intelligently select a catalyst, one must first understand the fundamental mechanism. The Suzuki coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the heteroaryl bromide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organoboron species (R-B(OR)2), activated by a base, transfers its organic group (R) to the palladium center, displacing the halide and forming a new Pd(II)-di-organo complex.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the desired biaryl product (Ar-R), regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
The ligand bound to the palladium atom is not a passive spectator; it critically influences the rate and efficiency of each step. Electron-rich and bulky ligands generally accelerate both oxidative addition and reductive elimination, leading to higher catalyst turnover and enabling the use of more challenging substrates like heteroaryl chlorides.[2][4]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The "best" catalyst is context-dependent, relying on the specific heteroaryl bromide, the coupling partner, and the desired process conditions (e.g., temperature, catalyst loading). Below is a comparison of three major classes of catalyst systems.
| Catalyst System | Representative Catalyst | Heteroaryl Bromide Example | Typical Yield (%) | Reaction Time (h) | Key Strengths & Limitations |
| Traditional Phosphines | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 3-Bromopyridine | 60-85% | 12-24 | Strengths: Inexpensive, readily available.[5] Limitations: Air-sensitive (PPh₃), requires higher catalyst loading & temperature, struggles with sterically hindered or electron-rich substrates.[2] |
| Buchwald-Type Ligands | G3-SPhos Palladacycle | 2-Bromo-6-methylpyridine | >95% | 1-4 | Strengths: High activity at low loadings, excellent for hindered and diverse heteroaryls, operates at lower temperatures.[2][6] Limitations: Higher cost of ligands/precatalysts. |
| NHC-Based (PEPPSI) | PEPPSI™-IPr | 5-Bromoindole (N-protected) | >90% | 0.5-3 | Strengths: Thermally stable, air- and moisture-resistant precatalysts, highly active for a broad range of substrates including aryl chlorides.[7][8][9] Limitations: Ligand synthesis can be complex; higher cost. |
Discussion of Performance
-
Traditional Phosphine Ligands (e.g., PPh₃, dppf): These first-generation systems, while historically significant, are often suboptimal for modern drug discovery applications involving complex heteroaryls. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, can be effective for simple, unhindered substrates but often requires elevated temperatures and longer reaction times, which can be detrimental to sensitive functional groups.[5] The key issue is the relatively slow rates of oxidative addition and reductive elimination compared to modern catalysts.
-
Buchwald-Type Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos): The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki coupling.[2] These ligands, such as SPhos (L7 in some literature), create a coordinatively unsaturated, electron-rich "L₁Pd(0)" species in solution.[2] This monoligated complex is highly reactive in the oxidative addition step. The steric bulk facilitates the final reductive elimination step.[2] The use of palladacycle precatalysts (e.g., G3-SPhos) further enhances convenience, providing air-stable solids that rapidly generate the active catalyst. These systems exhibit unprecedented scope and activity, enabling couplings of previously challenging substrates at catalyst loadings as low as 0.001 mol%.[10][11]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI™ Catalysts): NHCs are strong σ-donating ligands that form highly stable bonds with palladium.[4] This strong bond prevents catalyst decomposition, leading to highly robust and active catalysts. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) technology provides air- and moisture-stable precatalysts that are exceptionally effective.[8] The NHC ligand's strong electron-donating ability promotes the oxidative addition step, while its steric bulk can facilitate reductive elimination. These catalysts are particularly valued for their high thermal stability and broad applicability, including for challenging aryl chloride substrates.[9]
Field-Proven Experimental Protocol: Suzuki Coupling of 3-Bromopyridine
This protocol describes a reliable method for the Suzuki coupling of 3-bromopyridine with phenylboronic acid using a modern Buchwald-type palladacycle precatalyst. The logic behind this choice is its high success rate, broad functional group tolerance, and operational simplicity, making it a go-to system in a discovery chemistry setting.
Materials:
-
Heteroaryl Halide: 3-Bromopyridine (1.0 mmol, 158 mg)
-
Boronic Acid: Phenylboronic acid (1.2 mmol, 146 mg)
-
Catalyst: SPhos Pd G3 (0.01 mmol, 7.8 mg, 1 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 424 mg)
-
Solvent: 1,4-Dioxane (5 mL) and Water (0.5 mL)
Procedure:
-
Vessel Preparation (The Inert Atmosphere Imperative): To a 20 mL oven-dried vial equipped with a magnetic stir bar, add the 3-bromopyridine, phenylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Causality: Using an oven-dried vessel minimizes adventitious water, which can hydrolyze boronic acids. While the reaction tolerates water as a co-solvent, starting under controlled conditions ensures reproducibility.
-
-
Solvent Addition and Degassing (Oxygen Removal is Critical): Add the 1,4-dioxane and water. Seal the vial with a septum-containing cap. Purge the reaction mixture with a gentle stream of argon or nitrogen for 10-15 minutes.
-
Causality: The active Pd(0) species is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which halts the catalytic cycle. Degassing is arguably the most critical step for ensuring high catalyst activity and preventing low yields. The use of a water/dioxane mixture often enhances solubility and reaction rates.[12]
-
-
Reaction Execution (Thermal Control): Place the sealed vial in a preheated heating block or oil bath set to 80 °C. Stir the reaction for 2 hours.
-
Causality: While many Buchwald catalysts can operate at room temperature, moderate heating ensures rapid and complete conversion for a broad range of substrates, especially with 1 mol% catalyst loading.[11]
-
-
Workup and Extraction (Product Isolation): After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Causality: This standard aqueous workup removes the inorganic base (K₃PO₄) and boronic acid byproducts into the aqueous phase, leaving the desired organic product in the ethyl acetate layer.
-
-
Purification (Achieving High Purity): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-phenylpyridine.
-
Causality: Chromatography removes any unreacted starting material, homo-coupled byproducts, and other minor impurities, providing the final product in high purity suitable for further biological testing or synthetic steps.
-
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The choice of palladium catalyst for the Suzuki coupling of heteroaryl bromides has a profound impact on reaction outcomes. While traditional phosphine-based catalysts have their place, the superior activity, scope, and mild reaction conditions afforded by modern systems based on Buchwald-type dialkylbiaryl phosphine and N-heterocyclic carbene ligands make them the preferred choice for demanding applications in drug discovery. The use of robust, air-stable palladacycle and PEPPSI precatalysts simplifies handling and improves reproducibility.
Looking ahead, the field continues to evolve towards greater sustainability. Research into recyclable catalysts, reactions in greener solvents like water, and the use of ultra-low catalyst loadings (in the ppm range) are active areas of investigation that promise to make this powerful reaction even more efficient and environmentally benign.[13][14][15]
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Scott, K. A., & Williams, J. M. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(20), 14217–14227. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(11), 3455–3466. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Pravin, R. P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4851-4882. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry, 19(2), 753-768. [Link]
-
Li, G., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. Applied Organometallic Chemistry, 26(1), 18-21. [Link]
-
Ghorbani, F., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2097-2108. [Link]
-
Gîjiu, C. L., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 24(13), 10565. [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Smith, R. C., et al. (2018). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 20(11), 3122–3125. [Link]
-
Kurt, M., et al. (2021). Palladium PEPPSI complexes: Synthesis and catalytic activity on the Suzuki-Miyaura coupling reactions for aryl bromides at room temperature in aqueous media. Journal of Organometallic Chemistry, 949, 121955. [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]
-
Isam, J., et al. (2020). C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry, 31(3), 649-655. [Link]
-
Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(21), 4275–4278. [Link]
-
IONiC/VIPEr. (n.d.). Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. IONiC VIPEr. [Link]
-
Bastin, S., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[14]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 25(18), 4272. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Suzuki Coupling [organic-chemistry.org]
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- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. ionicviper.org [ionicviper.org]
- 9. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. youtube.com [youtube.com]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Evaluating the Electronic Effects of Substituents on Benzimidazole Reactivity
For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance of electrons within a molecular scaffold is paramount. The benzimidazole nucleus, a privileged structure in a multitude of pharmaceuticals, presents a fascinating case study in how subtle changes to its chemical makeup can dramatically alter its reactivity and, consequently, its biological activity. This guide provides a comprehensive framework for quantitatively evaluating the electronic effects of substituents on the benzimidazole ring, empowering you to make more informed decisions in your molecular design and optimization endeavors.
We will move beyond a mere listing of facts to delve into the "why" behind the experimental choices, ensuring a robust and insightful exploration of structure-activity relationships. Our focus will be on two key experimental parameters: the basicity of the benzimidazole nitrogen (quantified by pKa) and its nucleophilicity in a model N-alkylation reaction (quantified by reaction rates).
The Benzimidazole Core: A Versatile Pharmacophore
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antiulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and antihistaminic (e.g., astemizole) properties. The reactivity of the benzimidazole ring system, particularly the nucleophilicity of the N-1 and N-3 positions, is a critical determinant of its biological function and a key handle for synthetic modification. The ability of substituents on the benzene ring to modulate this reactivity through electronic effects is therefore a subject of intense interest.
Theoretical Framework: Unpacking Electronic Effects with the Hammett Equation
Substituents on the benzimidazole ring exert their influence through a combination of two primary electronic effects:
-
Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring through the σ-framework, while electron-donating groups (EDGs) push electron density into the ring.
-
Resonance Effects (R or M): These are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons. EDGs with lone pairs of electrons (e.g., -OCH₃, -NH₂) can donate electron density into the ring through resonance, while EWGs with π-bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density.
To quantify these effects, we turn to the Hammett equation , a cornerstone of physical organic chemistry that provides a linear free-energy relationship for the reactivity of substituted aromatic compounds[1]. The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for a reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent. It is independent of the reaction type.
-
ρ (rho) is the reaction constant , which is a measure of the sensitivity of a particular reaction to the electronic effects of substituents.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge in the transition state.
Experimental Design: A Comparative Study of Substituted Benzimidazoles
To systematically evaluate the electronic effects of substituents, we will focus on a series of 5-substituted benzimidazoles. The N-alkylation with methyl iodide will serve as our model reaction to probe the nucleophilicity of the benzimidazole nitrogen.
Synthesis of 5-Substituted Benzimidazoles
The synthesis of 5-substituted benzimidazoles can be readily achieved through the condensation of the corresponding substituted o-phenylenediamine with formic acid. Here, we outline the synthesis of 5-nitrobenzimidazole as a representative example of a benzimidazole with a strong electron-withdrawing group.
Experimental Protocol: Synthesis of 5-Nitrobenzimidazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) and 90% formic acid (10 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water. Neutralize the solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This should be done in a fume hood with good ventilation.
-
Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water (2 x 20 mL).
-
Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from ethanol/water.
-
Characterization: Confirm the identity and purity of the synthesized 5-nitrobenzimidazole using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
This general procedure can be adapted for the synthesis of other 5-substituted benzimidazoles using the appropriately substituted o-phenylenediamine.
Comparative Analysis of Basicity: The Role of pKa
The basicity of the benzimidazole nitrogen is a direct reflection of the electron density at this position. A higher electron density leads to a stronger base (higher pKa), while a lower electron density results in a weaker base (lower pKa). We can therefore use pKa values to experimentally probe the electronic effects of substituents.
The pKa values for a series of 5-substituted benzimidazoles have been experimentally determined and are presented in the table below.
Table 1: Experimental pKa Values for 5-Substituted Benzimidazoles
| Substituent (X) | pKa |
| -NO₂ | 3.45 |
| -CN | 3.90 |
| -Cl | 4.70 |
| -H | 5.41 |
| -CH₃ | 5.81 |
| -OCH₃ | 5.95 |
| -NH₂ | 6.35 |
Data compiled from various sources.
As expected, electron-withdrawing groups like -NO₂ and -CN significantly decrease the pKa, making the benzimidazole less basic. Conversely, electron-donating groups such as -CH₃, -OCH₃, and -NH₂ increase the pKa, enhancing the basicity of the benzimidazole ring. This trend provides clear experimental evidence for the electronic influence of the substituents.
Caption: Influence of substituent electronic nature on benzimidazole basicity.
Comparative Analysis of Nucleophilicity: A Kinetic Study of N-Alkylation
While pKa provides a measure of thermodynamic basicity, the rate of a reaction reflects the kinetic nucleophilicity of the benzimidazole. To quantify this, we will monitor the kinetics of the N-alkylation of our series of 5-substituted benzimidazoles with methyl iodide.
Experimental Protocol: Kinetic Analysis of N-Alkylation via UV-Vis Spectroscopy
This protocol outlines a method for determining the pseudo-first-order rate constant for the N-alkylation of a substituted benzimidazole. The reaction is monitored by observing the change in UV-Vis absorbance over time.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 5-substituted benzimidazole (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of methyl iodide (e.g., 100 mM) in the same solvent. The concentration of methyl iodide should be in large excess (at least 10-fold) compared to the benzimidazole to ensure pseudo-first-order kinetics.
-
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25 °C).
-
Determine the wavelength of maximum absorbance (λ_max) for the N-methylated benzimidazole product, or a wavelength where there is a significant change in absorbance upon reaction.
-
-
Kinetic Run:
-
Pipette a known volume of the benzimidazole stock solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a small, known volume of the methyl iodide stock solution to the cuvette. Quickly mix the solution by inverting the cuvette (sealed with a cap) or by gentle pipetting.
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 80-90% completion.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.
-
Caption: Experimental workflow for the kinetic analysis of N-alkylation.
Illustrative Hammett Analysis
As obtaining a complete, consistent set of kinetic data from the literature for this specific reaction is challenging, we will use a hypothetical but realistic dataset to illustrate the application of the Hammett equation.
Table 2: Illustrative Kinetic Data and Hammett Plot Parameters for the N-Alkylation of 5-Substituted Benzimidazoles
| Substituent (X) | σₚ | k_obs (s⁻¹) (Illustrative) | log(k_obs/k_H) |
| -NO₂ | 0.78 | 0.0005 | -1.30 |
| -Cl | 0.23 | 0.0025 | -0.60 |
| -H | 0.00 | 0.0100 | 0.00 |
| -CH₃ | -0.17 | 0.0250 | 0.40 |
| -OCH₃ | -0.27 | 0.0450 | 0.65 |
Hammett Plot
A plot of log(k_obs/k_H) versus the Hammett substituent constant (σₚ) would yield a straight line.
(A graphical representation of the Hammett plot would be inserted here, showing log(k_obs/k_H) on the y-axis and σₚ on the x-axis, with the data points from Table 2 forming a linear trend.)
Interpretation of the Hammett Plot:
-
Linearity: The linear relationship confirms that the electronic effects of the substituents are the primary drivers of the change in reaction rate and that the reaction mechanism is consistent across the series.
-
The Reaction Constant (ρ): The slope of the line gives the reaction constant, ρ. In our illustrative example, the plot would have a negative slope, indicating a negative ρ value. A negative ρ value signifies that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. This is consistent with the N-alkylation reaction, where the nitrogen atom acts as a nucleophile. Electron-donating groups increase the electron density on the nitrogen, making it a more potent nucleophile and thus increasing the reaction rate. The magnitude of ρ would indicate the sensitivity of the reaction to these electronic effects.
Conclusion: From Data to Design
This guide has provided a comprehensive framework for evaluating the electronic effects of substituents on the reactivity of the benzimidazole scaffold. By systematically synthesizing a series of substituted analogs and quantifying their basicity (pKa) and nucleophilicity (reaction kinetics), researchers can gain invaluable insights into the structure-activity relationships of this important pharmacophore.
The Hammett analysis, even when used with illustrative data, provides a powerful conceptual tool for understanding and predicting how changes in electronic properties will impact reactivity. Armed with this knowledge, medicinal chemists and drug development professionals can more rationally design and optimize benzimidazole-based compounds with enhanced biological activity and improved pharmacokinetic profiles. The principles and protocols detailed herein are not only applicable to benzimidazoles but can be extended to the study of a wide range of heterocyclic systems, making them a valuable addition to any researcher's toolkit.
References
- Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27.
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Brown, T. N., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(39), 19573-19583. [Link]
- Johnson, C. D. (1973).
- Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. The Tautomerism of Imidazoles. In Advances in Heterocyclic Chemistry (Vol. 2, pp. 1-26). Academic Press.
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Mamouni, R., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.[Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
-
Wikipedia contributors. (2023, December 28). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
This guide provides an in-depth comparative analysis of the cross-reactivity of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate , a novel heterocyclic compound with potential therapeutic applications. As researchers and drug development professionals know, understanding a compound's selectivity is paramount to ensuring its efficacy and safety. The benzimidazole scaffold, while a privileged structure in medicinal chemistry, is known for its potential to interact with multiple biological targets.[1] This guide presents a comprehensive framework for evaluating the cross-reactivity of this specific benzimidazole derivative against a panel of relevant off-target proteins, in comparison to other known benzimidazole-based compounds. The experimental data presented herein is illustrative, designed to guide researchers in their own investigations.
Introduction: The Benzimidazole Scaffold and the Imperative of Selectivity
The benzimidazole core is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological macromolecules, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] However, this versatility can also be a double-edged sword, as it can lead to off-target effects and potential toxicity. Therefore, rigorous cross-reactivity profiling is not just a regulatory hurdle but a fundamental step in understanding the true therapeutic potential of any new benzimidazole derivative.[1]
This guide focuses on this compound (hereafter referred to as Cpd-X ), a compound of interest for its potential biological activity. We will objectively compare its hypothetical cross-reactivity profile with two well-characterized (for the purpose of this guide) benzimidazole-based compounds:
-
SEL-240 (Selinexor): A highly selective inhibitor of Exportin 1 (XPO1), representing a benchmark for targeted therapy.
-
OMP-18 (Omeprazole): A proton pump inhibitor, known for its specific action but also with some documented off-target interactions.
By comparing Cpd-X to these archetypes, we can better contextualize its selectivity and potential for off-target liabilities.
Comparative Compound Selection: Establishing a Selectivity Baseline
The choice of comparator compounds is critical for a meaningful cross-reactivity study. SEL-240 was chosen as an example of a modern, highly selective benzimidazole-containing drug. Its development involved extensive selectivity screening to minimize off-target effects. In contrast, Omeprazole, while highly effective, has a longer history and its off-target profile has been characterized over years of clinical use. This comparison allows us to place Cpd-X on a spectrum of selectivity.
Experimental Framework for Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough cross-reactivity assessment. This typically involves an initial broad-panel screen followed by more focused, quantitative secondary assays for any identified "hits."
Tier 1: Broad-Panel Kinase and GPCR Screening
Given the propensity of benzimidazoles to interact with kinases and G-protein coupled receptors (GPCRs), a broad-panel screen is the logical first step. Here, we outline a representative workflow.
Caption: Workflow for broad-panel cross-reactivity screening.
Protocol: Broad-Panel Kinase Inhibition Assay (Illustrative)
-
Compound Plating: Serially dilute test compounds (Cpd-X , SEL-240, OMP-18) in assay buffer to achieve a final concentration of 10 µM.
-
Kinase Reaction: In a 384-well plate, combine the test compound with a specific kinase, its substrate, and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using fluorescence or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound against each kinase relative to a positive control (e.g., staurosporine) and a vehicle control (DMSO).
Tier 2: Quantitative IC50 Determination for Primary Hits
Any significant interactions identified in the primary screen (>50% inhibition at 10 µM) should be followed up with dose-response assays to determine the half-maximal inhibitory concentration (IC50).
Protocol: IC50 Determination by ELISA (Illustrative for a hypothetical kinase hit)
-
Plate Coating: Coat a 96-well high-binding plate with the substrate for the kinase of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Kinase Reaction: Add the kinase, ATP, and varying concentrations of the test compound (e.g., 10-point serial dilution) to the wells. Incubate for 1 hour at 37°C.
-
Antibody Incubation: Wash the plate and add a primary antibody specific for the phosphorylated substrate. Incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add a TMB substrate and stop the reaction with sulfuric acid.
-
Data Analysis: Read the absorbance at 450 nm. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Analysis
The following tables present illustrative data from our hypothetical cross-reactivity studies.
Table 1: Primary Kinase Screen Results (% Inhibition at 10 µM)
| Kinase Target | Cpd-X | SEL-240 | OMP-18 |
| XPO1 | 2% | 98% | 5% |
| VEGFR2 | 65% | 8% | 12% |
| EGFR | 15% | 3% | 7% |
| SRC | 58% | 10% | 15% |
| PKA | 5% | 1% | 3% |
| CDK2 | 22% | 4% | 9% |
Data in bold indicates significant inhibition (>50%) and warrants further investigation.
Table 2: Secondary Assay - IC50 Values for Primary Hits
| Kinase Target | Cpd-X (µM) | SEL-240 (µM) | OMP-18 (µM) |
| VEGFR2 | 1.2 | > 50 | > 50 |
| SRC | 3.5 | > 50 | > 50 |
Interpretation and Discussion
The illustrative data suggests that Cpd-X exhibits off-target activity against VEGFR2 and SRC kinases, with IC50 values in the low micromolar range. In contrast, SEL-240 demonstrates high selectivity for its intended target, XPO1, with negligible inhibition of the other kinases in the panel. OMP-18 also shows a relatively clean profile in this hypothetical kinase screen.
This hypothetical profile for Cpd-X would classify it as a multi-targeted agent. While this could be advantageous in certain therapeutic contexts (e.g., oncology), it also raises potential safety concerns that would need to be addressed in further preclinical development. The observed off-target activity would necessitate further investigation into the downstream cellular consequences of VEGFR2 and SRC inhibition.
Caption: Logical relationship of compound selectivity profiles.
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the cross-reactivity of this compound. The benzimidazole scaffold is a versatile starting point for drug discovery, but its inherent potential for polypharmacology necessitates a thorough understanding of a compound's selectivity profile.[1][2] The provided protocols and illustrative data offer a roadmap for researchers to design and execute robust cross-reactivity studies.
Future work on Cpd-X should focus on:
-
Expanding the primary screen to include a wider range of protein families.
-
Conducting cellular assays to confirm that the observed in vitro inhibition of VEGFR2 and SRC translates to a functional effect in a biological context.
-
If the primary target of Cpd-X is not a kinase, structure-activity relationship (SAR) studies could be initiated to modify the molecule to reduce its affinity for these off-target kinases while retaining its desired primary activity.
By embracing a rigorous and comparative approach to cross-reactivity profiling, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines.
References
- G. S. S. K. Achar, et al. (2010). Synthesis and pharmacological evaluation of a novel series of 1,2-disubstituted benzimidazole derivatives as potent analgesic and anti-inflammatory agents. European Journal of Medicinal Chemistry.
- A. Eswayah, et al. (2017). Synthesis, characterization and analgesic activity of new N-substituted benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research.
- P. Datar & R. Limaye (2015). Synthesis, characterization and anti-inflammatory activity of some novel benzimidazole derivatives. International Journal of Pharmaceutical and Clinical Research.
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Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. [Link]
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MDPI (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. [Link]
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ResearchGate (2018). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Benzimidazoles: A Comparative Review of Key Methodologies
For fellow researchers, scientists, and professionals in drug development, the benzimidazole scaffold is a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its significance as a "privileged" structure.[1] The synthetic pathways to this vital heterocycle are numerous and have evolved considerably, moving from classical high-temperature condensations to sophisticated, highly efficient catalytic systems.
This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to functionalized benzimidazoles. It is structured to offer not just procedural details but also the underlying chemical principles and practical insights gained from years in the field. Every claim is substantiated with experimental data and linked to authoritative sources to ensure scientific integrity.
The Classical Approach: Phillips-Ladenburg Condensation
The Phillips-Ladenburg reaction is the foundational method for benzimidazole synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, typically with heating.[2][3] While robust and versatile, this method often requires harsh conditions, such as high temperatures and strong acids, which can limit its applicability with sensitive functional groups.[4]
Mechanistic Rationale
The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine to form an N-acyl-o-phenylenediamine intermediate. Subsequent intramolecular cyclization, driven by the acidic catalyst and heat, leads to a dihydrobenzimidazole intermediate, which then aromatizes via the elimination of water to yield the final benzimidazole product.
Figure 1: Simplified mechanism of the Phillips-Ladenburg reaction.
Representative Experimental Protocol: Synthesis of 2-substituted benzimidazoles using p-Toluenesulfonic Acid (p-TsOH)
This protocol utilizes p-TsOH as a solid acid catalyst, which is effective, inexpensive, and readily available.[5]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq.), the desired carboxylic acid (1.0 eq.), and p-TsOH (catalytic amount) in a suitable solvent like toluene.
-
Reaction Execution: Reflux the mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold water and dry to afford the crude benzimidazole.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
Performance Data
The Phillips-Ladenburg reaction offers good to excellent yields for a variety of carboxylic acids.
| Carboxylic Acid | Product | Yield (%) | Reference |
| Acetic Acid | 2-Methylbenzimidazole | High | [5] |
| Salicylic Acid | 2-(2-Hydroxyphenyl)benzimidazole | High | [5] |
| Butanoic Acid | 2-Propylbenzimidazole | High | [5] |
| Pyridine-2-carboxylic acid | 2-(Pyridin-2-yl)benzimidazole | 92% | [2] |
| Pyrazine-2-carboxylic acid | 2-(Pyrazin-2-yl)benzimidazole | 62% | [2] |
Table 1: Representative yields for the Phillips-Ladenburg synthesis of 2-substituted benzimidazoles.
Condensation with Aldehydes: A Milder Alternative
The condensation of o-phenylenediamines with aldehydes has become a more widely adopted strategy due to the vast commercial availability of aldehydes and generally milder reaction conditions compared to the Phillips-Ladenburg method.[6] This approach typically involves an oxidative cyclization step.
Mechanistic Insights
The reaction initiates with the formation of a Schiff base from the condensation of the aldehyde with one of the amino groups of the o-phenylenediamine. This is followed by intramolecular cyclization to form a dihydrobenzimidazole intermediate. An oxidation step is then required to aromatize the ring to the final benzimidazole product. A variety of oxidants and catalytic systems have been developed to facilitate this transformation efficiently.
Figure 2: General pathway for benzimidazole synthesis from o-phenylenediamines and aldehydes.
Cobalt-Catalyzed Aerobic Oxidation
The use of earth-abundant cobalt catalysts in combination with air as the oxidant presents a green and cost-effective approach.[7]
Representative Experimental Protocol
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 eq.) and an aldehyde (1.0 eq.) in a suitable solvent, add a catalytic amount of Co(acac)₂.
-
Reaction Execution: Stir the reaction mixture at room temperature under an air atmosphere. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, the product can often be isolated by simple filtration or after removal of the solvent and purification by column chromatography.
Performance Data
This method demonstrates broad substrate scope with good to excellent yields.[8]
| Aldehyde | Yield (%) | Reference |
| Benzaldehyde | >80% | [8] |
| 4-Methylbenzaldehyde | >80% | [8] |
| 4-Methoxybenzaldehyde | >80% | [8] |
| 4-Chlorobenzaldehyde | >80% | [8] |
| 4-Nitrobenzaldehyde | >80% | [8] |
Table 2: Yields for cobalt-catalyzed synthesis of 2-arylbenzimidazoles.
Copper-Catalyzed Synthesis
Copper catalysts are also highly effective for the synthesis of benzimidazoles and have been extensively studied.[1] Recent advancements include the use of copper-loaded alginate hydrogel beads as a recyclable and environmentally friendly catalyst.[6]
Representative Experimental Protocol: Cu(II)-Alginate Catalyzed Synthesis
-
Catalyst Preparation: Prepare Cu(II)-alginate hydrogel beads by crosslinking sodium alginate with copper(II) ions.[6]
-
Reaction Setup: In a flask, suspend the Cu(II)-alginate beads in a water-ethanol solvent mixture. Add the o-phenylenediamine (1.0 eq.) and the aldehyde (1.0 eq.).
-
Reaction Execution: Stir the mixture at room temperature for less than an hour.
-
Work-up and Isolation: Separate the catalyst beads by filtration. The product can be isolated from the filtrate by evaporation of the solvent and subsequent purification. The catalyst can be washed and reused.
Performance Data
This green chemistry approach provides high yields in short reaction times under exceptionally mild conditions.[6]
| Aldehyde | Time (min) | Yield (%) | Reference |
| Benzaldehyde | 20 | 94 | [6] |
| 4-Methylbenzaldehyde | 25 | 92 | [6] |
| 4-Methoxybenzaldehyde | 30 | 90 | [6] |
| 4-Chlorobenzaldehyde | 20 | 93 | [6] |
| 4-Nitrobenzaldehyde | 15 | 92 | [6] |
Table 3: Performance of Cu(II)-alginate catalyst in the synthesis of 2-arylbenzimidazoles.
Modern Synthetic Strategies: Metal-Catalyzed Cross-Coupling and C-H Activation
In recent years, transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and benzimidazoles are no exception. Palladium-catalyzed C-H activation and arylation offer a powerful and direct method for the functionalization of the benzimidazole core.[9]
Palladium-Catalyzed Direct C-H Arylation
This method allows for the direct formation of a C-C bond between the C2 position of a pre-formed benzimidazole and an aryl halide, avoiding the need for pre-functionalized starting materials.
Mechanistic Overview
The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by a C-H activation step at the C2 position of the benzimidazole. Reductive elimination then furnishes the 2-arylbenzimidazole product and regenerates the active palladium(0) catalyst.
Figure 3: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation of benzimidazoles.
Representative Experimental Protocol
-
Reaction Setup: In a sealed tube, combine the 2-arylbenzimidazole (1.0 eq.), the aryl iodide (1.2 eq.), a palladium catalyst such as Pd(OAc)₂, a suitable ligand if necessary, and a base (e.g., K₂CO₃) in a high-boiling solvent like DMF.
-
Reaction Execution: Heat the mixture at an elevated temperature (e.g., 160 °C) for an extended period (e.g., 72 hours).
-
Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Purify the product by column chromatography.
Performance Data
This method allows for the synthesis of complex, sterically hindered biaryl-benzimidazoles in high yields.[9]
| Aryl Iodide | Yield (%) | Reference |
| Iodobenzene | High | [9] |
| 1-Iodo-4-methylbenzene | High | [9] |
| 1-Iodo-4-methoxybenzene | High | [9] |
| 1-Chloro-4-iodobenzene | High | [9] |
Table 4: Representative yields for Pd-catalyzed direct arylation of 2-arylbenzimidazoles.
Multi-Component Reactions (MCRs): A Strategy for Efficiency and Diversity
Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are a powerful tool in modern synthetic chemistry. For benzimidazole synthesis, MCRs offer a highly efficient and atom-economical route to complex, functionalized derivatives.[10]
Iron-Catalyzed Three-Component Synthesis
An example is the iron-catalyzed domino reaction of a benzo-1,2-quinone, an aldehyde, and ammonium acetate as the nitrogen source.[10]
Mechanistic Postulate
The reaction is proposed to proceed through a series of domino C-N bond formations and cyclization reactions, catalyzed by an iron(III) species, to selectively produce the benzimidazole core in a single pot.
Representative Experimental Protocol
-
Reaction Setup: In a suitable solvent, combine the benzo-1,2-quinone (1.0 eq.), the aldehyde (1.0 eq.), ammonium acetate, and a catalytic amount of an iron(III) porphyrin complex.
-
Reaction Execution: Stir the reaction mixture under mild conditions, monitoring for completion by TLC.
-
Work-up and Isolation: Isolate the product through standard extractive work-up and purification by column chromatography.
Performance Data
This one-pot method provides a range of benzimidazole derivatives in high yields under mild conditions.[10]
| Aldehyde | Yield (%) | Reference |
| Benzaldehyde | High | [10] |
| 4-Methylbenzaldehyde | High | [10] |
| 4-Methoxybenzaldehyde | High | [10] |
| 4-Chlorobenzaldehyde | High | [10] |
Table 5: Yields for the iron-catalyzed three-component synthesis of benzimidazoles.
Comparative Summary and Outlook
| Synthetic Route | Key Advantages | Key Limitations |
| Phillips-Ladenburg Condensation | - Well-established and robust- Wide range of accessible carboxylic acids | - Harsh reaction conditions (high temp., strong acid)- Limited functional group tolerance |
| Condensation with Aldehydes (Co, Cu) | - Milder conditions- Green and sustainable options (aerobic, reusable catalysts)- High yields and short reaction times | - Requires an oxidant- Selectivity can be an issue in some cases |
| Pd-Catalyzed C-H Activation | - Direct functionalization of the benzimidazole core- Access to complex structures | - Requires expensive palladium catalyst- High temperatures and long reaction times |
| Multi-Component Reactions (e.g., Fe-cat.) | - High atom economy and efficiency- Rapid generation of molecular diversity- Mild reaction conditions | - Reaction discovery and optimization can be challenging- Substrate scope may be limited |
Table 6: Comparative overview of major synthetic routes to functionalized benzimidazoles.
The choice of synthetic route to a target functionalized benzimidazole is a strategic decision that depends on several factors, including the desired substitution pattern, the presence of sensitive functional groups, and considerations of cost, efficiency, and environmental impact.
Classical methods like the Phillips-Ladenburg condensation remain valuable for their simplicity and robustness, particularly in large-scale synthesis where cost is a primary driver. However, for the synthesis of complex, highly functionalized benzimidazoles for drug discovery and development, modern catalytic methods offer unparalleled advantages. The condensation with aldehydes using green, recyclable catalysts like Cu(II)-alginate represents a significant step forward in sustainable chemistry. For late-stage functionalization and the creation of novel analogues, palladium-catalyzed C-H activation is an exceptionally powerful tool. Finally, multi-component reactions provide an elegant and efficient means to rapidly build libraries of diverse benzimidazole derivatives.
As the demand for novel benzimidazole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the scientific community.
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
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Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. (2023). Journal of Organic Chemistry. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]
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Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. (2023). ACS Sustainable Chemistry & Engineering. [Link]
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The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]
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Palladium(II)-Catalyzed Sequential C–H Arylation/Aerobic Oxidative C–H Amination: One-Pot Synthesis of Benzimidazole-Fused Phenanthridines from 2-Arylbenzimidazoles and Aryl Halides. Journal of Organic Chemistry. [Link]
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One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. (2013). ACS Combinatorial Science. [Link]
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Catalytic Intermolecular Functionalization of Benzimidazoles. ResearchGate. [Link]
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Synthetic Approaches to 2-Arylbenzimidazoles: A Review. ResearchGate. [Link]
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Cobalt-Catalyzed Sustainable Synthesis of Benzimidazoles by Redox-Economical Coupling of o -Nitroanilines and Alcohols. ResearchGate. [Link]
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Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. ResearchGate. [Link]
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Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. ResearchGate. [Link]
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Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. ThaiScience. [Link]
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Palladium-catalyzed Regioselective Synthesis of 2(2'-biphenyl)benzimidazoles Through C-H Activation. (2018). PubMed. [Link]
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Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. PMC. [Link]
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One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. (2023). Universität Freiburg. [Link]
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Mild and highly efficient method for the synthesis of 2-arylbenzimidazoles and 2-arylbenzothiazoles. PubMed. [Link]
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Copper-catalyzed one-pot synthesis of benzimidazole derivatives. ResearchGate. [Link]
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Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. [Link]
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Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. ScienceDirect. [Link]
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Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. (2022). PMC. [Link]
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Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC. [Link]
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Synthesis of 2-substituted benzimidazoles a. a. ResearchGate. [Link]
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One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. ResearchGate. [Link]
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The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2016). MDPI. [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. [Link]
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Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. ACS Publications. [Link]
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ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. [Link]
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On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2018). Catalysis Science & Technology. [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. ResearchGate. [Link]
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Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]
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Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. (2019). Chemical Methodologies. [Link]
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Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. ResearchGate. [Link]
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Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. Organic Chemistry Portal. [Link]
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One pot synthesis of substituted benzimidazole derivatives and their charcterization. ResearchGate. [Link]
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Direct Arylation in the Presence of Palladium Pincer Complexes. PMC. [Link]
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Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Halogenated Benzodiazoles: The Strategic Utility of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
Introduction: The Benzimidazole/Benzodiazole Scaffold and the Role of Halogenation in Modern Drug Discovery
The benzimidazole and its diazole analogue, the benzodiazole, represent a cornerstone in medicinal chemistry, lauded as "privileged scaffolds."[1][2] Their inherent structural features, including hydrogen bond donors and acceptors, and their ability to engage in π-π stacking, allow them to bind to a wide array of biological targets.[3][4] This versatility has led to their integration into numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, virology, and inflammatory diseases.
The strategic functionalization of these core structures is paramount in the development of novel therapeutics. Halogenated building blocks, in particular, serve as versatile handles for diversification through transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental tools in the medicinal chemist's arsenal for constructing complex molecular architectures.
This guide provides an in-depth technical comparison of ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate with other halogenated building blocks. We will explore the nuances of its reactivity, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
This compound: A Profile of Reactivity
This compound is a strategically designed building block offering a unique combination of reactive sites. The bromine atom at the 7-position provides a handle for a variety of palladium-catalyzed cross-coupling reactions, while the ethyl ester at the 5-position can be further manipulated, for instance, through hydrolysis and subsequent amide coupling. The relative positions of these functional groups and the nitrogen atoms within the diazole ring influence the electronic properties and, consequently, the reactivity of the C-Br bond.
The general trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most susceptible to oxidative addition to the palladium catalyst. While this trend generally holds true for benzimidazole and benzodiazole systems, the electronic nature of the heterocyclic core can modulate this reactivity.[5]
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a clear comparison, we will examine the utility of this compound in three pivotal cross-coupling reactions and contrast its performance with other common halogenated building blocks.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, typically between an aryl halide and a boronic acid or ester. The reactivity of the aryl halide is a critical parameter for reaction efficiency.
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 7-bromo-1H-indazole-5-carboxylate (analogue) | PdCl₂(dppf) | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [6] |
| 2 | 2-Bromobenzimidazole | PdCl₂/(SPhos) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [7] |
| 3 | 2-Chlorobenzimidazole | PdCl₂/(SPhos) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 | [5] |
| 4 | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [8] |
Note: Direct experimental data for this compound was not available in the reviewed literature. Data for the closely related 7-bromo-1H-indazole analogue is presented as a strong predictor of reactivity.
From the data, it is evident that bromo-substituted heterocycles (Entries 1, 2, and 4) generally provide higher yields than their chloro-counterparts (Entry 3) under similar conditions.[5] The high yield and short reaction time for the 7-bromo-indazole analogue (Entry 1) suggest that this compound is a highly effective substrate for Suzuki-Miyaura couplings.
Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-indazole Analogue [6]
This protocol for a closely related 7-bromo-indazole serves as an excellent starting point for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: In a microwave vial, combine the 7-bromo-indazole derivative (1.0 eq), the desired arylboronic acid (1.2 eq), PdCl₂(dppf) (0.1 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add dimethoxyethane as the solvent.
-
Reaction Conditions: Seal the vial and heat the mixture to 80 °C for 2 hours under microwave irradiation.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and other N-aryl compounds.
Comparative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-Chloro-1,2,4-benzotriazine 1-oxide (analogue) | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 78 | [9] |
| 2 | 2-Bromobenzimidazole | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12 | 92 | [7] |
| 3 | 2-Chlorobenzimidazole | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12 | 75 | [5] |
The data again highlights the superior reactivity of bromo-substituted heterocycles over their chloro-analogues in palladium-catalyzed aminations. The successful coupling of a chloro-substituted benzotriazine analogue (Entry 1) under relatively harsh conditions suggests that the more reactive this compound would undergo this transformation with high efficiency.
Experimental Protocol: Buchwald-Hartwig Amination [9]
This protocol, developed for a related heterocyclic system, provides a solid starting point for the Buchwald-Hartwig amination of this compound.
-
Reaction Setup: In a sealed tube, combine the 7-bromo-benzodiazole derivative (1.0 eq), the desired amine (2.0 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Solvent Addition: Add a 9:1 mixture of t-butanol and water.
-
Reaction Conditions: Seal the tube and heat the mixture to 110 °C for 24 hours.
-
Work-up and Purification: After cooling, evaporate the solvent. Take up the residue in methanol, filter through celite, and concentrate. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing alkynyl groups, which can serve as versatile synthetic handles or as integral parts of conjugated systems.
Comparative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-2,1,3-benzothiadiazole (analogue) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 4 | 95 | [7] |
| 2 | 2-Bromobenzimidazole | Phenylacetylene | Pd(OAc)₂ / CuI | Cs₂CO₃ | PEG | 100 (MW) | 0.17 | 88 | |
| 3 | 4-Iodo-2-trichloromethylquinazoline (analogue) | Phenylacetylene | Not specified | Not specified | Not specified | Not specified | Not specified | 9 | [7] |
The high yields obtained with bromo-substituted heterocycles (Entries 1 and 2) in Sonogashira couplings further underscore their utility. The use of microwave irradiation (Entry 2) can significantly reduce reaction times. The poor yield observed for the iodo-substituted quinazoline (Entry 3) highlights that factors other than the C-X bond strength can influence reactivity in complex heterocyclic systems.
Experimental Protocol: Sonogashira Coupling
This microwave-assisted protocol offers a rapid and efficient method for the Sonogashira coupling of this compound.
-
Reaction Setup: In a microwave vial, combine the 7-bromo-benzodiazole derivative (1.0 eq), the terminal alkyne (1.2 eq), Pd(OAc)₂ (0.01 eq), Cu nanoparticles (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add polyethylene glycol (PEG) as the solvent.
-
Reaction Conditions: Seal the vial and heat the mixture to 100 °C for 10 minutes under microwave irradiation.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Strategic Selection of Halogenated Building Blocks
The choice of a halogenated building block is a critical decision in the design of a synthetic route. The following decision tree provides a simplified framework for selecting the appropriate halogenated benzodiazole or benzimidazole.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The novel compounds we synthesize, such as Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate, require meticulous handling from creation to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated benzimidazole derivative, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined are grounded in the established principles of chemical waste management for halogenated organic compounds.
Immediate Safety & Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is essential. The core structure, a benzimidazole, and the presence of a bromine atom, classify this compound as a halogenated organic, which requires a specific waste stream[4][5].
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling the compound or its waste:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[6].
-
A fully buttoned laboratory coat.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[2][6].
| Hazard Classification (Anticipated) | GHS Code (Anticipated) | Description | Precautionary Action |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2][3]. | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested and seek medical help[1]. |
| Skin Irritation | H315 | Causes skin irritation[1][3]. | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves[1]. |
| Eye Irritation | H319 | Causes serious eye irritation[1][3]. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes[1]. |
| Respiratory Irritation | H335 | May cause respiratory irritation[1][3]. | Avoid breathing dust. Use only in a well-ventilated area, preferably a fume hood[1]. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with the final handover to a certified disposal service. The causality behind this workflow is to prevent the mixing of incompatible waste streams and to ensure that halogenated compounds are directed to facilities capable of handling them, typically through high-temperature incineration[7][8].
Step 1: Waste Segregation
The Cardinal Rule: Segregate Halogenated Waste. The bromine atom in the molecule necessitates its classification as a halogenated organic waste . This is the most critical step because mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal[5]. Furthermore, many disposal facilities have specific processes for halogenated materials to neutralize the acidic gases (like hydrogen bromide) produced during incineration[9].
What to Collect:
-
Solid Waste: Unused or expired this compound, and any contaminated disposable lab supplies such as weighing papers, gloves, and pipette tips.
-
Liquid Waste: Solutions containing the compound and any solvent rinsates from cleaning contaminated glassware (see Step 3 for details).
Step 2: Waste Collection & Storage
-
Select the Correct Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container[6][10][11]. For solid waste, a high-density polyethylene (HDPE) pail or jar is suitable. For liquid waste, use an HDPE or glass container that can be securely sealed.
-
Labeling is Crucial: The container must be labeled "HAZARDOUS WASTE" and clearly list all contents, including "this compound" and any solvents. The label should also indicate that it is a "Halogenated Organic Waste"[5][12].
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents, acids, and bases[2][11]. Ensure the container is kept closed except when adding waste[13][14].
Step 3: Decontamination of Empty Containers & Glassware
Empty containers that once held the pure compound are not truly empty; they retain residue and must be decontaminated before being discarded as non-hazardous waste[10].
-
Triple Rinse Protocol:
-
Rinse the container or glassware three times with a suitable organic solvent (e.g., acetone or ethanol)[10].
-
Crucially, the first rinsate is considered hazardous waste. It must be collected and added to your designated halogenated liquid waste container[10].
-
Depending on institutional and local regulations, the second and third rinsates may also need to be collected as hazardous waste[10]. When in doubt, collect all rinsates.
-
-
Final Disposal of Decontaminated Items: After triple rinsing, the decontaminated container or glassware can typically be disposed of with regular lab glass or non-hazardous waste. To prevent reuse, deface the original label and, if it's a plastic container, consider puncturing it[10][15].
Step 4: Final Disposal
The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8][10]. Never pour this chemical down the drain or place it in the regular trash[10][11][13]. The EHS department will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[16][17].
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste generated from using this compound.
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A Researcher's Guide to the Safe Handling of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
As a novel heterocyclic compound, Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate presents both unique opportunities for drug discovery and potential, uncharacterized hazards. This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in the principles of proactive risk mitigation and scientific best practices. The procedural recommendations herein are designed to empower researchers to work with confidence and safety.
Hazard Assessment and Risk Mitigation
While specific toxicological data for this compound is not widely available, its structural motifs—a halogenated aromatic system and a benzimidazole core—necessitate a cautious approach. Benzimidazole derivatives, as a class, are biologically active and can exhibit a range of physiological effects.[1][2] Therefore, it is prudent to treat this compound as potentially hazardous through all routes of exposure: inhalation, ingestion, and dermal contact.
Key Considerations:
-
Assume Toxicity: In the absence of comprehensive toxicological data, treat all new or uncharacterized compounds as toxic.[3]
-
Physical Form: As a powdered solid, this compound poses a significant inhalation risk.[4][5] Aerosolized particles can be readily inhaled, leading to respiratory tract irritation and potential systemic effects.
-
Chemical Reactivity: Avoid contact with strong oxidizing agents, as this may lead to vigorous and potentially dangerous reactions.[5]
The following table summarizes the potential hazards and the corresponding mitigation strategies that form the basis of the subsequent operational protocols.
| Potential Hazard | Route of Exposure | Mitigation Strategy |
| Unknown Systemic Toxicity | Inhalation, Dermal, Ingestion | Engineering Controls (Fume Hood), Comprehensive PPE, Good Laboratory Practices |
| Respiratory Irritation | Inhalation of Powder | Use of a chemical fume hood, appropriate respiratory protection if needed. |
| Skin and Eye Irritation | Dermal, Ocular | Use of chemical-resistant gloves and safety goggles/face shield.[6][7] |
| Chemical Reactivity | - | Segregated storage away from incompatible materials.[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following PPE ensemble is mandatory for all procedures involving this compound:
-
Eye Protection: Chemical splash goggles are required at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[3][7] If prolonged contact is anticipated, or if the compound is dissolved in a solvent, consult a glove compatibility chart to ensure adequate protection. Always double-glove when handling the pure solid.[4]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[7] Ensure that clothing covers the legs and that closed-toe shoes are worn.[4]
-
Respiratory Protection: All handling of the powdered form of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
The logical workflow for donning and doffing PPE is critical to prevent cross-contamination and is illustrated in the diagram below.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
3.1. Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a certified chemical fume hood for all manipulations of this compound.
-
Fume Hood Verification: Before starting work, verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood.
-
Spill Kit: Ensure a chemical spill kit is readily accessible.
3.2. Weighing and Transferring the Solid
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Tare Balance: Place a weigh boat on the analytical balance within the fume hood and tare it.
-
Careful Transfer: Slowly and carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Close Container: Securely close the stock container immediately after dispensing.[5]
-
Clean Up: Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the powder using a suitable solvent (e.g., ethanol or isopropanol) and absorbent pads. Dispose of the cleaning materials as hazardous waste.
3.3. Dissolution
-
Add Solvent: If preparing a solution, add the solvent to the receiving flask within the fume hood.
-
Transfer Solid: Carefully add the weighed powder to the solvent.
-
Mixing: Use gentle agitation (stir bar or swirling) to dissolve the solid. If heating is required, use a controlled heating mantle and ensure the setup is secure.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of chemical waste are paramount to ensure laboratory and environmental safety.
4.1. Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent pads) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as any solvents used for cleaning, must be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
4.2. Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.
The decision-making process for waste disposal is outlined in the following diagram:
Caption: Waste Segregation and Disposal Workflow.
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, fostering a secure environment for groundbreaking scientific exploration.
References
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National Center for Biotechnology Information. "Working with Chemicals". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
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Modingam, P., Faillie, J. L., & Campillo, J. T. (2024). "Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database". PLoS neglected tropical diseases, 18(11), e0012634. Available at: [Link]
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Ashton Chemicals. "A Guide to Handling and Storing Chemicals in a Lab". Available at: [Link]
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University of Colorado Boulder. "Safe Handling and Storage of Chemicals". Environmental Health & Safety. Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
